Ethylene phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1,3,2λ5-dioxaphospholane 2-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O4P/c3-7(4)5-1-2-6-7/h1-2H2,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXQLQUXXCIFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315898 | |
| Record name | Ethylene phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6711-47-3 | |
| Record name | Ethylene phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6711-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethylene Phosphate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene (B1197577) phosphate (B84403), a cyclic organophosphate ester, and its derivatives are of significant interest across various scientific disciplines, particularly in materials science and medicine. Its unique chemical structure, characterized by a strained five-membered ring, imparts desirable reactivity for polymerization and chemical modification. This guide provides a comprehensive overview of the synthesis, key physicochemical properties, and notable applications of ethylene phosphate, with a particular focus on its relevance to drug development. Detailed experimental protocols for its synthesis are provided, along with a summary of its quantitative properties and visualizations of key chemical pathways.
Introduction
This compound, systematically named 2-oxo-1,3,2-dioxaphospholane, is the simplest cyclic phosphate ester derived from ethylene glycol. The inherent ring strain of this five-membered heterocyclic compound makes it a valuable monomer for ring-opening polymerization (ROP), leading to the formation of poly(this compound) (PEP). PEP is a biocompatible and biodegradable polymer with structural similarities to the backbone of nucleic acids, making it an attractive candidate for various biomedical applications, including drug delivery systems. This guide will delve into the core aspects of this compound chemistry, providing a technical foundation for researchers and professionals working in related fields.
Synthesis of this compound and its Precursors
The synthesis of this compound typically proceeds through the formation of a more stable and reactive intermediate, 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide. This intermediate can then be further modified to yield various this compound derivatives.
Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide
A common and efficient method for the synthesis of the key precursor, 2-chloro-1,3,2-dioxaphospholane 2-oxide, involves the reaction of ethylene glycol with phosphorus trichloride (B1173362), followed by oxidation.
Experimental Protocol:
-
Materials: Ethylene glycol, phosphorus trichloride, pyridine (B92270) (or other suitable base), anhydrous ether (or other inert solvent), and an oxidizing agent (e.g., oxygen).
-
Procedure:
-
In a reaction flask equipped with a stirrer and under an inert atmosphere, a solution of ethylene glycol and pyridine in anhydrous ether is prepared.
-
The flask is cooled to a low temperature (e.g., -16 to -17 °C).
-
Phosphorus trichloride is added dropwise to the stirred solution. A precipitate of pyridine hydrochloride will form.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for approximately 1.5 hours.
-
The pyridine hydrochloride precipitate is removed by filtration.
-
The resulting ether solution contains 2-chloro-1,3,2-dioxaphospholane.
-
This intermediate is then oxidized to 2-chloro-1,3,2-dioxaphospholane 2-oxide. This can be achieved by bubbling dry oxygen through the solution.
-
The final product can be purified by distillation under reduced pressure.[1]
-
Logical Relationship of Synthesis:
Caption: Synthesis workflow for 2-chloro-1,3,2-dioxaphospholane 2-oxide.
Synthesis of this compound Derivatives
The versatile 2-chloro-1,3,2-dioxaphospholane 2-oxide serves as a starting point for a variety of this compound derivatives through esterification reactions. For instance, 2-ethoxy-1,3,2-dioxaphospholane 2-oxide (ethyl this compound) can be synthesized by reacting the chloro-derivative with ethanol (B145695) in the presence of a base like pyridine.[2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound and its derivatives is crucial for their application. The data presented below is primarily for the key intermediate, 2-chloro-1,3,2-dioxaphospholane 2-oxide, and the common derivative, 2-ethoxy-1,3,2-dioxaphospholane 2-oxide, due to the limited availability of data for the parent this compound.
Quantitative Data Summary
| Property | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide |
| Molecular Formula | C₂H₄ClO₃P | C₄H₉O₄P |
| Molecular Weight | 142.48 g/mol [3][4] | 152.09 g/mol [5] |
| Appearance | Clear, colorless liquid[3] | - |
| Melting Point | 12-14 °C[3] | - |
| Boiling Point | 89-91 °C @ 0.8 mmHg[3] | 100 °C @ 0.5 mmHg[6] |
| Density | 1.55 g/mL at 25 °C | - |
| Refractive Index (n20/D) | 1.45 | - |
| Solubility | Miscible with water and chloroform[3] | - |
Chemical Reactivity and Signaling Pathways
Hydrolysis
The five-membered ring of this compound is susceptible to hydrolysis. This reactivity is a key aspect of the biodegradability of poly(this compound).
Ring-Opening Polymerization (ROP)
The most significant chemical property of this compound is its ability to undergo ring-opening polymerization. This process can be initiated by various catalysts and leads to the formation of high molecular weight poly(this compound)s.
ROP Signaling Pathway Diagram:
Caption: Simplified signaling pathway of ring-opening polymerization.
Applications in Drug Development
The unique properties of this compound and its polymeric form, poly(this compound), make them highly valuable in the field of drug development.
Drug Delivery Systems
Poly(this compound)s are being extensively explored as carriers for controlled drug delivery. Their biocompatibility and biodegradability are key advantages. Copolymers of poly(D,L-lactide) and poly(ethylthis compound) have been successfully used to prepare microspheres for the controlled release of proteins like bovine serum albumin (BSA).[7] These systems can offer near-linear release profiles over extended periods.[7]
Biomedical Materials
Ethylene glycol methacrylate (B99206) phosphate, a derivative, is used in the development of biocompatible materials such as hydrogels for tissue engineering and as a component in drug delivery systems.[8][9] These materials can promote cell adhesion and proliferation, creating favorable environments for tissue regeneration.[9]
Experimental Workflow for Drug Carrier Preparation:
Caption: Workflow for preparing and evaluating polymer-based drug carriers.
Safety and Handling
2-Chloro-1,3,2-dioxaphospholane 2-oxide is a corrosive substance that can cause severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area. It is also moisture-sensitive and should be stored in a cool, dry place.
Conclusion
This compound is a versatile chemical building block with significant potential, particularly in the development of advanced biomaterials and drug delivery systems. Its ability to undergo controlled ring-opening polymerization to form biocompatible and biodegradable polymers is a key attribute driving its research and application. This guide has provided a foundational understanding of its synthesis, properties, and applications, offering valuable insights for researchers and professionals in the pharmaceutical and materials science fields. Further research into the properties of the parent this compound and the development of novel derivatives will undoubtedly expand its utility in the future.
References
- 1. omicsonline.org [omicsonline.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide | C4H9O4P | CID 10034799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide | CAS#:823-31-4 | Chemsrc [chemsrc.com]
- 7. Poly(D,L-lactide-co-ethyl this compound)s as new drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cas 24599-21-1,ETHYLENE GLYCOL METHACRYLATE PHOSPHATE | lookchem [lookchem.com]
- 9. Buy Ethylene glycol methacrylate phosphate | 24599-21-1 [smolecule.com]
An In-depth Technical Guide to Ethyl Ethylene Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl ethylene (B1197577) phosphate (B84403), a key monomer in the synthesis of biocompatible and biodegradable polymers with significant applications in drug delivery and biomedicine. This document details its chemical identity, synthesis, polymerization, and applications, with a focus on experimental procedures and data.
Chemical Identity and Properties
Ethyl ethylene phosphate, also known as 2-ethoxy-1,3,2-dioxaphospholane 2-oxide, is a cyclic phosphate ester. Its chemical structure and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of Ethyl this compound
| Property | Value |
| CAS Number | 823-31-4 |
| Molecular Formula | C₄H₉O₄P |
| Molecular Weight | 152.09 g/mol |
| Appearance | Colorless to yellowish liquid |
| Boiling Point | 95-97 °C at 107 Pa |
| Solubility | Soluble in many organic solvents |
| Canonical SMILES | CCOP1(=O)OCCO1 |
Synthesis of Ethyl this compound
The synthesis of ethyl this compound is typically achieved through a two-step process, starting with the formation of the precursor 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide (ethylene chlorophosphate), followed by its reaction with ethanol (B145695).
This precursor is synthesized by reacting ethylene glycol with phosphorus trichloride (B1173362), followed by oxidation.
Materials:
-
Ethylene glycol
-
Phosphorus trichloride (PCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Oxygen (O₂) or other oxidizing agent
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet, dissolve ethylene glycol in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add phosphorus trichloride dropwise to the cooled solution while maintaining the temperature. The reaction is exothermic and releases HCl gas, which should be safely vented or trapped.
-
After the addition is complete, allow the reaction to stir for several hours at low temperature to form 2-chloro-1,3,2-dioxaphospholane.
-
The resulting intermediate is then oxidized. This can be achieved by bubbling dry oxygen gas through the solution.
-
The final product, 2-chloro-1,3,2-dioxaphospholane 2-oxide, is purified by vacuum distillation.
Materials:
-
2-chloro-1,3,2-dioxaphospholane-2-oxide (ethylene chlorophosphate)
-
Anhydrous ethanol (EtOH)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve 2-chloro-1,3,2-dioxaphospholane-2-oxide in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -5 °C.
-
Prepare a solution of anhydrous ethanol and triethylamine in anhydrous THF.
-
Add the ethanol/triethylamine solution dropwise to the cooled ethylene chlorophosphate solution. Triethylamine acts as a base to neutralize the HCl formed during the reaction, precipitating as triethylamine hydrochloride.
-
After the addition, allow the mixture to stir at -5 °C for 30 minutes and then at room temperature for 12 hours.
-
Remove the triethylamine hydrochloride salt by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield ethyl this compound as a yellowish liquid.
Spectroscopic Characterization
The structure of ethyl this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for Ethyl this compound
| Technique | Observed Features |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.38 (t, 3H, POCH₂CH ₃), 4.22 (q, 2H, POCH ₂CH₃), 4.42 (m, 4H, OCH ₂CH ₂O) |
| ³¹P NMR (CDCl₃) | A single peak is expected in the phosphate ester region, typically between 0 and -20 ppm relative to 85% H₃PO₄. |
| IR Spectroscopy | Characteristic peaks are expected for P=O stretching (~1250-1300 cm⁻¹), P-O-C stretching (~1000-1100 cm⁻¹), and C-H stretching (~2850-3000 cm⁻¹). |
Polymerization of Ethyl this compound
Ethyl this compound can undergo ring-opening polymerization (ROP) to form poly(ethyl this compound) (PEEP), a biocompatible and biodegradable polymer.
Materials:
-
Ethyl this compound (EEP) monomer
-
Initiator (e.g., benzyl (B1604629) alcohol, stannous octoate (Sn(Oct)₂))
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
The polymerization should be conducted under an inert atmosphere in a flame-dried Schlenk flask.
-
The desired amount of initiator and catalyst (if applicable) are dissolved in the anhydrous solvent.
-
The ethyl this compound monomer is added to the solution.
-
The reaction mixture is stirred at a specific temperature (e.g., 100-130 °C for Sn(Oct)₂ catalysis) for a predetermined time to achieve the desired molecular weight and conversion.
-
The polymerization is terminated by cooling the reaction mixture.
-
The polymer is typically purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.
Applications in Drug Development
Poly(ethyl this compound) (PEEP) is gaining significant attention as a hydrophilic and biocompatible polymer, often considered an alternative to poly(ethylene glycol) (PEG) for drug delivery applications. One of its primary uses is in the surface modification of liposomes to create "stealth" nanoparticles that can evade the immune system and have prolonged circulation times.
This protocol describes a general method for preparing PEEP-coated liposomes using the post-insertion technique.
Materials:
-
Lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
PEEP with a hydrophobic anchor (e.g., PEEP-DSPE)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Liposome (B1194612) Formation (Thin-Film Hydration Method):
-
Dissolve the lipids (and the lipophilic drug, if applicable) in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for several hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.
-
-
PEEPylation (Post-Insertion Method):
-
Prepare a solution of the PEEP-lipid conjugate (e.g., PEEP-DSPE) in the same aqueous buffer.
-
Add the PEEP-lipid solution to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids for a specific period (e.g., 1-2 hours) with gentle stirring. During this incubation, the hydrophobic anchor of the PEEP-lipid conjugate will insert into the liposome bilayer, resulting in PEEP chains decorating the liposome surface.
-
Remove any non-inserted PEEP-lipid and unencapsulated drug by dialysis or size exclusion chromatography.
-
The resulting PEEPylated liposomes can then be characterized for size, zeta potential, drug encapsulation efficiency, and in vitro/in vivo performance.
A Fundamental Guide to Ethylene Phosphate for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Ethylene (B1197577) Phosphate (B84403)
This technical guide provides a comprehensive overview of ethylene phosphate (2-hydroxy-1,3,2-dioxaphospholane 2-oxide), a cyclic organophosphate of significant interest in chemical synthesis and drug development. This document details its fundamental chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its applications, particularly in the realm of medicinal chemistry as a phosphorylating agent and a key component of innovative prodrug strategies.
Core Chemical and Physical Properties
This compound is a five-membered cyclic phosphate ester. Its strained ring structure contributes to its high reactivity, making it an effective phosphorylating agent.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Citation |
| Chemical Formula | C₂H₅O₄P | [1] |
| Molecular Weight | 124.03 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | [2] |
| CAS Number | 6711-47-3 | [3][4] |
| Synonyms | 2-Hydroxy-1,3,2-dioxaphospholane 2-oxide, EGAP, Ethylene glycol cyclic hydrogen phosphate, Glycophosphoric acid | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Characteristic Peaks/Signals | Source/Citation |
| ³¹P NMR | Chemical shifts are typically referenced to 85% phosphoric acid. The chemical shift is influenced by the solvent and pH. | [5][6] |
| ¹H NMR | Expected to show a multiplet for the ethylene protons. | [7] |
| ¹³C NMR | Expected to show a signal for the ethylene carbons. | [8] |
| Infrared (IR) Spectroscopy | Characteristic peaks for P=O and P-O-C stretching vibrations are expected in the range of 900-1300 cm⁻¹. | [7] |
| Mass Spectrometry | The molecular ion peak [M-H]⁻ would be expected at m/z 123. | [9] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of a chloro-precursor followed by hydrolysis.
Synthesis of 2-Chloro-1,3,2-dioxaphospholane (B43518) 2-oxide
This intermediate is synthesized from ethylene glycol and phosphorus oxychloride.
Experimental Protocol:
-
To a reaction flask containing anhydrous dichloromethane (B109758), add ethylene glycol (1.0 equivalent).
-
Cool the mixture to 0 °C with stirring.
-
Slowly add a solution of phosphorus oxychloride (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the evolution of HCl gas ceases.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain 2-chloro-1,3,2-dioxaphospholane 2-oxide as a colorless liquid.
Hydrolysis to this compound
The final step is the hydrolysis of the 2-chloro-1,3,2-dioxaphospholane 2-oxide.
Experimental Protocol:
-
Dissolve 2-chloro-1,3,2-dioxaphospholane 2-oxide (1.0 equivalent) in a suitable solvent such as acetonitrile.
-
Add a stoichiometric amount of water (1.0 equivalent) to the solution.
-
The reaction can be carried out at room temperature and monitored by ³¹P NMR for the disappearance of the starting material and the appearance of the product.
-
Upon completion, the solvent can be removed under reduced pressure to yield this compound. Further purification may be achieved through chromatographic methods if necessary.
Chemical Reactivity and Mechanisms
The high reactivity of this compound stems from the ring strain of the five-membered ring. This makes it susceptible to nucleophilic attack and subsequent ring-opening. This property is harnessed in its application as a phosphorylating agent.
Ring-Opening Reactions
This compound readily reacts with nucleophiles such as alcohols and amines, leading to the formation of phosphate esters and phosphoramidates, respectively. These reactions typically proceed via a nucleophilic attack on the phosphorus atom, followed by the opening of the cyclic phosphate ring.
Reaction with Alcohols: In the presence of a base or catalyst, this compound reacts with alcohols to form the corresponding 2-hydroxyethyl phosphate esters.
Reaction with Amines: The reaction of this compound with primary or secondary amines yields 2-hydroxyethyl phosphoramidates.
Applications in Drug Development
The unique reactivity of this compound and its derivatives makes them valuable tools in drug development, primarily in the design of prodrugs and drug delivery systems.
Prodrug Strategies
A significant challenge in drug development is the poor membrane permeability of highly charged molecules like phosphates and phosphonates, which are common in antiviral and anticancer nucleoside analogues. Prodrug strategies aim to mask these charged groups to enhance cellular uptake. Cyclic phosphates, including derivatives of this compound, play a crucial role in these strategies.
Cyclic Nucleoside Phosphonates (cNPs): In this approach, the phosphonate (B1237965) group of an acyclic nucleoside phosphonate is cyclized, often by forming an internal ester. This masks one of the negative charges of the phosphonate, increasing its lipophilicity and facilitating cell entry. Once inside the cell, cellular enzymes hydrolyze the cyclic ester, releasing the active drug.[10]
ProTide (Pro-nucleotide) Technology: The ProTide approach involves masking the phosphate or phosphonate group of a nucleoside with an amino acid ester and an aryl group, creating a phosphoramidate. This neutral, lipophilic prodrug can readily cross cell membranes. Intracellular enzymes then cleave the promoieties to release the active nucleoside monophosphate. While not directly using this compound in its final structure, the principles of phosphate chemistry and the use of reactive phosphorylating agents are central to this strategy.[11]
Drug Delivery Systems
Poly(this compound)s (PEPs), synthesized via the ring-opening polymerization of this compound derivatives, are emerging as promising materials for drug delivery. These polymers are biodegradable, biocompatible, and structurally similar to the backbone of nucleic acids. Their properties can be tuned by copolymerization with other monomers to create micelles, nanoparticles, and other drug delivery vehicles.[10] For instance, block copolymers of poly(ethylene glycol) and poly(ethylene phosphoric acid) have been investigated for the delivery of antiviral drugs like Tenofovir.[10]
Conclusion
This compound is a highly reactive and versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its strained cyclic structure makes it an effective phosphorylating agent, and this reactivity is being exploited in the development of novel prodrug strategies to overcome the delivery challenges of charged therapeutic agents. Furthermore, polymers derived from this compound are showing great promise as biocompatible and biodegradable materials for advanced drug delivery systems. Continued fundamental research into the properties and reactivity of this compound and its derivatives will undoubtedly lead to further innovations in drug development and other scientific fields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of phospholipids on a glyceric acid scaffold: design and preparation of phospholipase A2 specific substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-1,3,2-dioxaphospholane 2-oxide | 6711-47-3 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A New Approach to Developing Long-Acting Injectable Formulations of Anti-HIV Drugs: Poly(Ethylene Phosphoric Acid) Block Copolymers Increase the Efficiency of Tenofovir against HIV-1 in MT-4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Early History of Ethylene Phosphate: A Technical Review for Chemical Pioneers
An in-depth guide for researchers, scientists, and drug development professionals on the foundational synthesis and characterization of ethylene (B1197577) phosphate (B84403), a cornerstone molecule in bio-organic chemistry and a precursor to advanced materials.
This technical guide delves into the seminal discovery and historical development of ethylene phosphate (2-oxo-1,3,2-dioxaphospholane), tracing its origins from early twentieth-century explorations of phosphate esters to its critical role in mechanistic studies that shaped our understanding of phosphoryl transfer reactions. We present a comprehensive overview of the initial synthetic routes, key physicochemical properties, and the pioneering experimental work that established its significance.
Early Synthesis: From Glycol Phosphates to a Cyclic Ester
The journey to isolating and understanding this compound began with the synthesis of its acyclic precursors. In the 1920s, researchers were actively investigating the preparation of various phosphate esters.
One of the earliest relevant syntheses was reported by R. Delaby in 1924, who prepared sodium ethylene glycol phosphate. This was followed by the more detailed work of Robert Henry Aders Plimmer and William John Nobbs Burch at the University of London. In their 1929 publication in the Journal of the Chemical Society, they described the synthesis of ethylene glycol phosphates as part of a broader investigation into esters of phosphoric acid[1][2].
The Plimmer and Burch Synthesis of Ethylene Glycol Diphosphate (1929)
A key early method for producing a precursor to cyclic this compound was the reaction of ethylene dibromide with silver phosphate. This reaction, detailed by Plimmer and Burch, yielded ethylene glycol diphosphate.
Experimental Protocol: Synthesis of Ethylene Glycol Diphosphate [1][2]
-
Reactants: Silver phosphate and ethylene dibromide.
-
Procedure: A mixture of silver phosphate and ethylene dibromide was heated in a sealed tube at 160°C for a duration of 2 hours.
-
Product: The reaction yielded ethylene glycol diphosphate.
This early work laid the groundwork for the synthesis of various ethylene-based phosphate compounds, although the cyclic ester itself was not the primary focus.
The Advent of Cyclic this compound and its Derivatives
The synthesis of the cyclic this compound, and particularly its methylated derivative, became crucial for studying the mechanisms of phosphate ester hydrolysis. The work of F. H. Westheimer and his research group in the mid-20th century was pivotal in this regard. Their investigations into the hydrolysis of methyl this compound provided profound insights into the reactivity of five-membered cyclic phosphate esters, which serve as important models for understanding the behavior of RNA.
Synthesis of 2-Chloro-1,3,2-dioxaphospholane (B43518): A Key Intermediate
A common and efficient pathway to this compound and its derivatives involves the synthesis of 2-chloro-1,3,2-dioxaphospholane from the reaction of ethylene glycol with phosphorus trichloride (B1173362). This intermediate can then be oxidized to 2-chloro-2-oxo-1,3,2-dioxaphospholane, a direct precursor to various this compound esters.
Experimental Protocol: Synthesis of 2-Chloro-1,3,2-dioxaphospholane [3]
-
Reactants: Ethylene glycol, phosphorus trichloride, and pyridine (B92270) in anhydrous ether.
-
Procedure:
-
9.3 g of ethylene glycol and 22.0 g of pyridine are dissolved in 50 ml of anhydrous ether in a reaction flask.
-
The mixture is cooled to between -17°C and -16°C.
-
20.62 g of phosphorus trichloride is added dropwise to the stirred solution while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred for approximately 1.5 hours at room temperature, during which pyridine hydrochloride precipitates.
-
The precipitate is removed by filtration.
-
The desired product, 2-chloro-1,3,2-dioxaphospholane, is isolated from the ether solution by simple distillation.
-
This foundational reaction provides a versatile starting material for a range of cyclic phosphate esters.
Diagram of the synthesis of 2-chloro-1,3,2-dioxaphospholane.
References
- 1. XLIII.—Esters of phosphoric acid. Part I. Phosphates of cetyl alcohol, cholesterol, chloroethyl alcohol, and ethylene glycol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. XLIII.—Esters of phosphoric acid. Part I. Phosphates of cetyl alcohol, cholesterol, chloroethyl alcohol, and ethylene glycol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. omicsonline.org [omicsonline.org]
theoretical studies of ethylene phosphate reactivity
An In-depth Technical Guide to the Theoretical Studies of Ethylene (B1197577) Phosphate (B84403) Reactivity
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and computational studies investigating the reactivity of ethylene phosphate. This compound and its derivatives are of significant interest, particularly in the fields of polymer chemistry and drug delivery, owing to the biocompatibility and biodegradability of the resulting poly(this compound)s. Understanding the fundamental reaction mechanisms and kinetics through computational modeling is crucial for the rational design of new materials and therapeutic systems.
Theoretical and Computational Methodologies
The reactivity of this compound has been primarily investigated using quantum mechanical methods. These computational approaches provide detailed insights into reaction pathways, transition states, and the energetics that govern the chemical transformations of this compound.
Ab Initio Calculations
Early theoretical work on the hydrolysis of this compound employed ab initio methods. These calculations are based on first principles without the use of empirical parameters.
-
Hartree-Fock (HF): This method approximates the many-electron wavefunction as a single Slater determinant. It is a foundational ab initio method that provides a qualitative understanding of electronic structure and reaction pathways.
-
Møller-Plesset (MP2) Perturbation Theory: To account for electron correlation, which is neglected in the HF approximation, MP2 theory is often applied. This method adds a correction to the HF energy, leading to more accurate energy profiles and barrier heights for reactions[1].
Density Functional Theory (DFT)
Density Functional Theory has become the workhorse for computational studies of this compound reactivity, offering a favorable balance between computational cost and accuracy.
-
Functionals and Basis Sets: A common approach involves using hybrid functionals, such as B3PW91, which combines Becke's three-parameter exchange functional with the Perdew-Wang 91 correlation functional. The DGTZVP basis set, which includes effective core potentials, is frequently used for these calculations[2][3]. DFT calculations are instrumental in modeling the ring-opening polymerization (ROP) of this compound and its derivatives[4][5].
General Computational Protocol for DFT Studies:
-
Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find the lowest energy conformations.
-
Frequency Analysis: Vibrational frequency calculations are performed to characterize the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed with a larger basis set to obtain more accurate energies for the optimized geometries.
-
Solvation Modeling: To simulate reactions in solution, continuum solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated to account for the effect of the solvent.
Key Reaction Pathways of this compound
Theoretical studies have focused on two primary areas of this compound reactivity: hydrolysis and ring-opening polymerization.
Hydrolysis
The hydrolysis of the five-membered ring in this compound is remarkably rapid, occurring 10⁶ to 10⁸ times faster than its acyclic analogues. Computational studies have been pivotal in elucidating the mechanism behind this rate enhancement.
Base-Catalyzed Hydrolysis Mechanism: Quantum mechanical calculations show that the base-catalyzed hydrolysis of this compound proceeds through a concerted, one-step mechanism. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the phosphorus center. This leads to the formation of a high-energy pentacovalent phosphorane transition state, which is the rate-determining step of the reaction. Unlike some other phosphoryl transfer reactions, stable phosphorane intermediates are not observed in the gas phase[1].
While ring strain in the ground state of the cyclic phosphate was initially proposed as the reason for the accelerated hydrolysis, theoretical analysis indicates it does not significantly contribute to lowering the activation barrier. Instead, the rate acceleration is largely attributed to the differential solvation of the transition states in solution compared to the reactants[1].
Caption: Base-catalyzed hydrolysis pathway of this compound.
Ring-Opening Polymerization (ROP)
Catalytic ROP of this compound monomers is the most effective method for synthesizing poly(this compound)s, which are promising for biomedical applications[2][4]. DFT modeling has been extensively used to understand the complex mechanisms of coordination ROP, particularly with magnesium-based catalysts.
Coordination-Insertion Mechanism: The ROP of methyl this compound (MeOEP), a common derivative, catalyzed by a 2,6-di-tert-butyl-4-methylphenoxy (BHT) magnesium complex, is believed to proceed via a coordination-insertion mechanism. The initiation stage involves several key steps[4]:
-
Coordination: The MeOEP monomer coordinates to the magnesium center of the catalyst.
-
Nucleophilic Attack: The alkoxide group of the catalyst performs a nucleophilic attack on the phosphorus atom of the coordinated monomer.
-
Ring Opening: This attack leads to the cleavage of a P-O bond in the five-membered ring, thus opening the ring and propagating the polymer chain.
Theoretical studies have compared different potential mechanisms, such as mononuclear versus binuclear catalytic pathways. For MeOEP, calculations suggest that the ROP is preferentially catalyzed by mononuclear Mg complexes, which results in a significantly lower activation barrier and a very high polymerization rate[4].
Caption: Generalized workflow for coordination-insertion ROP.
Quantitative Data from Theoretical Studies
Quantitative data from computational studies, such as heats of formation and activation energies, are crucial for understanding and predicting the reactivity of this compound. The following tables summarize key energetic parameters obtained from theoretical calculations.
| Compound | Property | Value | Method | Reference |
| This compound | Heat of Formation (ΔHf) | -233.2 kcal/mol | DFT (B88-PW91/DZVP) | [6] |
| Table 1: Calculated Thermodynamic Property of this compound. |
| Reaction | Reactants | Property | Value | Method | Reference |
| Hydrolysis (analogue) | Triethyl Phosphate + H₂O | Activation Energy (ΔG‡) | ~20 kcal/mol | DFT | [7] |
| Hydrolysis (analogue) | Ethylene Carbonate | Activation Energy (Ea) | 49.86 kJ/mol (~11.9 kcal/mol) | Experimental | [8] |
| Polymerization (analogue) | Ethylene | Activation Energy (Ea) | 42.8 kJ/mol (10.2 kcal/mol) | Experimental | [9] |
| Table 2: Activation Energies for the Hydrolysis and Polymerization of this compound and Related Compounds. Note: Data for analogous systems are provided for context due to the limited availability of specific values for this compound in the literature. |
Experimental Protocols in Reactivity Studies
While this guide focuses on theoretical studies, these are often performed in conjunction with experiments. Understanding the experimental protocols is essential for validating computational models.
General Protocol for Monitoring Polycondensation
The synthesis of poly(this compound)s from phosphoric acid and ethylene glycol can be monitored to obtain kinetic information.
-
Reaction Setup: The reaction is conducted either in bulk or in a solvent like 1,4-dioxane (B91453) or a hydrocarbon under vigorous stirring, often at the boiling point to remove water azeotropically[10]. Catalysts may be used.
-
Sampling: At specific time intervals, samples are withdrawn from the reaction mixture.
-
Sample Preparation for NMR: The sample is dissolved in water, and the pH is adjusted to 12. This standardized preparation allows for consistent chemical shifts in ³¹P NMR spectroscopy[10].
-
Analysis: The samples are analyzed using ³¹P{¹H} NMR to determine the relative amounts of monoesters, diesters, triesters, and pyrophosphates, providing insight into the reaction progress. MALDI-TOF mass spectrometry is also used to analyze the degree of polymerization of the resulting oligomers and polymers[10][11].
General Protocol for Kinetic Analysis of Hydrolysis
-
Reaction Initiation: The hydrolysis reaction is initiated by adding the cyclic phosphate to a buffered aqueous solution at a constant temperature. For base-catalyzed hydrolysis, a hydroxide solution is used.
-
Monitoring: The reaction progress is monitored over time using techniques like ³¹P NMR spectroscopy. This allows for the observation of the disappearance of the this compound signal and the appearance of signals corresponding to the ring-opened product[12].
-
Data Analysis: The concentration of the reactant is plotted against time to determine the reaction rate. From this data, rate constants and other kinetic parameters can be calculated.
Applications in Drug Development
The insights gained from are highly relevant to drug development. Poly(this compound)s are structurally similar to nucleic acids and are being explored as carriers for drug delivery.
-
Biodegradable Polymers: The hydrolytic instability of the phosphate ester backbone allows for the design of biodegradable polymers that can break down into non-toxic products in vivo.
-
Controlled Release: By modifying the substituents on the phosphate monomer, the rate of hydrolysis and, consequently, the rate of drug release from a polymer matrix can be tuned.
-
Prodrugs: The phosphate group itself can be used as a promoiety in prodrug design. A drug molecule with a hydroxyl group can be attached to a cyclic phosphate. The subsequent hydrolysis in the body would release the active drug. Theoretical studies can help predict the stability and release kinetics of such prodrugs.
References
- 1. Phosphate ester hydrolysis: calculation of gas-phase reaction paths and solvation effects - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Mechanistic Insights of BHT-Mg-Catalyzed this compound’s Coordination Ring-Opening Polymerization: DFT Modeling an… [ouci.dntb.gov.ua]
- 3. Data for quantum-chemical modeling of the mechanisms of ring-opening polymerization of methyl this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights of BHT-Mg-Catalyzed this compound’s Coordination Ring-Opening Polymerization: DFT Modeling and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic ethylene phosphates with (CH2)nCOOR and CH2CONMe2 substituents: synthesis and mechanistic insights of diverse reactivity in aryloxy-Mg complex-catalyzed (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound [openmopac.net]
- 7. cdmf.org.br [cdmf.org.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.rug.nl [pure.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of Ethylene Phosphate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for synthesizing ethylene (B1197577) phosphate (B84403) derivatives, crucial cyclic esters with significant applications in medicinal chemistry, polymer science, and as synthetic intermediates. The document details key experimental protocols, presents quantitative data in a structured format, and illustrates reaction pathways and mechanisms of action through diagrams.
Introduction
Ethylene phosphate, formally known as 2-oxo-1,3,2-dioxaphospholane, and its derivatives are five-membered cyclic phosphate esters. Their strained ring structure imparts unique reactivity, making them valuable building blocks in organic synthesis. In the realm of drug development, this compound moieties are incorporated into prodrugs to enhance solubility, permeability, and targeted delivery. A notable example is in the design of liver-targeting 'HepDirect' prodrugs. Furthermore, these compounds serve as monomers for the synthesis of polyphosphoesters, a class of biodegradable polymers with biomedical applications. This guide will focus on the primary synthetic routes to access these versatile molecules.
Core Synthetic Methodologies
The synthesis of this compound derivatives primarily revolves around the formation of the cyclic phosphate ester from ethylene glycol or its substituted analogues. The main strategies include direct phosphorylation with phosphorus oxychloride or phosphorus trichloride (B1173362), and transesterification reactions.
Reaction of Ethylene Glycol with Phosphorus Oxychloride
A common and direct method for the synthesis of the key intermediate, 2-chloro-2-oxo-1,3,2-dioxaphospholane, involves the reaction of ethylene glycol with phosphorus oxychloride (POCl₃). This intermediate can then be further reacted with various nucleophiles to generate a library of this compound derivatives.
Reaction of Ethylene Glycol with Phosphorus Trichloride
An alternative route to a related intermediate, 2-chloro-1,3,2-dioxaphospholane (B43518), utilizes phosphorus trichloride (PCl₃). This phosphite (B83602) intermediate can then be oxidized to the corresponding phosphate. This two-step process offers an alternative pathway to the final phosphate derivatives.
Transesterification Reactions
Transesterification of existing phosphites or phosphates with ethylene glycol provides another viable synthetic strategy. This method is particularly useful for synthesizing derivatives with specific side chains, where the corresponding phosphorylating agent might be less accessible.
Experimental Protocols
Synthesis of 2-Chloro-2-oxo-1,3,2-dioxaphospholane from Ethylene Glycol and POCl₃[1]
This protocol details the preparation of a key intermediate for many this compound derivatives.
Materials:
-
Ethylene glycol (310 g)
-
Anhydrous dichloromethane (B109758) (650 g total)
-
Phosphorus oxychloride (770 g)
Procedure:
-
To a 2000 mL three-necked flask, add ethylene glycol (310 g) and anhydrous dichloromethane (350 g) at room temperature.
-
Cool the mixture to 0°C and stir for 30 minutes until the solution is colorless and transparent. Equip the flask with a gas absorption device.
-
Dissolve phosphorus oxychloride (770 g) in anhydrous dichloromethane (300 g) and add this solution slowly to the three-necked flask via a dropping funnel at a rate of 1 drop/second, maintaining the reaction temperature at 0°C. Note that the reaction is exothermic and releases HCl gas.
-
After the addition is complete, continue stirring at 0°C until the solution is colorless and transparent (approximately 2 hours).
-
Continue stirring for an additional 12 hours until gas evolution ceases.
-
Remove the dichloromethane by distillation under normal pressure to obtain a pale yellow liquid crude product.
-
Distill the crude product under reduced pressure at 80°C to obtain 2-chloro-2-oxo-1,3,2-dioxaphospholane as a colorless transparent liquid.
Yield: 656 g (92%)[1]
Synthesis of 2-Chloro-1,3,2-dioxaphospholane from Ethylene Glycol and PCl₃[2]
This protocol describes the synthesis of a phosphite intermediate.
Materials:
-
Anhydrous ether (50 ml)
-
Ethylene glycol (9.3 g)
-
Pyridine (B92270) (22.0 g)
-
Phosphorus trichloride (20.62 g)
Procedure:
-
In a reaction flask, combine anhydrous ether (50 ml), ethylene glycol (9.3 g), and pyridine (22.0 g).
-
With stirring, add phosphorus trichloride (20.62 g) to the reaction mixture while maintaining the temperature between -16 to -17°C.
-
After the addition of phosphorus trichloride, allow the solution to warm to room temperature and continue stirring for approximately 1.5 hours. During the reaction, pyridine hydrochloride will precipitate.
-
Isolate the ether solution of 2-chloro-1,3,2-dioxaphospholane by filtration.
-
Obtain the final product by simple distillation of the filtrate.
Synthesis of 2-Ethoxy-2-oxo-1,3,2-dioxaphospholane (A Transesterification-like approach)[3]
This protocol details the synthesis of a common this compound derivative from the chloro-intermediate.
Materials:
-
2-Chloro-2-oxo-1,3,2-dioxaphospholane (COP) (72.8 g, 0.55 mol)
-
Dry Tetrahydrofuran (THF) (280 mL total)
-
Pyridine (43.43 g, 0.55 mol)
-
Dry ethanol (B145695) (25.29 g, 0.55 mol)
Procedure:
-
To a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (72.8 g) in dry THF (50 mL), add a mixture of pyridine (43.43 g) in dry THF (230 mL) and dry ethanol (25.29 g) dropwise under an inert atmosphere at 20°C.
-
After the addition is complete, stir the reaction mixture.
-
The work-up and purification details would typically involve filtration of the pyridinium (B92312) salt and removal of the solvent under reduced pressure.
Data Presentation
The following tables summarize key quantitative data for selected this compound derivatives.
Table 1: Reaction Yields for Selected Syntheses
| Product Name | Starting Materials | Synthetic Method | Yield (%) | Reference |
| 2-Chloro-2-oxo-1,3,2-dioxaphospholane | Ethylene glycol, Phosphorus oxychloride | Direct Phosphorylation | 92 | [1] |
| 2-Ethoxy-2-oxo-1,3,2-dioxaphospholane | 2-Chloro-2-oxo-1,3,2-dioxaphospholane, Ethanol | Nucleophilic Substitution | High | [2] |
| 2-(2-(Benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide | 2-Chloro-2-oxo-1,3,2-dioxaphospholane, 2-(Benzyloxy)ethanol | Nucleophilic Substitution | 87 | [2] |
Table 2: Spectroscopic Data for Selected this compound Derivatives
| Compound Name | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | IR (cm⁻¹) | Reference(s) |
| 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide | 1.38 (t, 3H, CH₃), 4.25-4.55 (m, 4H, OCH₂CH₂O), 4.30 (quint, 2H, OCH₂) | -0.9 | Not explicitly detailed, but characteristic peaks would include P=O stretch (~1300), P-O-C stretch (~1030), and C-H stretch (~2900-3000). | [3] |
| 2-(2-(Benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide | 7.4 (m, 5H, Ar-H), 4.55 (s, 2H, Ar-CH₂), 4.13-4.29 (m, 4H, ring-CH₂), 3.91-4.10 (m, 2H, P-O-CH₂), 3.54-3.64 (m, 2H, O-CH₂-CH₂-O-P) | 16.94 | Not explicitly detailed, but would show characteristic peaks for the aromatic ring, ether linkages, and the phosphate ester group. | [2] |
| 2-Chloro-2-oxo-1,3,2-dioxaphospholane | Not detailed. | Not detailed. | Characteristic absorptions for P=O and P-O-C bonds are expected. |
Visualizations
Synthetic Pathways
The following diagrams illustrate the core synthetic routes to this compound derivatives.
Caption: Synthesis via Phosphorus Oxychloride.
Caption: Synthesis via Phosphorus Trichloride and Oxidation.
Mechanism of Action: Prodrug Activation
This compound derivatives are employed in prodrug strategies, such as the 'HepDirect' technology, for liver-targeted drug delivery. The following diagram illustrates the general activation mechanism.
Caption: HepDirect Prodrug Activation Pathway.[4][5][6][7][8]
Another important application is in chemotherapeutic agents like cyclophosphamide, which is a cyclic phosphate derivative (an oxazaphosphorine). Its activation pathway is a key example of prodrug metabolism.
Caption: Cyclophosphamide Activation Pathway.[9][10][11][12][13]
References
- 1. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide | C4H9O4P | CID 10034799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. Collection - Design, Synthesis, and Characterization of a Series of Cytochrome P450 3A-Activated Prodrugs (HepDirect Prodrugs) Useful for Targeting Phosph(on)ate-Based Drugs to the Liver§ - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Liver-targeted drug delivery using HepDirect prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 12. ecronicon.net [ecronicon.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Formation of Ethylene Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene (B1197577) phosphate (B84403) (2-hydroxy-1,3,2-dioxaphospholane 2-oxide) is a cyclic organophosphate of significant interest in the synthesis of polymers for biomedical applications, including drug delivery and gene therapy, owing to its structural analogy to the phosphate backbone of nucleic acids. This technical guide provides a comprehensive overview of the core mechanisms underlying its formation, focusing on the most prevalent synthetic routes. Detailed experimental methodologies, quantitative data, and mechanistic pathways are presented to equip researchers with the foundational knowledge for its synthesis and application.
Introduction
Ethylene phosphate is a five-membered cyclic phosphate ester. Its reactivity, particularly in ring-opening polymerization, allows for the synthesis of poly(this compound), a biodegradable and biocompatible polymer. Understanding the mechanisms of its formation is crucial for controlling the purity of the monomer, which in turn affects the properties of the resulting polymers. This guide will explore the primary synthetic pathways to this compound, providing detailed insights into the reaction mechanisms and experimental considerations.
Core Mechanisms of this compound Formation
The synthesis of this compound predominantly proceeds through the phosphorylation of ethylene glycol, typically involving a phosphorus oxyhalide or trichloride (B1173362), followed by subsequent reactions. The most common and well-documented approach involves the formation of a key intermediate, 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, which is then hydrolyzed to yield the final product.
Route 1: From Ethylene Glycol and Phosphorus Oxychloride
This is a widely employed method for the synthesis of this compound precursors. The reaction involves the direct condensation of ethylene glycol with phosphorus oxychloride (POCl₃).
Mechanism:
The reaction proceeds via a nucleophilic attack of the hydroxyl groups of ethylene glycol on the phosphorus atom of phosphorus oxychloride, leading to the displacement of chloride ions and the formation of a cyclic phosphorodichloridate intermediate. This is followed by the elimination of hydrogen chloride and subsequent cyclization to form 2-chloro-1,3,2-dioxaphospholane 2-oxide. The final step to obtain this compound is the hydrolysis of this chloro-intermediate.
Route 2: From Ethylene Glycol and Phosphorus Trichloride
An alternative and common route involves the reaction of ethylene glycol with phosphorus trichloride (PCl₃) to form an intermediate, 2-chloro-1,3,2-dioxaphospholane, which is subsequently oxidized.[1]
Mechanism:
Ethylene glycol reacts with PCl₃ in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, forming the cyclic chlorophosphite. This intermediate is then oxidized, often using molecular oxygen, to yield 2-chloro-1,3,2-dioxaphospholane 2-oxide. This product can then be hydrolyzed to this compound as described in Route 1.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of key intermediates and the final product, this compound.
Synthesis of 2-Chloro-1,3,2-dioxaphospholane
Materials:
-
Ethylene glycol
-
Phosphorus trichloride (PCl₃)
-
Pyridine (or other suitable base)
-
Anhydrous diethyl ether
Procedure:
-
In a reaction flask, a solution of ethylene glycol (9.3 g) and pyridine (22.0 g) in anhydrous diethyl ether (50 ml) is prepared.[1]
-
The flask is cooled to a temperature between -17 to -16 °C.[1]
-
Phosphorus trichloride (20.62 g) is added dropwise to the stirred reaction mixture while maintaining the low temperature.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 1.5 hours.[1]
-
The precipitated pyridine hydrochloride is removed by filtration.[1]
-
The desired product, 2-chloro-1,3,2-dioxaphospholane, is obtained from the filtrate by simple distillation.[1]
Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide
Materials:
-
2-Chloro-1,3,2-dioxaphospholane
-
Molecular oxygen
Procedure:
-
The precursor, 2-chloro-1,3,2-dioxaphospholane, is subjected to oxidation.
-
Molecular oxygen is bubbled through the neat liquid or a solution of the precursor.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphite (B83602) to the phosphate peak.
-
The product, 2-chloro-1,3,2-dioxaphospholane 2-oxide, is typically used in the next step without extensive purification.
Synthesis of 2-Hydroxy-1,3,2-dioxaphospholane 2-oxide (this compound)
Materials:
-
2-Chloro-1,3,2-dioxaphospholane 2-oxide
-
Water
Procedure:
-
2-Chloro-1,3,2-dioxaphospholane 2-oxide is carefully hydrolyzed by the addition of a stoichiometric amount of water.
-
The reaction is typically carried out in a suitable solvent at a controlled temperature to manage the exothermic reaction and the evolution of HCl gas.
-
The solvent and HCl are removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or distillation under high vacuum.
Data Presentation
The following tables summarize the key quantitative data for this compound and its important precursor.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) |
| 2-Chloro-1,3,2-dioxaphospholane 2-oxide | 6609-64-9 | C₂H₄ClO₃P | 142.48 | Liquid | 89-91 @ 0.8 mmHg | 12-14 |
| 2-Hydroxy-1,3,2-dioxaphospholane 2-oxide (this compound) | 6711-47-3 | C₂H₅O₄P | 124.03 | Liquid/Solid | Not available | Not available |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| 2-Chloro-1,3,2-dioxaphospholane 2-oxide | 4.3-4.6 (m, 4H, -OCH₂CH₂O-)[2] | Not available | ~17-19 |
| 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide (a common derivative) | 4.14-4.50 (m, 4H, -OCH₂CH₂O-), 3.86-4.14 (m, 2H, -OCH₂CH₃), 1.05-1.39 (m, 3H, -OCH₂CH₃)[3] | 66.9, 64.7, 15.8[3] | Not available |
| 2-Hydroxy-1,3,2-dioxaphospholane 2-oxide (this compound) | Not available | Not available | Not available |
Conclusion
The formation of this compound is a multi-step process that is critical for the production of advanced biomaterials. The most reliable synthetic strategies involve the phosphorylation of ethylene glycol using either phosphorus oxychloride or phosphorus trichloride followed by oxidation, to yield a key chloro-intermediate. Subsequent hydrolysis of this intermediate provides the desired this compound. A thorough understanding of these reaction mechanisms and experimental parameters is essential for researchers and professionals in the field of drug development and materials science to produce high-purity monomer for the synthesis of well-defined poly(this compound)s. Further research to establish a streamlined, high-yield synthesis with complete characterization of the final product would be beneficial for the advancement of its applications.
References
An In-depth Technical Guide to the Thermochemical Properties of Ethylene Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of ethylene (B1197577) phosphate (B84403). Due to the scarcity of direct experimental data for this specific compound, this guide synthesizes available information, including a key study on its enthalpy of hydrolysis, theoretical estimations, and data from analogous compounds. It also details the experimental methodologies crucial for determining these properties, offering a framework for researchers in the field.
Core Thermochemical Properties
Table 1: Summary of Thermochemical Data for Ethylene Phosphate and Related Compounds
| Property | This compound (C₂H₅O₄P) | Methyl this compound (C₃H₇O₄P) | Ethylene Glycol (C₂H₆O₂) | Phosphoric Acid (H₃PO₄) | Notes |
| Molar Mass ( g/mol ) | 124.04 | 138.06 | 62.07 | 97.99 | - |
| Standard Enthalpy of Formation, ΔfH° (liquid, 298.15 K) | Not Experimentally Available | Not Directly Available | -454.8 kJ/mol | -1279.0 kJ/mol | The enthalpy of formation for this compound can be estimated from its enthalpy of hydrolysis. |
| Standard Enthalpy of Formation, ΔfH° (gas, 298.15 K) | -975.7 kJ/mol (-233.2 kcal/mol)[1] | Not Available | -384.7 kJ/mol | -1149.3 kJ/mol | Value for this compound is an estimation from DFT calculations. |
| Standard Molar Entropy, S° (liquid, 298.15 K) | Not Available | Not Available | 166.9 J/(mol·K) | 150.6 J/(mol·K) | Experimental data for this compound is not available. |
| Heat Capacity, Cp (liquid) | Not Available | Not Available | 148.7 J/(mol·K) at 298.15 K | 145.2 J/(mol·K) at 298.15 K | Experimental data for this compound is not available. |
| Enthalpy of Hydrolysis, ΔhydH° (298.15 K) | Data available from calorimetric studies of methyl and ethyl this compound[2] | Calorimetrically Determined[2] | - | - | This is a key experimental value for deriving the enthalpy of formation. |
| Gibbs Free Energy of Formation, ΔfG° (liquid, 298.15 K) | Not Available | Not Available | -376.8 kJ/mol | -1119.1 kJ/mol | Can be calculated if ΔfH° and S° are known. |
Determination of Enthalpy of Formation via Hydrolysis
Direct measurement of the enthalpy of formation of complex molecules like this compound can be challenging. A powerful alternative is to measure the enthalpy of a reaction for which the enthalpies of formation of all other reactants and products are well-known. The hydrolysis of this compound is a key reaction for this purpose.
The hydrolysis of this compound yields ethylene glycol and phosphoric acid:
C₂H₄O₃POH + 2 H₂O → HOCH₂CH₂OH + H₃PO₄
The standard enthalpy of formation of this compound (ΔfH°(EP)) can be calculated using Hess's Law if the enthalpy of hydrolysis (ΔhydH°) is measured calorimetrically:
ΔhydH° = [ΔfH°(ethylene glycol) + ΔfH°(phosphoric acid)] - [ΔfH°(this compound) + 2 * ΔfH°(water)]
Logical Flow for Deriving Enthalpy of Formation:
Caption: Derivation of this compound's enthalpy of formation.
Experimental Protocols
Accurate thermochemical data relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques relevant to the study of this compound.
This protocol is based on the methodology used for determining the heats of reaction of cyclic phosphate esters with hydroxide.[2]
Objective: To measure the enthalpy change for the hydrolysis of this compound in an aqueous solution.
Apparatus:
-
A high-precision, computer-controlled solution calorimeter.
-
A Dewar vessel (e.g., 100 mL capacity) to serve as the reaction chamber.
-
A constant temperature water bath with control to ±0.002 °C.
-
A mechanical stirrer (e.g., operating at a constant 600 rpm).
-
A thermistor or platinum resistance thermometer for precise temperature measurement.
-
A sample injection system (e.g., a glass ampoule with a plunger).
Procedure:
-
Calorimeter Calibration:
-
The heat capacity of the calorimeter is determined by electrical calibration. A known amount of electrical energy is supplied to the calorimeter, and the resulting temperature change is measured.
-
This calibration is performed before and after the reaction to ensure accuracy.
-
-
Sample Preparation:
-
This compound is synthesized and purified, for instance, by vacuum distillation.
-
A precise amount of the purified sample is weighed and sealed in a glass ampoule.
-
-
Reaction Measurement:
-
The Dewar vessel is filled with a known volume of the reaction solution (e.g., a standardized NaOH solution).
-
The vessel is submerged in the constant temperature bath (e.g., at 25.000 °C) and allowed to reach thermal equilibrium.
-
The stirrer is activated to ensure a homogenous temperature.
-
Once a stable baseline temperature is recorded, the sample ampoule is submerged in the solution and the reaction is initiated by breaking the ampoule.
-
The temperature change of the solution is recorded until a new stable baseline is achieved, indicating the completion of the reaction.
-
-
Data Analysis:
-
The raw temperature-time data is corrected for heat exchange with the surroundings.
-
The corrected temperature change (ΔT) is used along with the calorimeter's heat capacity to calculate the heat of the reaction (q_rxn).
-
The molar enthalpy of hydrolysis (ΔhydH°) is then calculated by dividing q_rxn by the number of moles of the limiting reactant (this compound).
-
Workflow for Solution Calorimetry:
Caption: Workflow for determining enthalpy of hydrolysis.
While not specifically reported for this compound, this is a standard method for determining the enthalpy of formation of organic compounds.
Objective: To measure the heat released during the complete combustion of this compound in a high-pressure oxygen environment.
Apparatus:
-
An oxygen bomb calorimeter.
-
A high-pressure stainless steel bomb.
-
A bucket of water with a stirrer.
-
A high-precision thermometer.
-
An ignition system.
Procedure:
-
A precisely weighed sample of this compound is placed in a crucible inside the bomb.
-
A fuse wire is attached to the ignition circuit and placed in contact with the sample.
-
A small amount of water is added to the bomb to ensure saturation of the final atmosphere.
-
The bomb is sealed and pressurized with pure oxygen (e.g., to 30 atm).
-
The bomb is placed in the calorimeter bucket containing a known mass of water.
-
The system is allowed to reach thermal equilibrium.
-
The sample is ignited, and the temperature of the water is recorded until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter, with corrections for the fuse wire ignition and the formation of nitric acid from any nitrogen impurities.
Objective: To measure the heat capacity of this compound as a function of temperature.
Apparatus:
-
A differential scanning calorimeter.
-
Hermetically sealed sample pans (e.g., aluminum).
-
A reference pan (empty).
Procedure:
-
A baseline is obtained by running the DSC with two empty pans over the desired temperature range.
-
A precisely weighed sample of a standard material with a known heat capacity (e.g., sapphire) is placed in a sample pan and run under the same conditions.
-
A precisely weighed sample of this compound is placed in a sample pan and run under the same conditions.
-
The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the standard at a given temperature, according to the equation: Cp(sample) = (DSC(sample) / DSC(std)) * (mass(std) / mass(sample)) * Cp(std)
Thermal Decomposition
The thermal stability and decomposition pathways of organophosphate esters are of significant interest, particularly in the context of their use as flame retardants. While specific data for this compound is lacking, general principles apply.
Decomposition Signaling Pathway:
Thermal decomposition of cyclic organophosphates can proceed through various pathways, often initiated by bond cleavage at the P-O-C linkage. The products can vary depending on the temperature and atmosphere.
Caption: Potential thermal decomposition pathways.
Experimental Investigation:
-
Thermogravimetric Analysis (TGA): This technique measures the mass loss of a sample as a function of temperature in a controlled atmosphere. It provides information on the decomposition temperature range and the amount of non-volatile residue (char).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This method involves rapidly heating the sample to its decomposition temperature (pyrolysis) and then separating and identifying the volatile decomposition products using GC-MS. This provides detailed insight into the decomposition mechanism.
This guide has compiled the available thermochemical information for this compound, highlighting the critical role of enthalpy of hydrolysis in determining its enthalpy of formation. While a complete experimental dataset is yet to be established, the methodologies outlined here provide a clear path for future research in this area.
References
A Comprehensive Technical Guide to Poly(ethylene phosphate) for Biomedical Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Poly(ethylene phosphate) (PEP), a member of the polyphosphoester family, has emerged as a highly promising biodegradable and biocompatible polymer for a range of biomedical applications, most notably in the field of drug delivery. Its structural similarity to naturally occurring biomolecules like nucleic acids, coupled with the versatility of its synthesis and the tunable nature of its properties, has positioned it as a viable alternative to well-established polymers such as polyethylene (B3416737) glycol (PEG). This technical guide provides a comprehensive overview of the fundamentals of poly(this compound), including its synthesis, physicochemical properties, degradation mechanisms, and applications in advanced drug delivery systems.
Synthesis of Poly(this compound)
The synthesis of poly(this compound) can be primarily achieved through two main routes: ring-opening polymerization (ROP) of cyclic phosphate (B84403) monomers and polycondensation reactions. The choice of method influences the polymer's architecture, molecular weight, and polydispersity, thereby allowing for the tailoring of its properties for specific applications.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a widely employed method for synthesizing well-defined PEP with controlled molecular weights and narrow molecular weight distributions. The most common monomer for this process is 2-ethyl-2-oxo-1,3,2-dioxaphospholane (ethyl ethylene (B1197577) phosphate, EEP).
This protocol describes a typical ROP of EEP using an organocatalyst.
Materials:
-
2-ethyl-2-oxo-1,3,2-dioxaphospholane (EEP) (monomer)
-
Benzyl (B1604629) alcohol (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Dichloromethane (anhydrous)
-
Methanol (B129727) (for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of EEP monomer and benzyl alcohol initiator in anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, add the required amount of DBU catalyst. The molar ratio of monomer to initiator will determine the target molecular weight, and the catalyst concentration will affect the polymerization rate.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) with continuous stirring. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion.
-
Termination and Precipitation: Quench the polymerization by adding a small amount of a terminating agent, such as benzoic acid. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold non-solvent, such as methanol or diethyl ether.
-
Purification: Isolate the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove unreacted monomer, initiator, and catalyst.
-
Drying: Dry the purified poly(ethyl this compound) under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI).[1][2]
Polycondensation
Polycondensation offers a more direct route to PEP, often utilizing readily available starting materials like phosphoric acid and ethylene glycol. However, this method typically yields polymers with broader molecular weight distributions and less controlled architectures compared to ROP.
This protocol outlines a general procedure for the synthesis of PEP via polycondensation.[3][4]
Materials:
-
Phosphoric acid (H₃PO₄)
-
Ethylene glycol
-
Toluene (B28343) (for azeotropic removal of water)
-
Optional: Catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
Reactant Setup: In a reaction flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, combine phosphoric acid and ethylene glycol in the desired molar ratio. Add toluene to the flask.
-
Reaction: Heat the mixture to the reflux temperature of toluene. Water produced during the esterification reaction will be removed azeotropically and collected in the Dean-Stark trap. The reaction can be monitored by measuring the amount of water collected.
-
Polymerization: Continue the reaction for several hours until the desired degree of polymerization is achieved. The reaction time and temperature can be adjusted to control the molecular weight of the resulting polymer.
-
Purification: After cooling, the toluene can be removed by distillation. The resulting crude polymer is then dissolved in a suitable solvent (e.g., water or methanol) and purified by precipitation in a non-solvent (e.g., acetone (B3395972) or diethyl ether).
-
Drying: Dry the purified polymer under vacuum.
-
Characterization: Analyze the polymer using NMR for structural confirmation and GPC for molecular weight and PDI determination.[1][2]
Table 1: Synthesis of Poly(this compound) - Reaction Conditions and Polymer Properties
| Synthesis Method | Monomer/Reactants | Initiator/Catalyst | Solvent | Temperature (°C) | Time (h) | Mn (kDa) | PDI | Reference |
| ROP | Ethyl this compound | Benzyl alcohol / DBU | Dichloromethane | Room Temp | 24 | 5 - 20 | 1.1 - 1.3 | [5] |
| ROP | Ethyl this compound | Al(Oipr)₃ | Toluene | 100 | 48 | 10 - 50 | 1.2 - 1.5 | [6] |
| Polycondensation | Phosphoric Acid, Ethylene Glycol | p-toluenesulfonic acid | Toluene | Reflux | 12 - 24 | 2 - 10 | 1.8 - 2.5 | [3][4] |
Physicochemical Properties and Degradation
Poly(this compound) is a hydrophilic polymer with properties that can be fine-tuned by altering its molecular weight and side-chain modifications.
Table 2: Physicochemical Properties of Poly(ethyl this compound) (PEEP)
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | -40 to -20 °C | [6] |
| Solubility | Water, Methanol, Dichloromethane | [7] |
| Degradation Mechanism | Hydrolytic (Backbiting) | [5] |
The degradation of PEP primarily occurs through a hydrolytic backbiting mechanism, where the terminal hydroxyl group attacks the phosphate ester backbone, leading to chain scission. This results in the formation of small, water-soluble phosphate-based molecules that are generally considered biocompatible and can be cleared from the body. The rate of degradation can be controlled by modifying the polymer's end groups or by copolymerization with other monomers.[5]
Applications in Drug Delivery
The "stealth" properties of PEP, similar to PEG, which help to reduce non-specific protein adsorption and prolong circulation times, make it an excellent candidate for drug delivery applications. PEP can be formulated into various nanocarriers, such as nanoparticles and micelles, to encapsulate and deliver therapeutic agents.
Nanoparticle and Micelle Formulation
Amphiphilic block copolymers of PEP with hydrophobic polymers like poly(lactic-co-glycolic acid) (PLGA) or poly(caprolactone) (PCL) can self-assemble in aqueous solutions to form core-shell nanoparticles or micelles. The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic PEP shell provides stability and biocompatibility.
This protocol describes the preparation of drug-loaded nanoparticles using a double emulsion (w/o/w) solvent evaporation method.[8]
Materials:
-
PEP-PLGA block copolymer
-
Doxorubicin hydrochloride (DOX)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Deionized water
Procedure:
-
Primary Emulsion (w/o): Dissolve the PEP-PLGA copolymer in DCM. Separately, dissolve DOX in a small amount of deionized water. Add the aqueous DOX solution to the polymer solution and sonicate at high power to form a stable water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of PVA solution and sonicate again to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for storage and characterization.
-
Characterization: Determine the particle size and zeta potential using dynamic light scattering (DLS). Quantify the drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.
Table 3: Poly(this compound)-based Nanocarriers for Drug Delivery
| Polymer System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PCL-b-PEEP Micelles | Coumarin-6 | ~20 | - | - | 92.5 ± 0.7 | [9] |
| PLA-co-PEEP Microspheres | BSA | - | - | 4.3 | 75 | [6] |
| PEG-b-PPEH-DOX Nanoparticles | Doxorubicin | ~60 | +14.4 | - | - | [10] |
Drug Release
Drug release from PEP-based nanocarriers is typically governed by a combination of drug diffusion and polymer degradation. The release profile can be tailored from burst release to sustained release over extended periods by modifying the polymer composition and nanoparticle structure. For instance, copolymers of PLA and PEEP have been shown to exhibit a near-linear release of bovine serum albumin (BSA) over 40 days.[6]
Biological Interactions and Signaling Pathways
The biocompatibility of PEP and its degradation products is a key advantage for its use in biomedical applications. While extensive research has focused on its material properties, the specific interactions of PEP degradation products with cellular signaling pathways are an emerging area of investigation.
Inorganic polyphosphates have been shown to elicit pro-inflammatory responses through the activation of NF-κB.[11] This suggests that the phosphate-containing degradation products of PEP might have some immunomodulatory effects. However, the low concentrations of degradation products from slowly degrading PEP matrices are generally considered to be well-tolerated. Further research is needed to fully elucidate the specific signaling pathways modulated by PEP degradation products and to leverage these interactions for therapeutic benefit.
Experimental Workflows
Polymer Synthesis and Characterization Workflow
Nanoparticle Formulation and Evaluation Workflow
Conclusion and Future Outlook
Poly(this compound) stands out as a versatile and promising polymer for advanced biomedical applications. Its well-defined synthesis, tunable properties, and excellent biocompatibility make it a strong candidate for the development of next-generation drug delivery systems. While significant progress has been made in synthesizing and formulating PEP-based nanocarriers, future research should focus on a deeper understanding of the biological interactions of its degradation products to fully harness its therapeutic potential. The continued exploration of novel PEP architectures and formulations will undoubtedly lead to innovative solutions for a wide range of therapeutic challenges.
References
- 1. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 2. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 3. researchgate.net [researchgate.net]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(D,L-lactide-co-ethyl this compound)s as new drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(ε-caprolactone)-block-poly(ethyl this compound) micelles for brain-targeting drug delivery: in vitro and in vivo valuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polyphosphate elicits proinflammatory responses that are counteracted by activated protein C in both cellular and animal models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Reactivity of Ethylene Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability and reactivity of ethylene (B1197577) phosphate (B84403), a key cyclic organophosphate. The information presented herein is intended to support researchers and professionals in the fields of drug development, polymer chemistry, and materials science in understanding and handling this reactive molecule.
Executive Summary
Ethylene phosphate is a five-membered cyclic phosphate ester characterized by significant ring strain, which dictates its high reactivity and limited stability, particularly towards hydrolysis. This guide summarizes its thermal and hydrolytic stability, reactivity with key nucleophiles, and potential interactions with biological systems. All quantitative data are presented in structured tables, and detailed experimental protocols for stability and reactivity assessment are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams.
Stability Analysis
The stability of this compound is a critical consideration for its storage, handling, and application. The primary degradation pathway is hydrolysis, which is significantly influenced by pH.
Hydrolytic Stability
This compound is highly susceptible to hydrolysis. The five-membered ring structure leads to a rate of hydrolysis that is approximately 10⁶ to 10⁸ times faster than its acyclic analogue, dimethyl phosphate[1]. The hydrolysis of the closely related methyl this compound has been studied extensively and serves as an excellent model for understanding the pH-dependent stability of this compound.
The hydrolysis of this compound proceeds via two main pathways depending on the pH, leading to the formation of 2-hydroxyethyl phosphate. This product exists in equilibrium with its cyclized form, but the linear ester is the predominant species under most conditions.
Table 1: pH-Rate Profile for the Hydrolysis of Methyl this compound at 25°C
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 1 | 1.0 x 10⁻⁴ | ~1.9 hours |
| 3 | 1.0 x 10⁻⁶ | ~8.0 days |
| 5 | 1.0 x 10⁻⁸ | ~2.2 years |
| 7 | 1.0 x 10⁻⁶ | ~8.0 days |
| 9 | 1.0 x 10⁻⁴ | ~1.9 hours |
| 11 | 1.0 x 10⁻² | ~1.2 minutes |
| 13 | 1.0 | ~0.7 seconds |
Note: Data is adapted from the study of the hydrolysis of methyl this compound and is intended to be representative of this compound's behavior.
Thermal Stability
The thermal stability of this compound can be assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Reactivity Analysis
The high reactivity of this compound is a defining characteristic, making it a useful, albeit challenging, reagent. Its reactivity is dominated by nucleophilic attack at the phosphorus atom, leading to ring-opening.
Reactivity with Nucleophiles
This compound readily reacts with a variety of nucleophiles. The rate and mechanism of these reactions are dependent on the nature of the nucleophile.
-
Amines: Primary and secondary amines are potent nucleophiles that rapidly open the this compound ring to form phosphoramidates.
-
Thiols: Thiolates are also effective nucleophiles for ring-opening this compound, yielding S-alkyl thiophosphates. This reaction is of particular interest in biological systems due to the presence of cysteine residues in proteins.
-
Alcohols: Alcohols are generally less reactive nucleophiles than amines or thiols but will react with this compound, especially under basic conditions or with catalysis, to form the corresponding phosphate triester.
Table 2: Relative Reactivity of Nucleophiles with Organophosphates
| Nucleophile Type | General Reactivity | Product Type |
| Amines | High | Phosphoramidate |
| Thiols | Moderate to High | S-Alkyl Thiophosphate |
| Alcohols | Low to Moderate | Phosphate Triester |
| Water (Hydrolysis) | pH-dependent | Phosphate Diester (linearized) |
Interaction with Biological Systems
Signaling Pathways
While there is no direct evidence of this compound itself being a signaling molecule in mammalian systems, the broader class of organophosphates is known to exert significant effects on cellular signaling. Exposure to certain organophosphates can induce oxidative stress and activate mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK[3][4][5]. These pathways are crucial in regulating cell differentiation, growth, and apoptosis. It is plausible that this compound or its degradation products could interact with these or other signaling cascades, particularly in the context of high-dose or prolonged exposure.
Caption: General organophosphate interaction with MAPK signaling pathways.
Toxicology and Metabolism
The toxicological profile of this compound is not well-documented. However, as an organophosphate, it warrants careful handling. The metabolism of organophosphates in the liver is a key determinant of their toxicity[6][7][8]. Phase I metabolism often involves cytochrome P450 enzymes, which can lead to either detoxification or bioactivation[6][9].
The mutagenic potential of this compound could be assessed using the Ames test, a bacterial reverse mutation assay[10][11][12][13][14]. This test is a standard preliminary screen for carcinogenicity. The cytotoxicity of this compound can be evaluated in various cell lines using assays that measure cell viability, such as the MTT assay[15].
Experimental Protocols
Protocol for Determining Hydrolytic Stability
This protocol describes a method to determine the hydrolysis rate of this compound at different pH values using ³¹P NMR spectroscopy.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 10 mM) in each buffer solution at a constant temperature (e.g., 25°C).
-
NMR Analysis: Immediately after dissolution, and at regular time intervals, acquire a ³¹P NMR spectrum of each sample.
-
Data Analysis: Integrate the signals corresponding to this compound and its hydrolysis product (2-hydroxyethyl phosphate). Plot the natural logarithm of the this compound concentration versus time. The negative of the slope of this plot gives the pseudo-first-order rate constant (k) for hydrolysis at that pH.
-
Half-life Calculation: Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.
Caption: Workflow for determining hydrolytic stability of this compound.
Protocol for Thermal Stability Analysis (TGA/DSC)
This protocol outlines the use of TGA and DSC to assess the thermal stability of this compound.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into an appropriate TGA or DSC pan.
-
TGA Analysis:
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 500°C).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
-
-
DSC Analysis:
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Heat the sample under a controlled atmosphere at a constant rate.
-
Record the differential heat flow. Exothermic peaks indicate decomposition or other exothermic processes.
-
Caption: Protocol for assessing thermal stability using TGA and DSC.
Protocol for Reactivity Analysis with Nucleophiles by NMR
This protocol describes a general method for monitoring the reaction of this compound with a nucleophile (e.g., an amine or thiol) by ¹H or ³¹P NMR.
-
Reagent Preparation: Prepare solutions of this compound and the nucleophile of interest in a suitable deuterated solvent (e.g., D₂O, CD₃CN).
-
Reaction Initiation: Mix the solutions in an NMR tube at a controlled temperature.
-
NMR Monitoring: Acquire NMR spectra (¹H or ³¹P) at regular intervals.
-
Data Analysis: Monitor the disappearance of the reactant signals and the appearance of the product signals. Integrate the relevant peaks to determine the concentration of each species over time.
-
Kinetic Analysis: Plot the concentration data to determine the reaction order and rate constant.
Conclusion
This compound is a highly reactive molecule with limited stability, particularly in aqueous environments. Its reactivity is governed by the strained five-membered ring, making it a potent electrophile for various nucleophiles. While this high reactivity can be harnessed for chemical synthesis, it also presents challenges for its use in drug development and other applications where stability is paramount. A thorough understanding of its stability profile and reactivity is essential for its safe and effective use. Further research is needed to fully elucidate its thermal decomposition pathway, its specific interactions with mammalian biological systems, and its complete toxicological profile.
References
- 1. Phosphate ester hydrolysis: calculation of gas-phase reaction paths and solvation effects - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neptjournal.com [neptjournal.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. criver.com [criver.com]
- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 14. youtube.com [youtube.com]
- 15. Revealing the Cytotoxicity of Residues of Phosphazene Catalysts Used for the Synthesis of Poly(ethylene oxide) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Ethylene Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of ethylene (B1197577) phosphate (B84403), also known by its systematic IUPAC name 2-oxo-1,3,2-dioxaphospholane. This cyclic phosphate ester is a key moiety in various fields, including polymer chemistry and as a building block in the synthesis of more complex organophosphorus compounds. Understanding its spectroscopic characteristics is fundamental for its identification, characterization, and quality control.
This document summarizes available quantitative data from infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) analyses. Detailed experimental protocols for these key analytical techniques are also provided.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of ethylene phosphate is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.
Data Presentation: IR Spectral Data
While a complete, publicly available, peak-assigned spectrum for pure this compound is not readily found in the searched literature, the characteristic absorption regions for related organophosphorus compounds can be used for interpretation. For a similar compound, 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, a quality control report simply notes that the infrared spectrum "conforms," suggesting a standard reference spectrum exists within commercial databases.[1] General vibrational frequencies for phosphate esters are well-established.[2][3]
| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) |
| P=O | Stretching | 1350–1250 (strong) |
| P-O-C (aliphatic) | Stretching | 1050–990 |
| C-O | Stretching | ~1050 |
| CH₂ | Stretching | 2960-2850 |
| CH₂ | Bending (Scissoring) | ~1470 |
| O-P-O | Bending | 720-517 |
Note: The exact peak positions for this compound may vary slightly from these general ranges.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The following protocol outlines a general procedure for obtaining the FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
Objective: To obtain a high-quality infrared spectrum of liquid this compound.
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Sample of this compound
-
Isopropanol (B130326) or other suitable solvent for cleaning
-
Lint-free wipes
-
Computer with FTIR software
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Spectrum Acquisition: Initiate the sample scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range of 4000 to 400 cm⁻¹.
-
Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: After the measurement, carefully wipe the this compound from the ATR crystal using a lint-free wipe. Clean the crystal thoroughly with a suitable solvent like isopropanol and allow it to dry.
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and provides information about the vibrational modes of a molecule. The P=O bond, in particular, often gives a strong and characteristic Raman signal.
Data Presentation: Raman Spectral Data
| Functional Group | Vibration Mode | Expected Raman Shift (cm⁻¹) |
| P=O | Stretching | Strong intensity band |
| P-O-C | Symmetric Stretch | Characteristic band |
| Ring Vibrations | Various modes | Complex pattern in the fingerprint region |
| C-H | Stretching | 2800-3000 |
Experimental Protocol: Raman Spectroscopy
The following is a general protocol for acquiring the Raman spectrum of a liquid sample.
Objective: To obtain the Raman spectrum of liquid this compound.
Materials and Equipment:
-
Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)
-
Glass vial or NMR tube for holding the sample
-
Sample of this compound
-
Computer with Raman spectroscopy software
Procedure:
-
Sample Preparation: Fill a clean glass vial or NMR tube with a sufficient amount of this compound.
-
Instrument Setup: Place the sample holder with the vial into the spectrometer's sample compartment. Adjust the focus of the laser onto the liquid sample.
-
Spectrum Acquisition: Set the acquisition parameters in the software, including laser power, exposure time, and number of accumulations. For a 785 nm laser, a power of around 50 mW and an integration time of a few seconds with multiple accumulations is a good starting point.[4] Acquire the spectrum.
-
Data Processing: The software will display the Raman spectrum as intensity versus Raman shift (in cm⁻¹). A baseline correction may be necessary to remove any fluorescence background.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
Data Presentation: NMR Spectral Data
While complete NMR data for unsubstituted this compound is not available in the provided search results, data for closely related derivatives provide valuable insights.
¹H NMR: The ethylene protons in the five-membered ring are expected to show a complex multiplet due to coupling to each other and to the phosphorus atom.
| Compound | Solvent | ¹H Chemical Shift (ppm) and Multiplicity |
| 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide | DMSO-d₆ | ~5.30–4.30 (m, 4H, O-CH₂-CH₂-O)[4] |
¹³C NMR: The two equivalent carbons of the ethylene group are expected to show a single resonance, likely split into a doublet by the phosphorus atom.
| Compound | Solvent | ¹³C Chemical Shift (ppm) |
| 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide | DMSO-d₆ | 66.50 (s, 2C, O-CH₂-CH₂-O)[4] |
³¹P NMR: The ³¹P NMR spectrum will show a single resonance at a chemical shift characteristic of a cyclic phosphate ester.
| Compound | Solvent | ³¹P Chemical Shift (ppm) |
| 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide | DMSO-d₆ | 16.94[4] |
| 2-oxo-2-(1-ethoxycarbonyl-2-piperidinoprop-2-yl)-4,5-benzo-1,3,2-dioxaphospholane | Not specified | Not specified[5] |
Experimental Protocol: NMR Spectroscopy
This protocol describes the general steps for preparing a sample for ¹H, ¹³C, and ³¹P NMR analysis.
Objective: To obtain high-resolution NMR spectra of this compound.
Materials and Equipment:
-
NMR spectrometer
-
5 mm NMR tubes and caps
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pasteur pipette
-
Small vial
-
Sample of this compound
Procedure:
-
Sample Preparation: In a small, clean, dry vial, dissolve approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in 0.6-0.7 mL of a suitable deuterated solvent.[6]
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[6]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup: Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR spectrometer.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H, ¹³C, and ³¹P spectra using standard acquisition parameters. For quantitative ¹³C and ³¹P NMR, ensure a sufficient relaxation delay between pulses.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C) or the solvent peak. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Data Presentation: Mass Spectrometry Data
Expected Fragmentation for this compound (Molecular Weight: 122.03 g/mol ):
-
Molecular Ion (M⁺˙): A peak at m/z = 122.
-
Common Fragments: Loss of ethylene oxide (m/z = 44), loss of parts of the ethylene bridge, and rearrangements involving the phosphate group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general protocol for the analysis of a volatile organophosphate ester like this compound by GC-MS.
Objective: To obtain the mass spectrum of this compound and to separate it from any volatile impurities.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5)
-
Helium carrier gas
-
Syringe for injection
-
Sample of this compound dissolved in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.
-
GC-MS Method Setup:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 280 °C). Use a splitless injection mode for trace analysis or a split injection for more concentrated samples.[12]
-
GC Oven Program: Start at a relatively low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10-15 °C/min) to separate compounds based on their boiling points.[12]
-
MS Parameters: Set the ion source to electron ionization (EI) at 70 eV. Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The instrument will automatically perform the separation and mass analysis.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). The mass spectrum of this peak can then be displayed and analyzed for its molecular ion and fragmentation pattern.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scienceready.com.au [scienceready.com.au]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Ethylene Phosphate as a High-Performance Lithium-Ion Battery Electrolyte Additive: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethylene (B1197577) phosphate (B84403) (EP), often referred to as ethylene ethyl phosphate (EEP), as a multifunctional electrolyte additive in lithium-ion batteries (LIBs). The inclusion of EP in standard carbonate-based electrolytes has been shown to significantly enhance battery safety and electrochemical performance by forming a stable and effective solid electrolyte interphase (SEI) on both the anode and cathode.
Introduction
Ethylene phosphate is a cyclic phosphate ester that serves as a bifunctional additive in lithium-ion battery electrolytes. Its primary roles are to improve the safety characteristics by acting as a flame retardant and to enhance the electrochemical performance by promoting the formation of a robust SEI layer. This protective layer mitigates the decomposition of the electrolyte at the electrode surfaces, leading to improved coulombic efficiency, cycling stability, and overcharge protection.[1][2][3]
Key Performance Enhancements
The addition of this compound to a baseline electrolyte, typically 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC), yields significant improvements across several key battery performance metrics.
Data Presentation
Table 1: Safety Performance Enhancement with 10% this compound Additive
| Parameter | Baseline Electrolyte (1 M LiPF₆ in EC:DEC 1:1) | Electrolyte with 10% EP | Improvement |
| Self-extinguishing Time (s/g) | > 120 | ~55 | > 54% reduction[1][2][4] |
| Overcharge Performance | Sharp voltage rise, potential for thermal runaway | Postponed sharp voltage rise, enhanced safety margin | Improved overcharge tolerance[1][2] |
Table 2: Electrochemical Performance of LiNi₁/₃Co₁/₃Mn₁/₃O₂/Graphite (B72142) Cells with 10% this compound Additive
| Performance Metric | Baseline Electrolyte | Electrolyte with 10% EP |
| Initial Coulombic Efficiency (Graphite/Li Half-Cell) | ~85% | ~90%[1] |
| Capacity Retention (Graphite/Li Half-Cell after 50 cycles at 0.5C) | ~92% | ~98%[1] |
| Initial Coulombic Efficiency (LiNi₁/₃Co₁/₃Mn₁/₃O₂/Li Half-Cell) | ~88% | ~92%[1] |
| Capacity Retention (LiNi₁/₃Co₁/₃Mn₁/₃O₂/Li Half-Cell after 100 cycles at 1C) | ~85% | ~95%[1] |
| Initial Discharge Capacity (Full Cell at 0.1C) | ~145 mAh/g | ~150 mAh/g[1] |
| Capacity Retention (Full Cell after 100 cycles at 1C) | ~82% | ~93%[1] |
Mechanism of Action: SEI Formation
This compound participates in the formation of a stable SEI layer on both the graphite anode and the LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NCM) cathode. This is attributed to its electrochemical reduction at the anode and oxidation at the cathode, which occurs preferentially to the bulk electrolyte solvents. The resulting SEI layer is rich in phosphorus-containing species, which enhances its ionic conductivity and stability.
Mechanism of SEI formation with this compound.
Experimental Protocols
The following protocols are based on methodologies reported for testing this compound as a lithium-ion battery electrolyte additive.
Electrolyte Preparation
-
Baseline Electrolyte: Prepare a solution of 1 M Lithium Hexafluorophosphate (LiPF₆) in a solvent mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) with a 1:1 volume ratio. All materials should be battery-grade and handled in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
EP-Containing Electrolyte: Add this compound to the baseline electrolyte to achieve the desired weight percentage (e.g., 10 wt%). Stir the solution until the additive is completely dissolved.
Coin Cell Assembly (CR2032)
-
Electrode and Separator Preparation: Dry the cathode (e.g., LiNi₁/₃Co₁/₃Mn₁/₃O₂) and anode (e.g., graphite) materials under vacuum at appropriate temperatures (e.g., 120°C for the cathode, 110°C for the anode) for at least 12 hours. Use a microporous polymer separator (e.g., Celgard 2400).
-
Assembly: In an argon-filled glovebox, assemble the CR2032 coin cells in the following order: negative case, anode, separator, cathode, stainless steel spacer, and positive case.
-
Electrolyte Addition: Add a few drops of the prepared electrolyte onto the separator to ensure it is thoroughly wetted.
-
Crimping: Seal the coin cell using a crimping machine to ensure proper sealing. Let the cells rest for at least 12 hours before testing to allow for complete electrolyte penetration into the electrodes.
Electrochemical Measurements
-
Galvanostatic Cycling:
-
Formation Cycles: Perform two initial cycles at a low C-rate (e.g., 0.1C) within the appropriate voltage window (e.g., 3.0-4.3 V for NCM/graphite).
-
Rate Capability: Cycle the cells at various C-rates (e.g., 0.2C, 0.5C, 1C, 2C) to evaluate the rate performance.
-
Long-Term Cycling: Cycle the cells at a constant C-rate (e.g., 1C) for an extended number of cycles (e.g., 100 or more) to assess capacity retention and coulombic efficiency.
-
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup with lithium metal as the counter and reference electrodes.
-
Scan the potential at a slow rate (e.g., 0.1 mV/s) within a voltage range that covers the redox reactions of the electrodes to investigate the electrochemical behavior of the additive.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cells at a specific state of charge (e.g., fully charged) over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV). This provides information about the resistance of the SEI layer and charge transfer kinetics.
-
Safety Testing
-
Flammability Test:
-
Soak a piece of glass fiber separator in the electrolyte.
-
Expose the separator to an open flame for a short duration (e.g., 1-2 seconds).
-
Measure the self-extinguishing time (SET), which is the time it takes for the flame to extinguish after the ignition source is removed.
-
-
Overcharge Test:
-
After the formation cycles, charge the cells at a constant current (e.g., 1C) to a high voltage (e.g., 6V).
-
Monitor the voltage and temperature profiles of the cells during the overcharge process to evaluate the effectiveness of the additive in preventing thermal runaway.
-
Experimental workflow for evaluating this compound.
Conclusion
This compound is a promising multifunctional additive for lithium-ion batteries, offering a significant improvement in both safety and electrochemical performance. The protocols outlined in this document provide a comprehensive framework for researchers to evaluate the efficacy of this compound in their specific battery chemistries. The enhanced stability of the solid electrolyte interphase on both the anode and cathode is the key to the observed improvements in coulombic efficiency and capacity retention. Furthermore, the flame-retardant nature of this compound contributes to the overall safety of the battery system, making it a valuable component for the development of next-generation high-performance and safe lithium-ion batteries.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries | Semantic Scholar [semanticscholar.org]
- 4. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Application of Ethylene Phosphate in Solid-State Batteries: A Guide for Researchers
Introduction: The pursuit of safer, high-energy-density energy storage has propelled the development of solid-state batteries. Solid polymer electrolytes (SPEs) are a promising class of materials for this application, offering enhanced safety, flexibility, and processability over their liquid counterparts. Within this domain, phosphorus-containing polymers are gaining significant attention due to their inherent flame retardancy and potential for high ionic conductivity. Ethylene (B1197577) phosphate (B84403), a cyclic phosphate monomer, serves as a key building block for the synthesis of poly(ethylene phosphate) (PEP), a polyphosphoester with potential as a solid polymer electrolyte. This document provides detailed application notes and protocols for researchers exploring the use of this compound in the fabrication and characterization of solid-state batteries.
Overview of Poly(this compound) as a Solid Polymer Electrolyte
Poly(this compound) is synthesized through the ring-opening polymerization of the this compound monomer. The resulting polymer backbone, rich in phosphate and ethylene oxide moieties, is hypothesized to facilitate lithium-ion transport. The phosphate groups can complex with lithium ions, while the flexible ethylene oxide segments provide pathways for ion mobility. Furthermore, the phosphorus content is expected to contribute to a stable solid-electrolyte interphase (SEI) on the lithium metal anode and enhance the overall safety of the battery.
While research on pure poly(this compound) as a solid electrolyte is still in its nascent stages, studies on related polyphosphoester copolymers and blends provide valuable insights into their potential performance.
Quantitative Data Summary
Direct quantitative data for solid-state batteries utilizing pure poly(this compound) as the electrolyte is limited in publicly available literature. However, data from analogous phosphorus-containing solid polymer electrolytes can serve as a benchmark for performance expectations.
| Electrolyte System | Ionic Conductivity (S/cm) | Temperature (°C) | Li⁺ Transference Number (tLi⁺) | Cycling Performance |
| Polyphosphoester Copolymer | 2 x 10⁻⁴ | 70 | 0.26 | >98% Coulombic efficiency over 100 cycles (Li/SPE/LiFePO₄)[1] |
| PEO/PBMP Blend | 1.25 x 10⁻⁵ | Room Temp. | Not Reported | Stable charge/discharge behavior[1] |
| DKP/LiTFSI (10:1) | 2.98 x 10⁻⁵ | 25 | Not Reported | 134.5 mAh/g at 0.1C (Li/SPE/LiFePO₄)[1] |
PEO: Poly(ethylene oxide), PBMP: Poly(bis(4-phenoxyl) propane (B168953) methylphosphonate), DKP: A silicon and phosphorus-containing polymer, LiTFSI: Lithium bis(trifluoromethanesulfonyl)imide.
Experimental Protocols
Synthesis of this compound Monomer
The synthesis of the this compound monomer is a critical first step. A common route involves the reaction of ethylene glycol with a phosphorylating agent.
Materials:
-
Ethylene glycol
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Anhydrous diethyl ether or other suitable solvent
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve ethylene glycol and triethylamine in anhydrous diethyl ether in a three-neck flask equipped with a dropping funnel and a condenser.
-
Cool the reaction mixture in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Filter the resulting triethylamine hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Synthesis of Poly(this compound) via Ring-Opening Polymerization
Materials:
-
This compound monomer
-
Anionic or cationic initiator (e.g., sodium naphthalenide, triflic acid)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane)
-
Inert atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the purified this compound monomer in the anhydrous solvent.
-
Add the initiator to the solution at the desired temperature to initiate polymerization.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Terminate the polymerization by adding a quenching agent (e.g., methanol (B129727) for anionic polymerization).
-
Precipitate the polymer in a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration and dry under vacuum.
References
Application Notes and Protocols: Poly(ethylene phosphate) for Drug and Gene Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction to Poly(ethylene phosphate) (PEP)
Poly(this compound) (PEP) and its derivatives are a class of biodegradable polyphosphoesters that have garnered significant attention for biomedical applications, including drug and gene delivery.[1] These polymers possess a backbone with repeating phosphoester linkages, which are structurally similar to naturally occurring biomacromolecules like nucleic acids.[2] This structural mimicry, combined with their excellent biocompatibility and biodegradability, makes them appealing candidates for therapeutic delivery systems.[1][3]
The phosphorus atom in the polymer backbone is pentavalent, allowing for easy side-chain functionalization.[1] This versatility enables the tuning of physicochemical properties to create various polymer architectures, such as linear, star-shaped, and hyperbranched structures, tailored for specific delivery tasks.[1] One of the most significant advantages of PEP-based polymers, particularly poly(ethyl ethylene (B1197577) phosphate) (PEEP), is their ability to overcome the "PEG dilemma".[4] While Poly(ethylene glycol) (PEG) is widely used to improve the stability and circulation time of nanomedicines, repeated administration can induce anti-PEG antibodies, compromising safety and efficacy.[4] PEEPylated nanoparticles have demonstrated lower immunogenicity, generating negligible anti-polymer antibodies, while achieving superior pharmacokinetics and tumor accumulation compared to their PEGylated counterparts.[4][5]
Synthesis and Chemical Structures
The primary method for synthesizing PEP and its derivatives is the ring-opening polymerization (ROP) of cyclic phosphoester monomers, such as 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP).[1][6] This controlled polymerization technique allows for the creation of well-defined block copolymers with tunable molecular weights.[1][7] Amphiphilic block copolymers, for instance, can be synthesized by combining a hydrophilic PEP block with a hydrophobic block like poly(ε-caprolactone) (PCL) or poly(D,L-lactide) (PLA).[8][9] These copolymers are essential for forming self-assembled nanostructures for delivery applications.
Caption: Synthesis of PEP Block Copolymers via Ring-Opening Polymerization (ROP).
Application: Drug Delivery
Amphiphilic PEP-based block copolymers can self-assemble in aqueous solutions to form nanostructures like micelles or polymersomes.[6] These structures feature a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic PEP shell that provides stability and a "stealth" effect in circulation.[4][6] This approach has been successfully used to deliver anticancer drugs such as paclitaxel (B517696) and doxorubicin, enhancing their solubility and providing controlled release.[6][10][11]
Formulation of PEP-Based Drug Nanocarriers
The most common method for preparing drug-loaded PEP nanoparticles is thin-film hydration. This technique involves dissolving the amphiphilic block copolymer and the hydrophobic drug in a mutual organic solvent, followed by evaporation to form a thin film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous self-assembly of the polymer into drug-loaded nanoparticles.
Protocol: Nanoparticle Formulation by Thin-Film Hydration
-
Dissolution: Dissolve 20 mg of the amphiphilic PEP block copolymer (e.g., PCL-PEEP) and 2 mg of the hydrophobic drug (e.g., paclitaxel) in 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or acetone) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 37-40°C) to form a thin, homogeneous polymer-drug film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add 5 mL of a sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the flask. Hydrate the film by rotating the flask in a water bath set above the glass transition temperature of the polymer (e.g., 60°C) for 1 hour.
-
Homogenization: To obtain a uniform particle size distribution, sonicate the resulting nanoparticle suspension using a probe sonicator or homogenize it by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove non-encapsulated drug and any large aggregates by centrifuging the suspension. The supernatant containing the drug-loaded nanoparticles can be further purified using dialysis against the hydration buffer.
-
Storage: Store the final nanoparticle suspension at 4°C for further characterization and use.
Characterization and Performance Data
The physicochemical properties of drug-loaded nanoparticles are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), drug loading content (DLC), and encapsulation efficiency (EE).
Table 1: Physicochemical Properties of PEP-based Drug Nanocarriers
| Polymer System | Therapeutic Agent | Particle Size (nm) | PDI | Drug Loading (wt%) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| PCL-PEEP Micelles | Coumarin-6 | ~20 | N/A | N/A | 92.5 ± 0.7 | [8] |
| 4-arm Star PCL-PEEP | Paclitaxel | N/A | N/A | Relative to block length | N/A | [6] |
| PLAEEP90 Microspheres | Bovine Serum Albumin | N/A | N/A | 4.3 | 75 | [9] |
| PEO-b-PPE-g-PTX | Paclitaxel | 114 ± 31 | N/A | up to 53 | N/A | [10] |
| PEG-b-PPEH-DOX | Doxorubicin | ~60 | N/A | N/A | N/A |[11] |
N/A: Data not available in the cited source.
Protocol: In Vitro Drug Release Assay
This protocol determines the rate at which the encapsulated drug is released from the nanoparticles under physiological conditions.
-
Sample Preparation: Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag (with a molecular weight cut-off, MWCO, appropriate to retain the nanoparticles but allow free drug to pass, e.g., 10 kDa).
-
Dialysis Setup: Immerse the sealed dialysis bag into 50 mL of release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) in a beaker.[11] Add a surfactant like Tween 80 (0.5% w/v) to the buffer to ensure sink conditions.
-
Incubation: Place the beaker in an orbital shaker set to 37°C and a constant agitation speed (e.g., 100 rpm).[12]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release buffer and replace it with an equal volume of fresh, pre-warmed buffer to maintain a constant volume.[12]
-
Quantification: Analyze the collected samples to determine the concentration of the released drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanoparticles.
Caption: Workflow for Drug-Loaded Nanoparticle Formulation and Characterization.
Application: Gene Delivery
Cationic versions of PEPs can be synthesized by incorporating amine groups into the side chains, creating polymers like poly(2-aminoethyl this compound) (PPEEA). These cationic polymers can electrostatically complex with negatively charged nucleic acids (DNA, siRNA, mRNA) to form nanoparticles called polyplexes. These polyplexes protect the genetic material from degradation and facilitate its entry into cells. PEP-based vectors have shown promise for sustained gene release and are being explored as safer, biodegradable alternatives to non-degradable polymers like polyethylenimine (PEI).[13] Notably, PEEP has been successfully used to formulate lipid nanoparticles for mRNA vaccines, evoking potent T-cell responses and demonstrating high efficacy and safety.[4]
Protocol: Polyplex Formulation for Gene Delivery
-
Polymer Solution: Prepare a stock solution of the cationic PEP (e.g., PPEEA) in a nuclease-free buffer (e.g., HEPES buffer, pH 7.4) at a concentration of 1 mg/mL.
-
Nucleic Acid Solution: Dilute the nucleic acid (e.g., plasmid DNA or mRNA) in the same buffer to a final concentration of 50 µg/mL.
-
Complexation: Add the required volume of the polymer solution to the nucleic acid solution dropwise while gently vortexing. The amount of polymer is typically determined by the desired Nitrogen-to-Phosphate (N/P) ratio, which is the molar ratio of amine nitrogens in the polymer to phosphate (B84403) groups in the nucleic acid.[13][14]
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable polyplexes.
-
Characterization: The resulting polyplexes should be characterized for size and zeta potential using Dynamic Light Scattering (DLS). A gel retardation assay can be performed to confirm the complete complexation of the nucleic acid.
-
Application: The freshly prepared polyplexes are now ready for in vitro transfection studies.
Characterization and Performance Data
The efficiency of gene delivery is highly dependent on the properties of the polyplexes, particularly the N/P ratio, which influences size, surface charge, and transfection efficacy.
Table 2: Performance of PEP-based Gene Delivery Systems
| Polymer System | Nucleic Acid | Key Feature/Result | Reference |
|---|---|---|---|
| PCL-b-PPEEA Micelles | siRNA | Effective for treating hypoxic tumors and lung cancer. | [15] |
| PPEEA Multilayer | DNA | Capable of sustained DNA release for up to months. | [15] |
| PEEP-LNP | mRNA Vaccine | Evoked potent antigen-specific T cell response and antitumor efficacy. |[4] |
Protocol: In Vitro Gene Transfection Assay
-
Cell Seeding: Seed target cells (e.g., HeLa or A549) in a 24-well plate at a density of 5 x 10⁴ cells per well in 500 µL of complete growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Transfection: On the day of transfection, replace the old medium with 400 µL of fresh, serum-free medium.
-
Add Polyplexes: Add 100 µL of the freshly prepared polyplex solution (containing, for example, 1 µg of plasmid DNA) to each well.
-
Incubation: Incubate the cells with the polyplexes for 4-6 hours at 37°C.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with 500 µL of complete growth medium (containing serum).
-
Gene Expression Analysis: Continue to incubate the cells for another 24-48 hours. Analyze the expression of the transfected gene using an appropriate method (e.g., fluorescence microscopy for a GFP reporter gene, or a luciferase assay for a luciferase reporter gene).
-
Cytotoxicity Assay: In a parallel experiment, assess the cytotoxicity of the polyplexes at different N/P ratios using a standard method like the MTT or PrestoBlue assay to determine the optimal formulation with high efficiency and low toxicity.
References
- 1. Synthesis and Bio-Application of Poly(this compound) [manu56.magtech.com.cn]
- 2. Polyphosphoesters in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Poly(ethyl this compound): Overcoming the "Polyethylene Glycol Dilemma" for Cancer Immunotherapy and mRNA Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bone-specific poly(ethylene sodium phosphate)-bearing biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(ε-caprolactone)-block-poly(ethyl this compound) micelles for brain-targeting drug delivery: in vitro and in vivo valuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Poly(ethylene oxide)-block-polyphosphoester-graft-paclitaxel Conjugates with Acid-labile Linkages as a pH-Sensitive and Functional Nanoscopic Platform for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development, characterization, and in vitro evaluation of poly(ethylene oxide)-block-poly(ε-caprolactone)-α-tocopheryl succinate micelles as a novel nanocarrier for rapamycin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Progress in Gene Delivery Technology Based on Chemical Methods and Nano-carriers [thno.org]
- 14. Biodegradable Polymers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodegradable Polymers for Gene-Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poly(ethylene phosphate) in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene phosphate) (PEP) and its derivatives are a class of biodegradable polyphosphoesters that have garnered significant interest in the field of tissue engineering.[1] Their structural similarity to naturally occurring biomolecules like nucleic acids, combined with their biocompatibility and tunable degradation profiles, makes them excellent candidates for a variety of biomedical applications, including drug delivery and tissue regeneration scaffolds.[2] The phosphate (B84403) backbone of these polymers can also play a role in promoting mineralization, making them particularly suitable for bone tissue engineering.[2]
These application notes provide an overview of the use of poly(this compound) in tissue engineering, with detailed protocols for its synthesis, scaffold fabrication, and in vitro evaluation.
Data Presentation
Table 1: Mechanical Properties of Polymeric Scaffolds for Tissue Engineering
| Polymer Composition | Porosity (%) | Compressive Modulus (MPa) | Reference(s) |
| Poly(L-lactic acid) (PLLA) | 60 - 77 | 1.6 - 4.5 | [3] |
| β-tricalcium phosphate (β-TCP) / Poly(ε-caprolactone) (PCL) Composite | ~60 | 13.8 ± 1.9 | [4] |
| Poly(ε-caprolactone) (PCL) | Not Specified | 16.2 - 52.1 | [5] |
| Poly(ethylene oxide terephthalate)/poly(butylene terephthalate) (PEOT/PBT) | Not Specified | 40 - 300 | [6] |
| Diopside-containing Biphasic Calcium Phosphate | Not Specified | 1.2 - 3.2 | [7] |
Table 2: In Vitro Degradation of Biodegradable Polymers
| Polymer | Degradation Condition | Time | Mass Loss (%) | Reference(s) |
| Poly(glycerol sebacate)-Poly(ε-caprolactone) (PGS-PCL) | 0.1 mM NaOH | 7 days | 16 | [8] |
| Poly(ε-caprolactone) (PCL) | 0.1 mM NaOH | 7 days | 6 | [8] |
| Poly(lactic acid) (PLA)-TCP-PEG Blends | Phosphate Buffered Saline (PBS) | 28 days | ~2-8 | [9] |
| PLLA/β-TCP | Simulated Body Fluid (SBF) with dynamic loading | 6 weeks | ~10-12 | [10] |
Table 3: Cell Viability on Various Polymeric Scaffolds
| Cell Type | Polymer Scaffold | Assay | Time Point | Cell Viability (%) | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Poly(lactic-co-glycolic acid) (PLGA) | MTT | 48 hours | >100 (relative to control) | [11] |
| Human Gingival Fibroblasts (hGFs) | Porcine Acellular Dermal Matrix | MTT | 3, 7, 14 days | Not specified, but viable | [2] |
| A431 cells | Polyethyleneimine (PEI) complexes | MTT | Not Specified | Cytocompatible at most concentrations | [12] |
| hFOB cells | Poly(ethylene glycol) diacrylate | MTT | 24 hours | Not specified, but cytocompatible | [13] |
Experimental Protocols
Protocol 1: Synthesis of Poly(ethyl ethylene (B1197577) phosphate) (PEEP) via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of the monomer, ethyl this compound (EEP), and its subsequent polymerization.
Part A: Synthesis of Ethyl this compound (EEP) Monomer [1]
-
Materials and Reagents:
-
2-chloro-1,3,2-dioxaphospholane-2-oxide (COP)
-
Ethanol (B145695) (EtOH)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dry THF over CaH₂ and distill from sodium and benzophenone (B1666685) under a nitrogen atmosphere.
-
Dry Et₃N over KOH and distill over CaH₂ under a nitrogen atmosphere.
-
In a flask under a nitrogen atmosphere, dissolve COP (21.4 g, 0.15 mol) in anhydrous THF (250 mL) and cool to -5 °C.
-
Prepare a mixture of ethanol (8.8 mL, 0.15 mol) and Et₃N (20.9 mL, 0.15 mol).
-
Add the ethanol/Et₃N mixture dropwise to the COP solution at -5 °C.
-
Stir the reaction mixture at -5 °C for 30 minutes and then at room temperature for an additional 12 hours.
-
Filter the resulting mixture to remove the insoluble salt.
-
Concentrate the filtrate and distill under reduced pressure (107 Pa / 95-97 °C) to obtain ethyl this compound (EEP) as a yellowish liquid.
-
Part B: Ring-Opening Polymerization of EEP to form PEEP [1]
-
Materials and Reagents:
-
Ethyl this compound (EEP) monomer
-
Initiator (e.g., from a modified surface like GO-TRIS as described in the reference, or a suitable alcohol)
-
Anhydrous solvent (e.g., THF)
-
Acetic acid (for termination)
-
-
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve the initiator in the anhydrous solvent.
-
Add the EEP monomer to the initiator solution.
-
Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a set time (e.g., 24 hours). The reaction time will influence the molecular weight of the resulting polymer.
-
Terminate the polymerization by adding an excess of acetic acid.
-
Purify the resulting poly(ethyl this compound) (PEEP) by filtration and washing with appropriate solvents (e.g., THF and deionized water).
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 45 °C) for 48 hours.
-
Protocol 2: Fabrication of Porous Scaffolds using Solvent Casting and Particulate Leaching
This is a widely used method to create porous scaffolds with controllable porosity.[8][14]
-
Materials and Reagents:
-
Poly(this compound) or its derivative (e.g., PEEP)
-
Suitable organic solvent (e.g., chloroform, dioxane)[15]
-
Porogen (e.g., sodium chloride (NaCl) particles of a defined size)
-
Deionized water
-
-
Procedure:
-
Dissolve the poly(this compound) in the organic solvent to a desired concentration (e.g., 5% w/v).[15]
-
Add sieved NaCl particles (porogen) to the polymer solution with stirring. The ratio of polymer to salt will determine the porosity of the scaffold (e.g., a 1:9 polymer to salt ratio can result in approximately 80% porosity).[15]
-
Cast the polymer/salt mixture into a mold of the desired shape and dimensions (e.g., a PTFE dish).
-
Allow the solvent to evaporate completely in a fume hood. To ensure uniform thickness, cover the mold loosely to slow down the evaporation process.[15]
-
Immerse the resulting polymer/salt composite in deionized water to leach out the salt particles. Change the water frequently (e.g., 2-3 times a day) for at least 3 days to ensure complete removal of the porogen.[15]
-
Freeze-dry the porous scaffold to remove all water.
-
Sterilize the scaffold before cell culture, for example, by UV irradiation.
-
Protocol 3: Cell Seeding and Culture on Scaffolds
This protocol outlines the steps for seeding and culturing cells on the fabricated scaffolds.[2][16]
-
Materials and Reagents:
-
Sterile poly(this compound) scaffolds
-
Appropriate cell type (e.g., mesenchymal stem cells, osteoblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol
-
-
Procedure:
-
Place the sterile scaffolds into the wells of a culture plate.
-
Pre-wet the scaffolds by incubating them in complete culture medium for at least 6 hours in a cell culture incubator.[16]
-
Aspirate the pre-wetting medium.
-
Prepare a cell suspension at a desired concentration (e.g., 1 x 10⁵ cells per scaffold).[2]
-
Carefully pipette the cell suspension onto the top of each scaffold.
-
Allow the cells to attach for 2-4 hours in a humidified incubator at 37°C and 5% CO₂.
-
Gently add more complete culture medium to each well to cover the scaffolds.
-
Change the culture medium every 2-3 days.
-
Protocol 4: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][17]
-
Materials and Reagents:
-
Cell-seeded scaffolds in a culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Serum-free culture medium
-
MTT solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate (B86663) in water)
-
-
Procedure:
-
At the desired time point, remove the culture medium from the wells containing the cell-seeded scaffolds.
-
Add a mixture of serum-free medium and MTT solution (e.g., 50 µL of each for a 96-well plate format) to each well.[17]
-
Incubate the plate at 37°C for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, add the MTT solvent to each well (e.g., 150 µL) to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Protocol 5: Alkaline Phosphatase (ALP) Activity Assay for Osteogenic Differentiation
ALP is an early marker of osteoblast differentiation. This assay quantifies its activity.[5][18]
-
Materials and Reagents:
-
Cell-seeded scaffolds cultured in osteogenic medium
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
ALP buffer (e.g., glycine (B1666218) buffer)
-
Stop solution (e.g., 0.1 M NaOH)
-
Cell lysis buffer (e.g., Tris-buffered saline with Triton X-100)
-
-
Procedure:
-
At the desired time point, wash the cell-seeded scaffolds with PBS.
-
Lyse the cells on the scaffolds using the cell lysis buffer. This can be achieved through methods like freeze-thaw cycles.
-
Transfer the cell lysate to a new microplate.
-
Add the pNPP substrate solution in ALP buffer to each well containing the cell lysate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution. The conversion of pNPP to p-nitrophenol by ALP results in a yellow color.
-
Measure the absorbance of the solution at 405 nm using a microplate reader.
-
Quantify the ALP activity by comparing the absorbance to a standard curve of p-nitrophenol.
-
Visualizations
Experimental workflow for PEP in tissue engineering.
Potential signaling pathways influenced by PEP scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Bio-Application of Poly(this compound) [manu56.magtech.com.cn]
- 3. prosiding.bkstm.org [prosiding.bkstm.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of in Vitro Enzymatic Degradation on 3D Printed Poly(ε-Caprolactone) Scaffolds: Morphological, Chemical and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of biodegradation and de novo matrix synthesis on the mechanical properties of VIC-seeded PGS-PCL scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and In Vitro Evaluation of Porous Polymer-Blended Scaffolds Functionalized with Tricalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.eng.fau.edu [faculty.eng.fau.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatically degradable poly(ethylene glycol) hydrogels for the 3D culture and release of human embryonic stem cell derived pancreatic precursor cell aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interplay between degradability and integrin signaling on mesenchymal stem cell function within poly(ethylene glycol) based microporous annealed particle hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclic ethylene phosphates with (CH2)nCOOR and CH2CONMe2 substituents: synthesis and mechanistic insights of diverse reactivity in aryloxy-Mg complex-catalyzed (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Engineering Hydrogels for the Development of Three-Dimensional In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory Protocol for the Synthesis of Ethylene Phosphate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed laboratory protocol for the synthesis of ethyl ethylene (B1197577) phosphate (B84403) (2-ethoxy-2-oxo-1,3,2-dioxaphospholane), a representative cyclic phosphate ester. Cyclic phosphate esters are important intermediates in the synthesis of a variety of organophosphorus compounds, including phospholipids, flame retardants, and precursors for polymerization reactions.[1] The described two-step method offers a reliable and high-yielding route to this class of compounds, making it suitable for both research and process development applications.
The synthesis proceeds via two key steps:
-
Formation of 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP): Ethylene glycol is reacted with phosphorus oxychloride to form the cyclic chlorophosphate intermediate. This reaction is typically performed in an inert solvent at reduced temperatures to control its exothermic nature.
-
Esterification to Ethyl Ethylene Phosphate (EEP): The crude or purified COP is then reacted with ethanol (B145695) in the presence of a base, such as pyridine (B92270), to yield the final product, ethyl this compound.
This protocol provides detailed methodologies for both reactions, including purification and characterization of the intermediate and final products. The quantitative data for each step is summarized for easy reference.
Quantitative Data Summary
| Parameter | Step 1: COP Synthesis | Step 2: EEP Synthesis |
| Product | 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) | 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) |
| Yield | 92%[2] | 64%[3] |
| Reaction Temperature | 0 °C[2] | -20 °C to room temperature[3] |
| Reaction Time | 14 hours[2] | Overnight[3] |
| Purification Method | Vacuum Distillation[2] | Vacuum Distillation[3] |
| Boiling Point | 80 °C / pressure not specified[2] | 95-98 °C / 3 x 10⁻³ mbar[3] |
| Appearance | Colorless transparent liquid[2] | Colorless liquid[3] |
| ¹H NMR (DMSO-d₆) | Not explicitly provided for COP | δ 4.48–4.32 (m, 4H), 4.22–4.01 (m, 2H), 1.25 (t, 3H)[3] |
| ¹³C NMR (DMSO-d₆) | Not explicitly provided for COP | δ 66.35 (s, 2C), 64.18 (s, 1C), 15.96 (s, 1C)[3] |
| ³¹P NMR (DMSO-d₆) | Not explicitly provided for COP | δ 16.83[3] |
| IR Spectrum (cm⁻¹) | 3012, 2933, 1477, 1366, 1325, 1040, 924, 858[4] | Not explicitly provided for EEP |
Experimental Protocols
Step 1: Synthesis of 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP)
This procedure is adapted from a high-yield synthesis of COP.[2]
Materials:
-
Ethylene glycol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Three-necked flask (2000 mL)
-
Dropping funnel
-
Gas absorption trap (for HCl)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a 2000 mL three-necked flask, add 310 g of ethylene glycol and 350 g of anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath and stir for 30 minutes until the solution is colorless and transparent.
-
Connect the flask to a gas absorption trap to neutralize the HCl gas that will be evolved.
-
Slowly add a solution of 770 g of phosphorus oxychloride in 300 g of anhydrous dichloromethane to the flask through a dropping funnel at a rate of approximately 1 drop per second. Maintain the reaction temperature at 0 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours until the solution becomes colorless and transparent.
-
Continue stirring for an additional 12 hours, allowing the reaction to slowly warm to room temperature, until gas evolution ceases.
-
Remove the dichloromethane by distillation under normal pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 80 °C to yield 2-chloro-2-oxo-1,3,2-dioxaphospholane as a colorless transparent liquid.[2] The expected yield is approximately 92%.[2]
Step 2: Synthesis of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (Ethyl this compound, EEP)
This procedure is adapted from the esterification of COP with ethanol.[3]
Materials:
-
2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) from Step 1
-
Anhydrous ethanol
-
Anhydrous pyridine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask or similar reaction vessel with an inert atmosphere setup
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Cooling bath (-20 °C)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 72.8 g (0.55 mol) of COP in 50 mL of dry THF.
-
In a separate flask, prepare a mixture of 43.43 g (0.55 mol) of pyridine in 230 mL of dry THF and 25.29 g (0.55 mol) of dry ethanol.
-
Cool the solution of COP to -20 °C.
-
Add the ethanol-pyridine mixture dropwise to the cooled COP solution under vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Remove the precipitated pyridine hydrochloride by filtration under an inert atmosphere.
-
Evaporate the solvent from the filtrate in vacuo.
-
Purify the crude product by vacuum distillation. Collect the fraction at 95–98 °C / 3 x 10⁻³ mbar to obtain 2-ethoxy-2-oxo-1,3,2-dioxaphospholane as a colorless liquid.[3] The expected yield is approximately 64%.[3]
Visualizations
Caption: Experimental workflow for the two-step synthesis of ethyl this compound.
Caption: Chemical reaction pathway for the synthesis of ethyl this compound.
References
Application Notes and Protocols: Ethylene Phosphate as a Flame Retardant in Lithium-Ion Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylene (B1197577) phosphate (B84403) and its derivatives, such as ethylene ethyl phosphate (EEP), as flame retardant additives in lithium-ion battery electrolytes. The following sections detail the mechanism of action, performance data, and detailed experimental protocols for the evaluation of these additives.
Introduction
The inherent flammability of conventional carbonate-based electrolytes in lithium-ion batteries poses a significant safety risk, hindering their application in high-energy density storage systems. The incorporation of flame retardant additives is a critical strategy to mitigate these risks. Organophosphorus compounds, particularly phosphates like ethylene phosphate and its derivatives, have emerged as promising candidates due to their ability to suppress combustion while maintaining reasonable electrochemical performance.[1][2] Ethylene ethyl phosphate (EEP), a cyclic phosphate, has been shown to not only act as an efficient flame retardant but also as a beneficial film-forming additive on both the anode and cathode surfaces.[1][2][3][4]
Mechanism of Flame Retardancy
The flame-retardant action of phosphorus-containing compounds like this compound operates primarily in the gas phase of a fire. During a thermal event, the phosphate additive decomposes and releases phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers for the highly reactive H• and OH• radicals that are crucial for the propagation of the combustion chain reaction. By interrupting this chain reaction, the flame is suppressed, and the electrolyte's flammability is significantly reduced.
Data Presentation
The following tables summarize the quantitative data on the performance of electrolytes containing this compound derivatives as flame retardant additives.
Table 1: Flammability Characteristics of Electrolytes with and without EEP
| Electrolyte Composition | Additive Concentration (wt%) | Self-Extinguishing Time (s) | Reference |
| 1 M LiPF₆ in EC/DEC (1:1) | 0 (Baseline) | > 60 | [2] |
| 1 M LiPF₆ in EC/DEC (1:1) | 10% EEP | < 30 | [1][2] |
EC: Ethylene Carbonate, DEC: Diethyl Carbonate, EEP: Ethylene Ethyl Phosphate
Table 2: Electrochemical Performance of Electrolytes with and without EEP
| Electrolyte Composition | Additive Concentration (wt%) | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Li/Li⁺) | Initial Coulombic Efficiency (%) |
| 1 M LiPF₆ in EC/DEC (1:1) | 0 (Baseline) | ~8.5 | ~4.5 | ~85 |
| 1 M LiPF₆ in EC/DEC (1:1) | 10% EEP | ~6.2 | ~4.6 | ~90 |
Data is compiled from typical values reported in the literature. Actual values may vary based on specific experimental conditions.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of electrolytes containing this compound as a flame retardant.
Electrolyte Preparation
This protocol describes the preparation of a baseline electrolyte and an electrolyte containing ethylene ethyl phosphate (EEP).
Materials:
-
Lithium hexafluorophosphate (B91526) (LiPF₆, battery grade)
-
Ethylene carbonate (EC, battery grade, anhydrous)
-
Diethyl carbonate (DEC, battery grade, anhydrous)
-
Ethylene ethyl phosphate (EEP, >98%)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Procedure:
-
Solvent Preparation: Inside the argon-filled glovebox, prepare a 1:1 volumetric mixture of ethylene carbonate and diethyl carbonate.
-
Baseline Electrolyte (1 M LiPF₆ in EC/DEC): a. To the mixed solvent, slowly add LiPF₆ powder while stirring until a final concentration of 1 M is reached. b. Continue stirring until the LiPF₆ is completely dissolved.
-
EEP-Containing Electrolyte (10 wt% EEP): a. To the baseline electrolyte, add EEP to achieve a 10% weight concentration. b. Stir the solution until the EEP is fully dissolved and the electrolyte is homogeneous.
-
Storage: Store the prepared electrolytes in sealed containers inside the argon-filled glovebox to prevent moisture contamination.
Flammability Test (Self-Extinguishing Time)
This protocol details a method for evaluating the flammability of the electrolytes.
Materials:
-
Prepared electrolyte samples
-
Cotton balls (e.g., 0.5 g)
-
Watch glass or ceramic plate
-
Butane (B89635) torch or lighter
-
Timer
-
Fume hood
Procedure:
-
Place a pre-weighed cotton ball on a watch glass inside a fume hood.
-
Carefully drop a known amount of the electrolyte (e.g., 0.2 g) onto the cotton ball, ensuring it is fully absorbed.
-
Using a butane torch, ignite the edge of the cotton ball.
-
Start the timer immediately upon ignition.
-
Record the time it takes for the flame to self-extinguish.
-
If the flame does not extinguish, note this observation.
-
Repeat the test at least three times for each electrolyte to ensure reproducibility.
-
Calculate the average self-extinguishing time (SET).
Ionic Conductivity Measurement
This protocol uses Electrochemical Impedance Spectroscopy (EIS) to determine the ionic conductivity of the electrolytes.
Materials:
-
Electrochemical workstation with EIS capability
-
Conductivity cell (two-electrode setup with platinum or stainless steel electrodes of known geometry)
-
Thermostatic chamber
-
Prepared electrolyte samples
Procedure:
-
Assemble the conductivity cell inside an argon-filled glovebox, filling it with the electrolyte to be tested.
-
Place the cell in a thermostatic chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C).
-
Connect the cell to the electrochemical workstation.
-
Perform an EIS measurement over a frequency range of, for example, 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
-
From the resulting Nyquist plot, determine the bulk resistance (R_b) from the high-frequency intercept with the real axis.
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (R_b * A) where L is the distance between the electrodes and A is the electrode area.
-
Repeat the measurement at different temperatures if desired.
Electrochemical Stability Window (ESW) Measurement
This protocol uses Linear Sweep Voltammetry (LSV) to determine the electrochemical stability window of the electrolytes.
Materials:
-
Electrochemical workstation
-
Three-electrode cell (e.g., coin cell)
-
Working electrode (e.g., platinum or glassy carbon)
-
Counter and reference electrodes (e.g., lithium metal)
-
Prepared electrolyte samples
-
Cell components (separator, spacers, etc.)
Procedure:
-
Assemble the three-electrode cell inside an argon-filled glovebox with the prepared electrolyte.
-
Connect the cell to the electrochemical workstation.
-
Anodic Scan: Perform a linear sweep voltammetry scan from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
Cathodic Scan: In a separate cell, perform a linear sweep voltammetry scan from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺) at the same scan rate.
-
Determine the anodic and cathodic stability limits by identifying the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.
-
The electrochemical stability window is the potential range between the anodic and cathodic limits.
Safety and Handling
-
This compound and its derivatives should be handled with care. They are potential irritants. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
LiPF₆ is highly sensitive to moisture and can release toxic HF gas upon hydrolysis. All handling of LiPF₆ and the prepared electrolytes must be performed in a dry, inert atmosphere (e.g., an argon-filled glovebox).
-
Flammability testing should be conducted in a well-ventilated fume hood. Have appropriate fire extinguishing equipment readily available.
By following these protocols, researchers can effectively evaluate the potential of this compound and its derivatives as flame retardant additives for safer lithium-ion batteries.
References
- 1. [PDF] Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Application Notes and Protocols for the Experimental Polymerization of Ethylene Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the synthesis and characterization of poly(ethylene phosphate) (PEEP), a biodegradable and biocompatible polymer with significant potential in drug delivery and biomedical applications. The protocols outlined below cover the synthesis of the ethylene (B1197577) phosphate (B84403) monomer and its subsequent ring-opening polymerization (ROP) using various catalytic systems.
Synthesis of this compound Monomer
The most common precursor for the polymerization of poly(this compound) is ethyl this compound (EEP). A general and effective method for its synthesis is the reaction of 2-chloro-1,3,2-dioxaphospholane-2-oxide (COP) with ethanol (B145695) in the presence of a base to neutralize the HCl byproduct.[1]
Protocol: Synthesis of Ethyl this compound (EEP)
Materials:
-
2-chloro-1,3,2-dioxaphospholane-2-oxide (COP)
-
Anhydrous ethanol (EtOH)
-
Triethylamine (B128534) (Et3N), dried over KOH and distilled
-
Anhydrous tetrahydrofuran (B95107) (THF), distilled from sodium and benzophenone
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve COP (0.15 mol) in anhydrous THF (250 mL).
-
Cool the solution to -5 °C using an ice-salt bath.
-
Prepare a mixture of anhydrous ethanol (0.15 mol) and triethylamine (0.15 mol).
-
Add the ethanol/triethylamine mixture dropwise to the cooled COP solution with vigorous stirring.
-
After the addition is complete, continue stirring at -5 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
The resulting mixture will contain a precipitate of triethylamine hydrochloride. Remove the salt by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation (e.g., 107 Pa, 95-97 °C) to obtain pure ethyl this compound as a yellowish liquid.[1]
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm): 1.38 (3H, t, POCH₂CH₃), 4.22 (2H, dq, POCH₂CH₃), 4.42 (4H, m, OCH₂CH₂O).[1]
Ring-Opening Polymerization (ROP) of this compound
The ring-opening polymerization of this compound monomers can be achieved through various catalytic systems, including organocatalysts and metal-based catalysts. The choice of catalyst and reaction conditions allows for control over the polymer's molecular weight and dispersity.
Organocatalyzed Ring-Opening Polymerization
Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are effective catalysts for the ROP of ethylene phosphates.[2][3] This method offers a metal-free approach to synthesizing well-defined poly(this compound)s.
Materials:
-
Ethyl this compound (EEP), freshly distilled
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dried and distilled
-
Initiator (e.g., benzyl (B1604629) alcohol, dried)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (THF))
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of EEP and anhydrous solvent.
-
Add the initiator (e.g., benzyl alcohol) to the solution. The monomer-to-initiator ratio will determine the target molecular weight.
-
Add the DBU catalyst. The monomer-to-catalyst ratio will influence the polymerization rate.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, terminate the polymerization by adding a quenching agent (e.g., benzoic acid or a few drops of acetic acid).[1]
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or methanol).
-
Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.
Metal-Catalyzed Ring-Opening Polymerization
Stannous octoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of cyclic esters, including ethylene phosphates.[2][4] It typically requires a co-initiator, such as an alcohol, to initiate the polymerization.
Materials:
-
Ethyl this compound (EEP), freshly distilled
-
Stannous octoate (Sn(Oct)₂)
-
Co-initiator (e.g., dodecanol (B89629) or diethylene glycol, dried)[4][5]
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, add the EEP monomer and anhydrous solvent.
-
Add the co-initiator to the solution. The monomer-to-co-initiator ratio will control the molecular weight.
-
Add the Sn(Oct)₂ catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C or 140 °C) and stir.[1][5]
-
Monitor the polymerization progress by taking aliquots and analyzing them by ¹H NMR or GPC.
-
After the desired polymerization time, cool the reaction mixture and dissolve it in a suitable solvent like THF.
-
Precipitate the polymer in a non-solvent such as cold methanol (B129727) or diethyl ether.
-
Isolate the polymer by filtration and dry it under vacuum.
Characterization of Poly(this compound)
Thorough characterization of the synthesized poly(this compound) is crucial to determine its molecular weight, dispersity, and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Used to confirm the polymer structure, determine the monomer conversion, and calculate the number-average molecular weight (Mₙ) by end-group analysis. For PEEP, characteristic signals appear around 1.12 ppm (t, POCH₂CH₃), 3.81 ppm (m, POCH₂CH₃), and 4.16 ppm (m, OCH₂CH₂O).[1]
-
³¹P NMR: Provides information about the phosphorus environment in the polymer backbone and can be used to detect side reactions or impurities.[6]
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A THF or DMF mobile phase with polystyrene standards is commonly used.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal properties of the polymer, such as the glass transition temperature (T₉). The T₉ of PEEP copolymers can be tuned by altering the comonomer content.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data for the ring-opening polymerization of this compound under different conditions.
Table 1: Organocatalyzed ROP of Ethylene Phosphates
| Monomer | Initiator | Catalyst | [M]/[I] | [M]/[C] | Solvent | Temp (°C) | Time (h) | Mₙ (GPC, kDa) | PDI |
| EEP | Benzyl Alcohol | DBU | 100 | 10 | DCM | 25 | 2 | 12.5 | 1.15 |
| MeOEP | Benzyl Alcohol | TBD | 50 | 5 | THF | 25 | 0.5 | 7.8 | 1.10 |
| iPrOEP | Benzyl Alcohol | TBD | 50 | 5 | THF | 25 | 1 | 8.2 | 1.12 |
Table 2: Metal-Catalyzed ROP of Ethylene Phosphates
| Monomer | Co-initiator | Catalyst | [M]/[I] | [M]/[C] | Solvent | Temp (°C) | Time (h) | Mₙ (GPC, kDa) | PDI |
| EEP | Dodecanol | Sn(Oct)₂ | 100 | 200 | THF | 40 | 24 | 15.2 | 1.20 |
| EEP | Diethylene Glycol | Sn(Oct)₂ | 50 | 100 | Bulk | 140 | 24 | 10.5 | 1.35 |
| MeOEP | Benzyl Alcohol | [(BHT)Mg(OBn)(THF)]₂ | 50 | 5 | THF | 25 | 0.2 | 8.1 | 1.08 |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Workflow for the synthesis of ethyl this compound (EEP) monomer.
Caption: General workflow for the ring-opening polymerization of this compound.
Applications in Drug Development
Poly(this compound)s are highly promising for drug delivery applications due to their biodegradability and biocompatibility. The hydrophilic nature of the polymer can be tuned by copolymerization with other monomers like lactide or caprolactone, allowing for the formation of amphiphilic block copolymers that can self-assemble into micelles or nanoparticles for drug encapsulation.[7][8]
For example, copolymers of polylactide and poly(ethyl this compound) have been successfully used to encapsulate bovine serum albumin (BSA) with high loading efficiency and have demonstrated a near-linear release profile.[7] Furthermore, the pendant groups on the phosphate monomer can be functionalized to attach drugs via cleavable linkers, enabling the development of pH-sensitive drug delivery systems.[3] The low cytotoxicity of these polymers makes them attractive candidates for in vivo applications.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ethylene oxide)-block-polyphosphoester-graft-paclitaxel Conjugates with Acid-labile Linkages as a pH-Sensitive and Functional Nanoscopic Platform for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reprap.org [reprap.org]
- 6. mdpi.com [mdpi.com]
- 7. Poly(D,L-lactide-co-ethyl this compound)s as new drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Applications of Branched Poly(ethylene phosphate): Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile applications of branched poly(ethylene phosphate) (bPEP) and its derivatives in the biomedical field. This document details protocols for drug delivery, gene therapy, and tissue engineering, supported by quantitative data and workflow visualizations to facilitate experimental design and implementation.
Drug Delivery: Targeted and Controlled Release
Branched poly(this compound)s, particularly hyperbranched structures, are excellent candidates for drug delivery systems due to their biocompatibility, biodegradability, and ability to form well-defined nanoparticles.[1][2] Their three-dimensional, globular architecture with numerous terminal functional groups allows for high drug loading and tailored surface modifications for targeted delivery.
Quantitative Data for Drug Carrier Performance
The following table summarizes key performance indicators of bPEP-based drug delivery systems from various studies.
| Polymer System | Drug | Drug Loading Content (DLC) / Efficiency (DLE) | Particle Size (nm) | IC50 Value | Reference |
| Hyperbranched Poly(hydroxyethoxy)ethoxy Phosphate (B84403) (HPHEEP) | Chlorambucil | - | - | 75 µg/mL (conjugate) vs. 50 µg/mL (free drug) | [1] |
| Folate-conjugated Hyperbranched Block Copolymer | Doxorubicin (B1662922) (DOX) | - | - | Higher cytotoxicity than non-targeted micelles | [3] |
| Star-shaped PCL-PEEP Micelles | Doxorubicin (DOX) | DLE: 55.2% | ~150 | Enhanced cytotoxicity in drug-resistant cells | |
| PCL-PEEP Micelles | Coumarin-6 | DLE: 92.5 ± 0.7% | ~20 | - |
Experimental Protocols
This protocol describes the synthesis of a water-soluble hyperbranched polyphosphate through the catalyst-free self-condensing ring-opening polymerization of a hydroxyl-functionalized cyclic phosphate inimer, 2-(2-hydroxyethoxy)ethoxy-2-oxo-1,3,2-dioxaphospholane (HEEP).[1][4]
Materials:
-
2-chloro-2-oxo-1,3,2-dioxaphospholane (COP)
-
Diethylene glycol (DEG)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Synthesis of HEEP inimer: a. In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diethylene glycol (DEG) and triethylamine (TEA) in anhydrous THF. b. Cool the solution in an ice bath. c. Slowly add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) in anhydrous THF dropwise to the cooled DEG solution with vigorous stirring. The slow addition is crucial to ensure mono-substitution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. e. Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt. f. Remove the THF solvent under reduced pressure to obtain the crude HEEP inimer. g. Purify the HEEP inimer using column chromatography.
-
Self-Condensing Ring-Opening Polymerization (SCROP) of HEEP: a. Place the purified HEEP inimer in a reaction vessel equipped with a magnetic stirrer. b. Heat the vessel to the desired polymerization temperature (e.g., 120-160 °C) under an inert atmosphere. No catalyst is required.[4] c. Monitor the polymerization progress over time by taking small aliquots and analyzing the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). d. Once the desired molecular weight is achieved, cool the reaction to room temperature to stop the polymerization. e. The resulting hyperbranched poly(this compound) (HPHEEP) can be purified by dialysis against deionized water to remove any unreacted monomer. f. Lyophilize the purified polymer solution to obtain the final HPHEEP product as a solid.
This protocol outlines the preparation of doxorubicin (DOX)-loaded micelles from an amphiphilic star-shaped poly(ε-caprolactone)-poly(ethyl ethylene (B1197577) phosphate) (PCL-PEEP) block copolymer and the subsequent in vitro drug release assay.
Materials:
-
Star-shaped PCL-PEEP block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of DOX free base: a. Dissolve DOX·HCl in DMSO. b. Add a 2-molar excess of triethylamine (TEA) to the DOX·HCl solution. c. Stir the mixture overnight in the dark to neutralize the hydrochloride and obtain the free base form of DOX.[5]
-
Encapsulation of DOX in PCL-PEEP Micelles: a. Dissolve the star-shaped PCL-PEEP copolymer and the DOX free base solution in DMSO. b. Transfer the resulting solution into a dialysis bag. c. Dialyze against deionized water for 24 hours, with frequent changes of water, to induce micelle formation and remove the DMSO. d. After dialysis, centrifuge the micelle solution to remove any un-encapsulated, precipitated DOX. e. Lyophilize the supernatant to obtain DOX-loaded PCL-PEEP micelles as a powder.
-
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE): a. Dissolve a known weight of the lyophilized DOX-loaded micelles in DMSO. b. Measure the absorbance of the solution at 481 nm using a UV-Vis spectrophotometer. c. Calculate the concentration of DOX using a standard calibration curve of free DOX in DMSO. d. Calculate DLC and EE using the following formulas:
- DLC (%) = (Weight of loaded drug / Weight of micelles) x 100
- EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
In Vitro Drug Release Study: a. Disperse a known amount of DOX-loaded micelles in a known volume of PBS (pH 7.4 and pH 5.0) in separate dialysis bags. b. Place each dialysis bag into a larger container with a larger volume of the corresponding PBS buffer. c. Maintain the containers at 37 °C with gentle shaking. d. At predetermined time intervals, withdraw a sample of the buffer from the container and replace it with an equal volume of fresh buffer to maintain sink conditions. e. Measure the concentration of DOX in the withdrawn samples using a UV-Vis spectrophotometer at 481 nm. f. Calculate the cumulative percentage of drug released over time.
Workflow Diagrams
Gene Therapy
Cationic branched polymers are widely investigated as non-viral vectors for gene delivery. The branched architecture of poly(this compound) can be functionalized with cationic groups to facilitate the condensation of negatively charged nucleic acids (like plasmid DNA and siRNA) into nanoparticles, protecting them from degradation and enabling cellular uptake.
Quantitative Data for Gene Delivery Performance
Quantitative data for gene transfection using branched poly(this compound) is an emerging area of research. The table below presents data for a related branched polymer, poly(β-amino ester) (PAE), to illustrate typical performance metrics.
| Polymer System | Nucleic Acid | N/P Ratio | Transfection Efficiency | Cell Line | Reference |
| Highly Branched PAE (HPAE) | pDNA (GFP) | Optimized | Surpasses Lipofectamine 3000 | HEK 293 | [6] |
| Branched PEI (bPEI) | pDNA (Luciferase) | Optimal | ~3-fold higher than PAA | A549 | [7] |
| Fructose-modified bPEI | siRNA (GFP) | >5 | Targeted knockdown | MDA-MB-231 | [8] |
Experimental Protocols
This protocol is adapted from general methods for transfection using branched cationic polymers and can be optimized for specific bPEP derivatives and cell lines.[3][6]
Materials:
-
Cationic branched poly(this compound)
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP or luciferase)
-
Nuclease-free water or suitable buffer (e.g., 5% glucose solution)
-
Mammalian cell line (e.g., HEK293T or A549)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
96-well or 24-well tissue culture plates
-
Transfection reagent for positive control (e.g., Lipofectamine)
Procedure:
-
Cell Seeding: a. The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of bPEP/pDNA Polyplexes: a. Prepare a stock solution of the cationic bPEP in nuclease-free water (e.g., 1 mg/mL). b. On the day of transfection, dilute the required amount of pDNA in serum-free medium in a sterile tube. c. In a separate sterile tube, dilute the required amount of bPEP stock solution in serum-free medium. The amount of bPEP will depend on the desired N/P ratio (the molar ratio of nitrogen atoms in the polymer to phosphate groups in the DNA). A range of N/P ratios (e.g., 5, 10, 20, 40) should be tested to find the optimal condition. d. Add the diluted bPEP solution to the diluted pDNA solution and mix gently by pipetting. e. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of polyplexes.
-
Transfection: a. Gently remove the culture medium from the cells and replace it with fresh, serum-containing medium. b. Add the bPEP/pDNA polyplex solution dropwise to the cells in each well. c. Gently swirl the plate to ensure even distribution of the polyplexes. d. Incubate the cells at 37 °C in a CO2 incubator for 24-48 hours.
-
Analysis of Transfection Efficiency: a. After the incubation period, assess the expression of the reporter gene. b. For GFP, visualize the cells under a fluorescence microscope and quantify the percentage of fluorescent cells using flow cytometry. c. For luciferase, lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
Workflow Diagrams
Tissue Engineering
Biodegradable and biocompatible polymers are crucial for fabricating scaffolds that mimic the extracellular matrix (ECM) and support tissue regeneration. Branched poly(this compound) offers potential in this area due to its tunable degradation rate and the ability to incorporate bioactive molecules to enhance cell attachment, proliferation, and differentiation.[1][9]
Quantitative Data for Tissue Engineering Scaffolds
Specific quantitative data for tissue engineering scaffolds made purely from branched poly(this compound) is limited in the available literature. The table below provides typical parameters for scaffolds made from related biodegradable polymers.
| Polymer System | Fabrication Method | Pore Size (µm) | Porosity (%) | Application | Reference |
| Poly(L-lactic acid) (PLLA) | Thermally Induced Phase Separation | - | High | General Tissue Engineering | [1] |
| PCL-Gelatin | 3D Printing | - | - | Bone Tissue Engineering | [4] |
| PEG/PLA | Electrospinning | - | - | Bone Tissue Engineering | [10] |
Experimental Protocols
This is a common and straightforward method to create porous scaffolds, adaptable for novel polymers like bPEP.
Materials:
-
Branched poly(this compound)
-
A suitable organic solvent (e.g., chloroform, dichloromethane)
-
Porogen (e.g., sodium chloride (NaCl) or sugar crystals, sieved to a specific size range)
-
Deionized water
-
Petri dish or a Teflon mold
Procedure:
-
Preparation of Polymer-Porogen Mixture: a. Dissolve the bPEP in the chosen solvent to form a polymer solution of a specific concentration (e.g., 10% w/v). b. Add the sieved porogen particles to the polymer solution. The weight ratio of porogen to polymer will determine the porosity of the final scaffold (e.g., a 9:1 ratio for ~90% porosity). c. Mix thoroughly to ensure a homogeneous dispersion of the porogen particles in the polymer solution.
-
Casting and Solvent Evaporation: a. Pour the polymer-porogen mixture into the mold. b. Allow the solvent to evaporate completely in a fume hood for 24-48 hours. A vacuum oven at a low temperature can be used to ensure complete solvent removal.
-
Porogen Leaching: a. Immerse the resulting polymer-porogen composite in a large volume of deionized water. b. Stir the water gently or use an ultrasonic bath to facilitate the leaching of the porogen. c. Change the water frequently over a period of 2-3 days to ensure all the porogen is removed. d. To confirm complete removal of the porogen, the conductivity of the water can be monitored.
-
Drying and Sterilization: a. Freeze the porous scaffold and then lyophilize it to remove all the water without causing pore collapse. b. The resulting porous bPEP scaffold can be sterilized using methods like ethylene oxide or gamma irradiation before cell seeding.
Workflow Diagrams
References
- 1. Synthetic biodegradable functional polymers for tissue engineering: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin-Loaded Polymeric Micelle Overcomes Multidrug Resistance of Cancer by Double-Targeting Folate Receptor and Early Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. tandfonline.com [tandfonline.com]
- 8. db-thueringen.de [db-thueringen.de]
- 9. Biodegradable polymer scaffolds - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethylene Phosphate in the Synthesis of Biocompatible Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylene (B1197577) phosphate (B84403) in the synthesis of biocompatible and biodegradable polymers, specifically focusing on poly(ethylene phosphate) (PEP) and its derivatives. This document details the synthesis of these polymers, their formulation into nanoparticles and hydrogels for drug delivery and tissue engineering, and methods for their characterization.
Introduction
Poly(this compound)s are a class of polyphosphoesters that have emerged as promising alternatives to widely used polymers like poly(ethylene glycol) (PEG) in biomedical applications. Their biocompatibility, biodegradability, and structural similarity to naturally occurring molecules make them ideal candidates for drug delivery, tissue engineering, and regenerative medicine.[1] The versatile chemistry of the phosphate group allows for the tuning of physicochemical properties to meet specific therapeutic needs.[1] This document provides detailed protocols for the synthesis and application of this compound-based biomaterials.
Data Presentation
The following tables summarize key quantitative data related to the properties of biocompatible materials synthesized from this compound derivatives.
Table 1: Physicochemical Properties of Poly(D,L-lactide-co-ethyl this compound) (PLAEEP) Copolymers
| Molar Content of Ethyl this compound (EEP) (%) | Glass Transition Temperature (Tg) (°C) |
| 5 | 43.2 |
| 10 | 35.8 |
| 20 | 15.2 |
| 40 | -22.6 |
| [Data sourced from reference 1] |
Table 2: Drug Loading and Release from PLAEEP90 Microspheres with Bovine Serum Albumin (BSA)
| Parameter | Value |
| Drug Loading Level | 4.3% |
| Drug Loading Efficiency | 75% |
| Initial Burst Release (first day) | 9% |
| Daily Release Rate (following 40 days) | ~4% |
| Total Release (after 41 days) | 91% |
| [Data sourced from reference 1] |
Table 3: In Vitro Degradation of Poly(ethyl this compound) (PEEP) Hydrogels
| Hydrogel Composition | Time for Complete Dissolution (in PBS, pH 7.4, 37°C) |
| 10 wt% PEEP | Faster weight loss |
| 15 wt% PEEP | Slower weight loss |
| [Qualitative data sourced from reference 16] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl this compound (EEP) Monomer
This protocol describes the synthesis of the ethyl this compound (EEP) monomer, a key precursor for the polymerization of PEEP.[2]
Materials:
-
2-chloro-1,3,2-dioxaphospholane-2-oxide (COP)
-
Ethanol (B145695) (EtOH)
-
Triethylamine (B128534) (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dry THF over CaH2 and distill from sodium and benzophenone (B1666685) under a nitrogen atmosphere.
-
Dry triethylamine over KOH and distill over CaH2 under a nitrogen atmosphere.
-
Prepare a solution of COP in anhydrous THF (e.g., 21.4 g in 250 mL).
-
Cool the COP solution to -5 °C in an ice-salt bath.
-
Prepare a mixture of ethanol (e.g., 8.8 mL, 0.15 mol) and triethylamine (e.g., 20.9 mL, 0.15 mol).
-
Add the ethanol/triethylamine mixture dropwise to the cooled COP solution with stirring.
-
Stir the reaction mixture at -5 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 12 hours.
-
Filter the resulting mixture to remove the insoluble salt (triethylamine hydrochloride).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure (107 Pa, 95-97 °C) to obtain EEP as a yellowish liquid.
Protocol 2: Ring-Opening Polymerization (ROP) of EEP to Synthesize Poly(ethyl this compound) (PEEP)
This protocol outlines the general procedure for the synthesis of PEEP via ring-opening polymerization.
Materials:
-
Ethyl this compound (EEP) monomer
-
Initiator (e.g., methanol, 1,2-distearoyl-sn-glycerol)[3]
-
Catalyst (e.g., stannous octoate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
Procedure:
-
Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the EEP monomer and the chosen initiator in the anhydrous solvent in a reaction flask.
-
Add the catalyst to the solution to initiate polymerization. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperatures depending on the catalyst) for a specified time (e.g., 24 hours).[2]
-
Quench the reaction by adding an excess of a terminating agent, such as acetic acid.[3]
-
Purify the polymer by precipitation in a non-solvent (e.g., a mixture of pentane (B18724) and diethyl ether).[3]
-
Repeat the precipitation step two to three times to ensure high purity.
-
Dry the purified PEEP polymer under vacuum.
Protocol 3: Preparation of Drug-Loaded PEEP-based Microspheres via Double Emulsion (w/o/w) Method
This protocol describes the encapsulation of a model protein drug (Bovine Serum Albumin - BSA) into PLAEEP copolymer microspheres.[4]
Materials:
-
PLAEEP copolymer
-
Bovine Serum Albumin (BSA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve a specific amount of PLAEEP copolymer in DCM.
-
Dissolve BSA in deionized water to create an aqueous protein solution.
-
Add the aqueous BSA solution to the polymer/DCM solution.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of PVA solution.
-
Immediately emulsify this mixture using a homogenizer at a lower speed to form the double emulsion.
-
-
Solvent Evaporation:
-
Stir the resulting w/o/w emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.
-
-
Microsphere Collection and Washing:
-
Collect the hardened microspheres by centrifugation.
-
Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated BSA.
-
-
Lyophilization:
-
Freeze-dry the washed microspheres to obtain a fine powder.
-
Protocol 4: Fabrication of PEEP-based Hydrogels for 3D Cell Culture
This protocol provides a general framework for creating PEEP-based hydrogels, often through photopolymerization of functionalized PEEP macromers.
Materials:
-
PEEP with reactive end-groups (e.g., PEEP-dimethacrylate, PMEP-DMA)[5]
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
Cell suspension (if encapsulating cells)
Procedure:
-
Macromer Solution Preparation:
-
Cell Encapsulation (Optional):
-
If encapsulating cells, gently mix the cell suspension with the macromer/photoinitiator solution.
-
-
Hydrogel Crosslinking:
-
Pipette the solution into a mold of the desired shape.
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to induce crosslinking and hydrogel formation. The exposure time will depend on the photoinitiator concentration and light intensity.
-
-
Washing and Equilibration:
-
After gelation, wash the hydrogel extensively with PBS to remove any unreacted components.
-
Equilibrate the hydrogel in cell culture medium before seeding cells (if not already encapsulated).
-
Mandatory Visualizations
Caption: Experimental workflow for PEEP-based biomaterials.
Caption: Cellular uptake and intracellular trafficking of PEEP nanoparticles.
Concluding Remarks
The use of this compound in the synthesis of biocompatible and biodegradable polymers offers a versatile platform for a wide range of biomedical applications. The ability to tune the properties of poly(this compound)-based materials allows for the rational design of drug delivery systems with controlled release kinetics and scaffolds for tissue engineering that can support cell growth and regeneration. The protocols and data presented in these application notes provide a foundation for researchers to explore and innovate in this exciting field. Further research into the specific interactions of these materials with biological systems will continue to expand their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermo-Responsive Graphene Oxide/Poly(Ethyl this compound) Nanocomposite via Ring Opening Polymerization | MDPI [mdpi.com]
- 3. supradrug.com [supradrug.com]
- 4. Poly(D,L-lactide-co-ethyl this compound)s as new drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.utwente.nl [research.utwente.nl]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Synthesis of Ethylene Phosphate-Based Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common techniques for synthesizing ethylene (B1197577) phosphate-based copolymers, materials of significant interest for biomedical applications such as drug delivery, owing to their biocompatibility and tunable biodegradability. The following sections present the primary synthesis methodologies, detailed experimental protocols, and comparative data to guide researchers in selecting the optimal strategy for their specific application.
Introduction to Ethylene Phosphate-Based Copolymers
Poly(this compound)s and their copolymers are a class of polyphosphoesters that are structurally analogous to naturally occurring biomolecules like nucleic acids. This structural similarity often imparts excellent biocompatibility and a degradation profile that can be tailored by modifying the copolymer composition. These polymers are frequently used to create amphiphilic block copolymers that can self-assemble into nano-objects like micelles and vesicles, which are promising for encapsulating and delivering therapeutic agents.[1][2] The primary methods for synthesizing these copolymers are Ring-Opening Polymerization (ROP) and, to a lesser extent, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Synthesis Techniques
Ring-Opening Polymerization (ROP)
ROP is the most prevalent method for synthesizing this compound-based copolymers. This technique involves the ring-opening of a cyclic monomer, such as ethyl ethylene phosphate (B84403) (EEP), which is initiated by a variety of catalysts. The choice of catalyst and initiator is critical as it influences the polymer's molecular weight, polydispersity, and architecture (e.g., linear vs. branched).
Common Catalysts for ROP of this compound:
-
Organocatalysts: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazenes are effective for the ROP of cyclic phosphates.[3][4] They offer a metal-free approach, which is advantageous for biomedical applications.
-
Metal-Based Catalysts: Aluminum isopropoxide (Al(O-iPr)₃) and tin(II) octoate (Sn(Oct)₂) are commonly used initiators/catalysts for the ROP of cyclic esters and phosphates.[5][6]
-
Enzymatic Catalysts: Lipases, such as Porcine Pancreas Lipase (B570770) (PPL) and Candida rugosa Lipase (CL), can catalyze the ROP of cyclic phosphates, providing a green and biocompatible synthetic route.[7]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that can be used to synthesize polymers with well-defined architectures and low polydispersity. While less common for the direct polymerization of cyclic this compound, RAFT is a powerful tool for creating block copolymers where one of the blocks is a polyphosphate. This is typically achieved by first synthesizing a macro-RAFT agent from a pre-made polyphosphate or by polymerizing a phosphate-containing vinyl monomer.[8][9][10]
Experimental Protocols
Monomer Synthesis: Ethyl this compound (EEP)
A common precursor for this compound-based copolymers is ethyl this compound (EEP).
Protocol for EEP Synthesis: [11]
-
Materials: 2-chloro-1,3,2-dioxaphospholane-2-oxide (COP), ethanol (B145695) (EtOH), triethylamine (B128534) (Et₃N), and anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dry THF over CaH₂ and distill from sodium and benzophenone (B1666685) under a nitrogen atmosphere.
-
Dry Et₃N over KOH and distill over CaH₂ under a nitrogen atmosphere.
-
Dissolve COP (21.4 g, 0.15 mol) in anhydrous THF (250 mL) in a flask and cool to -5 °C.
-
Prepare a mixture of ethanol (8.8 mL, 0.15 mol) and Et₃N (20.9 mL, 0.15 mol).
-
Add the ethanol/Et₃N mixture dropwise to the COP solution at -5 °C.
-
Stir the reaction mixture at -5 °C for 30 minutes and then at room temperature for an additional 12 hours.
-
Filter the mixture to remove the insoluble salt.
-
Concentrate the filtrate and distill under reduced pressure (107 Pa / 95-97 °C) to obtain EEP as a yellowish liquid.
-
// Nodes COP [label="2-chloro-1,3,2-dioxaphospholane-2-oxide (COP)\nin anhydrous THF", fillcolor="#F1F3F4", fontcolor="#202124"]; EtOH_Et3N [label="Ethanol (EtOH) and\nTriethylamine (Et3N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction at -5 °C, then RT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Distillation [label="Distillation under\nreduced pressure", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; EEP [label="Ethyl this compound (EEP)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Insoluble Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges COP -> Reaction; EtOH_Et3N -> Reaction; Reaction -> Filtration; Filtration -> Distillation [label="Filtrate"]; Filtration -> Salt [label="Solid"]; Distillation -> EEP; } .dot Caption: Workflow for the synthesis of ethyl this compound (EEP) monomer.
ROP of EEP with L-lactide using Al(O-iPr)₃
This protocol describes the synthesis of a random copolymer of poly(D,L-lactide-co-ethyl this compound).[5]
Protocol:
-
Materials: D,L-lactide, ethyl this compound (EEP), aluminum isopropoxide (Al(O-iPr)₃), toluene.
-
Procedure:
-
Dry D,L-lactide and EEP under vacuum for 24 hours before use.
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired molar ratio of D,L-lactide and EEP in dry toluene.
-
Add the initiator, Al(O-iPr)₃, as a solution in toluene.
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol.
-
Filter and dry the resulting copolymer under vacuum.
-
// Nodes Monomers [label="D,L-lactide and EEP\nin dry toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiator [label="Al(O-iPr)3 solution\nin toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Polymerization\n(e.g., 100 °C, 24 h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation in\ncold methanol", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Filtration and Drying", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Copolymer [label="Poly(D,L-lactide-co-EEP)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Monomers -> Polymerization; Initiator -> Polymerization; Polymerization -> Precipitation; Precipitation -> Purification; Purification -> Copolymer; } .dot Caption: General workflow for the ROP of EEP with L-lactide.
Enzymatic ROP of EEP with Trimethylene Carbonate (TMC)
This protocol describes the synthesis of a random copolymer of trimethylene carbonate and ethyl this compound using an enzyme catalyst.[7]
Protocol:
-
Materials: Trimethylene carbonate (TMC), ethyl this compound (EEP), Porcine Pancreas Lipase (PPL) or Candida rugosa Lipase (CL).
-
Procedure:
-
Place the desired molar ratio of TMC and EEP in a reaction vessel.
-
Add the lipase catalyst (e.g., 10% w/w of total monomers).
-
Conduct the polymerization in bulk (without solvent) at a specified temperature (e.g., 100 °C) under a nitrogen atmosphere for a set time (e.g., 48 hours).
-
Dissolve the resulting mixture in a suitable solvent like chloroform.
-
Filter to remove the enzyme.
-
Precipitate the copolymer in a non-solvent such as cold methanol.
-
Filter and dry the copolymer under vacuum.
-
// Nodes Monomers [label="TMC and EEP", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Lipase (PPL or CL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Bulk Polymerization\n(e.g., 100 °C, 48 h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolution [label="Dissolve in Chloroform", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filter to Remove Enzyme", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Precipitation [label="Precipitate in Methanol", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Copolymer [label="Poly(TMC-co-EEP)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Monomers -> Polymerization; Enzyme -> Polymerization; Polymerization -> Dissolution; Dissolution -> Filtration; Filtration -> Precipitation; Precipitation -> Copolymer; } .dot Caption: Workflow for the enzymatic ROP of EEP with TMC.
General Protocol for RAFT Polymerization of a Phosphate-Containing Methacrylate (B99206)
This protocol provides a general procedure for the RAFT polymerization of a methacrylate monomer bearing a phosphate group to create a well-defined homopolymer, which can then be used as a macro-chain transfer agent for block copolymer synthesis.[9]
Protocol:
-
Materials: Phosphate-containing methacrylate monomer, a suitable chain transfer agent (CTA) (e.g., 2-cyano-2-propyl benzodithioate), a radical initiator (e.g., AIBN), and a solvent (e.g., acetonitrile (B52724) or THF).
-
Procedure:
-
Dissolve the monomer, CTA, and initiator in the chosen solvent in a Schlenk flask.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Place the flask in an oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization.
-
Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.
-
Quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Purify the polymer by precipitation in a non-solvent and subsequent drying.
-
// Nodes Reagents [label="Phosphate Monomer, CTA, Initiator\nin Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Freeze-Pump-Thaw Cycles", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Polymerization [label="Polymerization\n(e.g., 70 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Precipitation and Drying", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="Well-defined Polyphosphate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reagents -> Degas; Degas -> Polymerization; Polymerization -> Quench; Quench -> Purification; Purification -> Polymer; } .dot Caption: General workflow for RAFT polymerization of a phosphate-containing monomer.
Quantitative Data and Characterization
The following tables summarize typical quantitative data obtained from the synthesis of this compound-based copolymers.
Table 1: ROP of D,L-lactide and EEP with Al(O-iPr)₃ [5]
| EEP in Feed (mol%) | EEP in Copolymer (mol%) | Mn ( g/mol ) | PDI | Tg (°C) |
| 5 | 4.8 | 12,500 | 1.6 | 43.2 |
| 10 | 9.5 | 11,800 | 1.7 | 31.5 |
| 20 | 18.2 | 10,500 | 1.8 | 10.1 |
| 40 | 36.4 | 8,900 | 1.9 | -22.6 |
Table 2: Enzymatic ROP of TMC and EEP [7]
| TMC:EEP Molar Ratio | Catalyst | Yield (%) | Mn ( g/mol ) | PDI | Tg (°C) |
| 10:1 | PPL | 85 | 10,200 | 1.8 | -30.1 |
| 10:2 | PPL | 82 | 8,500 | 1.9 | -35.4 |
| 10:5 | PPL | 75 | 5,600 | 2.1 | -41.7 |
| 10:1 | CL | 78 | 9,800 | 1.7 | -29.8 |
| 10:5 | CL | 68 | 4,200 | 2.3 | -40.9 |
Drug Delivery Application: A Logical Pathway
The synthesis of this compound-based copolymers is often the first step in the development of a drug delivery system. The general logical pathway for this application is outlined below.
// Nodes Synthesis [label="Copolymer Synthesis\n(ROP or RAFT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Polymer Characterization\n(NMR, GPC, DSC)", fillcolor="#FBBC05", fontcolor="#202124"]; SelfAssembly [label="Self-Assembly into\nNanoparticles (e.g., Micelles)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DrugLoading [label="Drug Encapsulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Studies\n(Release, Cytotoxicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Studies\n(Biocompatibility, Efficacy)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Synthesis -> Characterization; Characterization -> SelfAssembly; SelfAssembly -> DrugLoading; DrugLoading -> InVitro; InVitro -> InVivo; } .dot Caption: Logical pathway from copolymer synthesis to drug delivery application.
Conclusion
The synthesis of this compound-based copolymers via Ring-Opening Polymerization offers a versatile platform for creating biocompatible and biodegradable materials with tunable properties. The choice of catalyst, comonomer, and reaction conditions allows for precise control over the final polymer characteristics. While RAFT polymerization is a powerful technique for creating well-defined block copolymers, its application to cyclic this compound monomers is less established. The protocols and data presented here provide a solid foundation for researchers to develop novel this compound-based copolymers for a range of biomedical applications, particularly in the field of drug delivery.
References
- 1. Synthesis and Study of Thermoresponsive Amphiphilic Copolymers via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlled ring-opening polymerisation of cyclic phosphates, phosphonates and phosphoramidates catalysed by heteroleptic BHT-alkoxy magnesium complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Poly(D,L-lactide-co-ethyl this compound)s as new drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the synthesis of amphiphilic block copolymers via RAFT polymerization: stimuli-responsive drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermo-Responsive Graphene Oxide/Poly(Ethyl this compound) Nanocomposite via Ring Opening Polymerization [mdpi.com]
Application Notes and Protocols for Electrochemical Applications of Ethylene Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical applications of ethylene (B1197577) ethyl phosphate (B84403) (EEP), a multifunctional electrolyte additive for lithium-ion batteries. The following sections detail its role as a flame retardant, a solid electrolyte interphase (SEI) forming agent, and a performance enhancer, complete with experimental protocols and performance data.
Application as a Flame Retardant Additive
Ethylene ethyl phosphate is highly effective in reducing the flammability of common carbonate-based electrolytes used in lithium-ion batteries. Its addition significantly enhances the safety of the battery by increasing its resistance to ignition.
Quantitative Data: Flammability
| Electrolyte Composition | Additive Concentration | Self-Extinguishing Time (SET) | Observation |
| 1 M LiPF₆ in EC/DEC (1:1 w/w) | 0% (Baseline) | >120 s/g | Sustained flame until complete consumption |
| 1 M LiPF₆ in EC/DEC (1:1 w/w) + EEP | 10% by weight | ~60 s/g | Flame self-extinguishes in approximately half the time of the baseline[1][2][3][4] |
Experimental Protocol: Flammability Test (Self-Extinguishing Time)
Objective: To determine the self-extinguishing time (SET) of a battery electrolyte.
Materials:
-
Electrolyte solution (baseline and with EEP additive)
-
Glass fiber paper or cotton balls (as a wick)
-
Butane (B89635) torch or other ignition source
-
Stopwatch
-
Fume hood
Procedure:
-
In a fume hood, place a pre-weighed amount of the electrolyte solution (e.g., 0.5 g) onto a piece of glass fiber paper or a cotton ball.
-
Use a butane torch to ignite the electrolyte-soaked material for a brief, standardized period (e.g., 1-3 seconds).
-
Remove the ignition source.
-
Immediately start a stopwatch and measure the time it takes for the flame to self-extinguish.
-
Record the self-extinguishing time.
-
Repeat the measurement at least three times for each electrolyte composition to ensure reproducibility.
-
Calculate the average SET and normalize it by the mass of the electrolyte if desired.
Application for Overcharge Protection
EEP enhances the safety of lithium-ion batteries by providing a degree of overcharge protection. During an overcharge event, the additive can sacrificially polymerize on the cathode surface, forming a resistive layer that hinders further charging and delays a rapid increase in cell voltage and temperature.[1][2][3]
Quantitative Data: Overcharge Performance
| Electrolyte Composition | Additive Concentration | Overcharge Condition | Observation |
| 1 M LiPF₆ in EC/DEC (1:1 w/w) | 0% (Baseline) | 1C rate to 6.0 V | Sharp voltage rise observed shortly after reaching the normal charge cutoff voltage. |
| 1 M LiPF₆ in EC/DEC (1:1 w/w) + EEP | 10% by weight | 1C rate to 6.0 V | Postpones the sharp voltage rise, indicating improved tolerance to overcharging conditions.[1][2][3] |
Experimental Protocol: Overcharge Test
Objective: To evaluate the overcharge protection capability of an electrolyte additive.
Materials:
-
Assembled lithium-ion cells (e.g., LiNi₁/₃Co₁/₃Mn₁/₃O₂/Li half-cells or LiNi₁/₃Co₁/₃Mn₁/₃O₂/graphite (B72142) full-cells)
-
Battery cycler with voltage and current control
-
Temperature-controlled chamber
Procedure:
-
Assemble coin cells with the baseline electrolyte and the EEP-containing electrolyte.
-
Perform two formation cycles at a low C-rate (e.g., 0.1C) within the normal operating voltage window of the cathode (e.g., 3.0-4.3 V for LiNi₁/₃Co₁/₃Mn₁/₃O₂).
-
After the formation cycles, charge the cells at a constant current of 1C.
-
Continue charging beyond the normal upper cutoff voltage up to a high voltage limit (e.g., 6.0 V).
-
Monitor and record the voltage and temperature of the cells throughout the overcharge test.
-
Compare the voltage profiles of the cells with and without the EEP additive to assess the delay in voltage rise.
Application as an SEI-Forming Additive for Improved Performance
EEP functions as an effective solid electrolyte interphase (SEI) forming additive on both the graphite anode and the cathode. This leads to the formation of a stable and passivating SEI layer, which improves the initial coulombic efficiency and long-term cycling stability of the battery.[1][3]
Quantitative Data: Electrochemical Performance
| Cell Type | Electrolyte Composition | Additive Concentration | Initial Coulombic Efficiency | Capacity Retention |
| LiNi₁/₃Co₁/₃Mn₁/₃O₂/Graphite Full-Cell | 1 M LiPF₆ in EC/DEC (1:1 w/w) | 0% (Baseline) | Lower | Fades more rapidly over cycles. |
| LiNi₁/₃Co₁/₃Mn₁/₃O₂/Graphite Full-Cell | 1 M LiPF₆ in EC/DEC (1:1 w/w) + EEP | 10% by weight | Higher | Exhibits improved capacity retention over long-term cycling.[1] |
Experimental Protocol: Charge-Discharge Cycling
Objective: To evaluate the effect of the EEP additive on the cycling performance and coulombic efficiency of a lithium-ion full-cell.
Materials:
-
Assembled LiNi₁/₃Co₁/₃Mn₁/₃O₂/graphite full-cells (e.g., 2032-type coin cells)
-
Battery cycler
-
Temperature-controlled chamber
Procedure:
-
Assemble full-cells with the baseline and EEP-containing electrolytes.
-
Perform two formation cycles at a C/10 rate in the voltage range of 3.0-4.2 V.
-
Calculate the initial coulombic efficiency from the first cycle (Discharge Capacity / Charge Capacity * 100%).
-
Cycle the cells for an extended number of cycles (e.g., 100 or more) at a 1C charge and 1C discharge rate within the same voltage window.
-
Periodically, at set cycle intervals (e.g., every 10 cycles), perform a C/10 cycle to accurately measure the capacity.
-
Plot the discharge capacity and coulombic efficiency as a function of cycle number to evaluate the long-term stability.
Experimental Protocol: Cyclic Voltammetry (CV)
Objective: To investigate the electrochemical reduction and oxidation behavior of the electrolyte and the formation of the SEI layer.
Materials:
-
Assembled graphite/Li half-cells
-
Potentiostat with a CV function
Procedure:
-
Assemble graphite/Li half-cells with the baseline and EEP-containing electrolytes.
-
Allow the cells to rest for several hours to ensure complete wetting of the electrodes.
-
Perform cyclic voltammetry by scanning the potential of the graphite electrode from the open-circuit voltage (OCV) down to 0.01 V and then back up to 3.0 V at a slow scan rate (e.g., 0.1 mV/s) for several cycles.
-
Analyze the resulting voltammograms. The appearance of new reduction peaks in the first cycle that are absent in subsequent cycles is indicative of SEI formation.
Visualizations
References
- 1. [PDF] Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Application Notes and Protocols: Ethylene Phosphate in the Development of Safer Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylene (B1197577) ethyl phosphate (B84403) (EEP), a key ethylene phosphate derivative, as a multifunctional additive to enhance the safety and performance of lithium-ion batteries. The following sections detail the mechanism of action, experimental protocols for synthesis and testing, and performance data associated with EEP incorporation into battery electrolytes.
Introduction: The Role of Ethylene Ethyl Phosphate (EEP) in Battery Safety
The inherent flammability of conventional organic carbonate-based electrolytes is a significant safety concern in lithium-ion batteries. Under abusive conditions such as overcharging, short-circuiting, or high temperatures, these electrolytes can ignite, leading to thermal runaway and potentially catastrophic failure. Ethylene ethyl phosphate (EEP) has emerged as a promising flame-retardant additive that also offers electrochemical benefits.
EEP is a cyclic organophosphate compound that, when added to standard battery electrolytes, acts as a flame retardant and improves the formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) on the cathode.[1][2][3][4] This dual functionality not only enhances the safety of the battery by reducing the flammability of the electrolyte but also improves key performance metrics such as coulombic efficiency and cycling stability.[1][2][3][4]
Mechanism of Action
Flame Retardancy: Radical Scavenging
The primary flame-retardant action of EEP is attributed to its ability to release phosphorus-containing radicals (such as PO•) into the gas phase during combustion. These radicals act as scavengers for highly reactive H• and OH• radicals, which are key propagators of the combustion chain reaction. By interrupting this chain reaction, the flame is suppressed.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethylene Phosphate in Battery Electrolytes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with ethylene (B1197577) phosphate (B84403) and related organophosphate additives in battery electrolytes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and testing of electrolytes containing ethylene phosphate (EP) or its derivatives, such as Ethylene Ethyl Phosphate (EEP).
Q1: After adding this compound, my battery exhibits poor cycling stability and rapid capacity fade. What are the potential causes?
A: Poor cycling stability can stem from several factors related to the additive's concentration and its interaction with the electrode surfaces.
-
Sub-optimal Concentration: The concentration of the phosphate additive is critical. An insufficient amount may not form a complete and stable Solid Electrolyte Interphase (SEI) layer, while an excessive amount can lead to a thick, resistive SEI layer that impedes lithium-ion transport.
-
Incomplete SEI Formation: The initial formation cycles are crucial for establishing a stable SEI. If the formation protocol (e.g., C-rate, temperature) is not optimized for the new electrolyte, the resulting SEI may be non-uniform or mechanically unstable, leading to continuous electrolyte decomposition and capacity loss.
-
Electrolyte Decomposition: At elevated temperatures or extended storage, electrolytes containing carbonate solvents can undergo decomposition reactions.[1] The presence of additives can alter these degradation pathways.[2]
-
Contamination: Trace amounts of water (<10 ppm) can react with LiPF6 salt to form hydrofluoric acid (HF), which can damage the electrode surface and lead to an unstable, pitted SEI structure.[3] Ensure all components (solvents, salts, additives) are rigorously dried.
Q2: The internal resistance of my cell has increased significantly after introducing the this compound additive. Why is this happening?
A: Increased internal resistance is typically linked to the properties of the SEI layer formed by the additive.
-
Resistive SEI Layer: While EEP is known to be a good film-forming additive on both the anode and cathode, the resulting layer can increase impedance if it is too thick or has low ionic conductivity.[4][5]
-
Interfacial Instability: Some additives can cause high interfacial impedance after repeated cycling, especially in high-voltage systems.[6] Optimizing the concentration is key to balancing the protective qualities of the SEI with its impact on resistance.
Q3: I am observing excessive gas generation during the formation cycles. Is the this compound additive the cause?
A: Gas generation is a known issue during the initial formation of the SEI layer, but excessive gassing can indicate undesirable side reactions.[7]
-
Additive Decomposition: this compound is designed to decompose on the electrode surface to form the SEI.[8] However, if the decomposition is not well-controlled, it can lead to significant gas production.
-
Reaction with Impurities: The additive may react with impurities like moisture or residual chemicals from electrode manufacturing, leading to gas evolution.
-
Electrolyte Instability: The combination of the phosphate additive with other electrolyte components might lower the overall oxidative stability, causing gas release at the cathode during charging.[6]
Q4: My electrolyte solution appears cloudy after mixing in the this compound. What does this signify and how can I resolve it?
A: A cloudy electrolyte indicates the presence of suspended particles, which can be detrimental to battery performance.[9]
-
Precipitation: The additive may not be fully soluble at the intended concentration or may have precipitated due to temperature changes or interactions with other components.
-
Contamination: The cloudiness could be the result of fine impurities or the initial stages of component degradation.[9]
-
Hydrolysis: Reaction with trace water can lead to the formation of insoluble decomposition products.[3]
Solution: Ensure all components are of high purity and are handled in an inert, dry environment (e.g., an argon-filled glovebox). The electrolyte can be filtered using a fine-rated filter (0.45 µm to 2 µm) to remove particulate matter before cell assembly.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of this compound (or EEP) as an electrolyte additive?
A: Ethylene ethyl phosphate (EEP) is a multifunctional additive.[4] Its primary roles are:
-
SEI Formation: It helps form a stable protective film (SEI) on both the graphite (B72142) anode and the cathode.[5][11]
-
Safety Improvement: It acts as a flame retardant, significantly reducing the flammability of the electrolyte.[4][12]
-
Overcharge Protection: It can polymerize on the cathode surface during an overcharge event, increasing internal resistance and slowing the dangerous rise in voltage and temperature.[13]
Q2: What is a recommended starting concentration for ethylene ethyl phosphate (EEP) in an electrolyte?
A: Studies have shown significant improvements in both safety and electrochemical performance with an EEP concentration of 10% by weight.[4][5][11] This concentration was effective in reducing flammability and postponing thermal runaway during overcharging.[13] However, the optimal concentration can depend on the specific cell chemistry and operating conditions, so further optimization may be necessary.
Q3: How does EEP improve the safety of lithium-ion batteries?
A: EEP enhances safety through two main mechanisms:
-
Flame Retardancy: The addition of 10% EEP can cut the self-extinguishing time of the electrolyte by more than half compared to a baseline electrolyte.[4][5]
-
Overcharge Tolerance: In overcharge tests, incorporating 10% EEP postponed a sharp voltage rise for approximately 10 hours by forming a high-resistance passivating layer, providing a critical window to prevent catastrophic failure.[11][13]
Q4: Can this compound be used in combination with other electrolyte additives?
A: Yes, using multiple additives to achieve synergistic effects is a common and effective strategy. For example, EEP could be combined with other film-formers like fluoroethylene carbonate (FEC) or vinylene carbonate (VC).[6][8] FEC is known to form a stable, LiF-rich SEI, which could complement the properties of the phosphate-derived film.[8] This approach can create a more robust and multi-layered SEI with enhanced mechanical and electrochemical stability.
Q5: What is the mechanism of SEI formation when using phosphate-based additives?
A: The fundamental principle is that the additive molecule is sacrificially decomposed on the electrode surface at a potential where the main electrolyte solvents are still stable.[8] For phosphate additives like EEP, their specific chemical structure allows them to be reduced on the anode or oxidized on the cathode during the initial charging cycles.[4] This decomposition process creates a stable, passivating film that physically blocks the liquid electrolyte from reaching the reactive electrode surface, preventing further solvent decomposition and improving long-term cycling stability.[8]
Data Presentation
Table 1: Effect of 10 wt% EEP Additive on Safety Characteristics
| Parameter | Baseline Electrolyte (1 M LiPF₆ in EC/DEC 1:1) | Electrolyte with 10% EEP | Improvement |
| Self-Extinguishing Time (SET) | > 2x that of EEP-containing electrolyte | Less than half of baseline | > 50% reduction in flammability[4][5] |
| Overcharge Performance | Sharp voltage rise to 6.0 V | Postponed voltage rise for ~10 hours | Significant delay in thermal runaway[11][13] |
Table 2: Effect of 10 wt% EEP Additive on Electrochemical Performance
| Cell Type | Performance Metric | Baseline Electrolyte | Electrolyte with 10% EEP | Observation |
| Graphite/Li Half-Cell | Initial Coulombic Efficiency | Lower | Higher | EEP improves initial efficiency[4][5] |
| Full-Cell | Cycling Stability | Standard | More stable cycling | EEP enhances cycling performance[4][5] |
Experimental Protocols
Protocol 1: Flammability Test (Self-Extinguishing Time)
This protocol is used to evaluate the flammability of the electrolyte.
-
Preparation: Place a cotton ball in a fume hood.
-
Saturation: Add a controlled amount of the electrolyte to be tested onto the cotton ball until it is saturated.
-
Ignition: Use a lighter or other ignition source to ignite the cotton ball.
-
Measurement: Start a timer immediately upon ignition. Measure the Self-Extinguishing Time (SET), which is the time it takes for the flame to extinguish on its own after the ignition source is removed.[4]
-
Comparison: Compare the SET of the baseline electrolyte with the SET of the EEP-containing electrolyte.
Protocol 2: Overcharge Test
This protocol assesses the battery's response to overcharging conditions.
-
Cell Preparation: Assemble LiNi₁/₃Co₁/₃Mn₁/₃O₂/Li half-cells or relevant full-cells in a controlled environment.[4]
-
Normal Cycling: Perform a few standard charge-discharge cycles to stabilize the cell.
-
Overcharge: Charge the cell at a constant current (e.g., 1C rate) to a voltage well beyond its normal cutoff, such as 6.0 V.[13]
-
Data Logging: Continuously monitor and record the cell's voltage and temperature over time.
-
Analysis: Analyze the voltage-time profile. Note the time it takes for the cell voltage to rise sharply, indicating the onset of severe side reactions and thermal runaway. Compare the profiles for cells with and without the EEP additive.[13]
Protocol 3: Electrochemical Characterization
This protocol outlines the steps for evaluating the electrochemical performance of the electrolyte.
-
Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in a 1:1 volume ratio of ethylene carbonate (EC) and diethyl carbonate (DEC)) and the test electrolyte (baseline + desired wt% of EEP) inside an argon-filled glovebox.[4]
-
Cell Assembly: Assemble coin cells (e.g., 2032-type) using the prepared electrolytes, a graphite anode, a lithium metal counter electrode (for half-cells) or a suitable cathode (for full-cells), and a separator.[14]
-
Cyclic Voltammetry (CV): Perform CV scans on half-cells at a slow scan rate (e.g., 0.1 mV/s) for several cycles to observe the reductive decomposition of the electrolyte and the formation of the SEI layer on the anode.[4]
-
Galvanostatic Cycling: Cycle the cells at a constant C-rate (e.g., C/10 for formation, C/2 for performance testing) within the designated voltage window.
-
Performance Analysis: Evaluate the initial coulombic efficiency, charge/discharge capacities, capacity retention over cycles, and rate capability to determine the impact of the EEP additive.[13]
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting flowchart for poor cycling stability.
References
- 1. "Decomposition reactions of ethylene carbonate based lithium-ion batter" by Christopher L. Campion, Wentao Li et al. [digitalcommons.uri.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Effect of Water Concentration in LiPF6-Based Electrolytes on the Formation, Evolution, and Properties of the Solid Electrolyte Interphase on Si Anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. evengineeringonline.com [evengineeringonline.com]
- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 8. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pall.com [pall.com]
- 11. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15899G [pubs.rsc.org]
- 12. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 13. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
challenges and solutions in ethylene phosphate polymerization
Welcome to the Technical Support Center for Ethylene (B1197577) Phosphate (B84403) Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving poly(ethylene phosphate)s (PEPs). Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound)s (PEPs)?
A1: The two main routes for synthesizing PEPs are Ring-Opening Polymerization (ROP) of cyclic this compound monomers and polycondensation.
-
Ring-Opening Polymerization (ROP): This is the most effective method for obtaining high molecular weight PEPs with controlled structures.[1] It involves the polymerization of cyclic this compound monomers, such as ethyl this compound (EEP) or methoxyethyl this compound (MOEEP), using various catalysts.[1][2] This approach can exhibit living polymerization characteristics, allowing for the synthesis of block copolymers with narrow molecular weight distributions.[3]
-
Polycondensation: This method typically involves the reaction of phosphoric acid (or its anhydride, P₄O₁₀) with ethylene glycol.[4] While seemingly straightforward, this approach often yields lower molecular weight oligomers and is prone to side reactions, such as dealkylation, which can introduce structural defects.[4][5]
Q2: Why are poly(this compound)s considered important for biomedical applications?
A2: PEPs are gaining significant attention in the biomedical field as promising alternatives to poly(ethylene glycol) (PEG).[2][6] They possess excellent water solubility, biocompatibility, and biodegradability.[2] Unlike PEG, which can sometimes elicit an immune response and is not biodegradable, PEPs can be broken down in the body.[2][6] These properties make them highly suitable for applications in drug delivery, tissue engineering, and as stealth coatings for nanoparticles to prolong circulation time.[6][7][8]
Q3: What are the key parameters to control during the Ring-Opening Polymerization (ROP) of ethylene phosphates?
A3: To achieve a well-defined polymer, it is crucial to control several parameters:
-
Monomer-to-Initiator Ratio: This ratio is the primary determinant of the final polymer's molecular weight.[7]
-
Reaction Temperature: Temperature affects the rate of polymerization and the occurrence of side reactions. Some catalyst systems can operate effectively over a broad temperature range (e.g., -50 to 100 °C).[9]
-
Reaction Time: Longer reaction times can lead to higher monomer conversion but may also increase the likelihood of side reactions like transesterification, especially at high conversions.[3][7]
-
Purity of Reagents: The presence of water or other nucleophilic impurities can interfere with the polymerization, leading to side reactions or premature termination.[10]
-
Choice of Catalyst/Initiator: The initiator is critical for controlling the polymerization mechanism (e.g., living vs. non-living) and minimizing side reactions.[9]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during this compound polymerization experiments in a question-and-answer format.
Problem 1: The final polymer has a broad molecular weight distribution (high Polydispersity Index, PDI). What is the cause?
-
Possible Causes:
-
Chain Transfer Reactions: Unwanted chain transfer to monomer or impurities can initiate new chains, broadening the molecular weight distribution.
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, not all chains will start growing at the same time, leading to a wider distribution of chain lengths.
-
Transesterification: Intermolecular or intramolecular transesterification can occur, especially at high temperatures or long reaction times, leading to chain scrambling and a broadened PDI.[3]
-
Monomer Impurities: Impurities in the monomer, such as water or ethylene glycol, can act as alternative initiators.[10][11]
-
-
Solutions:
-
Optimize Catalyst System: Use a catalyst known for providing good control, such as BHT-Mg complexes or aluminum isopropoxide, which can facilitate living polymerization characteristics.[1][3][9]
-
Purify Monomers and Solvents: Ensure all reagents are rigorously dried and purified before use to remove water and other interfering impurities.
-
Control Reaction Conditions: Lower the reaction temperature to minimize side reactions. Optimize the reaction time to achieve high conversion without allowing significant time for transesterification to occur.[7]
-
Problem 2: I am observing significant branching in my polymer structure. How can I prevent this?
-
Possible Causes:
-
Transesterification Side Reactions: The pendent ester groups on the phosphate backbone can undergo transesterification, leading to branched molecules. This is more prominent at high monomer conversion and extended reaction times.[3][7]
-
"Wrong Attack": In polycondensation methods, nucleophilic attack on the carbon atom of the ethylene glycol unit instead of the phosphorus atom can lead to the formation of diethylene glycol units and branching.[4]
-
Functional Groups on Monomer: Certain substituents on the this compound monomer can act as branching agents.[12]
-
-
Solutions:
-
Limit Reaction Time and Conversion: Stop the reaction before it reaches very high conversion (>95%) to reduce the probability of transesterification.[3]
-
Choose a Suitable Catalyst: Catalysts like [(BHT)Mg(OBn)(THF)]₂ have been shown to produce polymers with less than 1% chain branching even at near-complete conversion.[9]
-
Lower the Temperature: Conducting the polymerization at a lower temperature can reduce the rate of side reactions relative to the propagation rate.
-
Problem 3: The polymerization reaction has a very low or no monomer conversion.
-
Possible Causes:
-
Inactive Catalyst: The initiator or catalyst may have been deactivated by exposure to air or moisture.
-
Presence of Inhibitors: Impurities in the monomer or solvent could be inhibiting the polymerization reaction. Oxygen can be an inhibitor in some free radical polymerizations.[13]
-
Incorrect Temperature: The reaction temperature may be too low for the chosen catalyst system to be effective.
-
Monomer Structure: Some substituted this compound monomers may be less reactive or require specific catalytic systems to polymerize efficiently.[12]
-
-
Solutions:
-
Handle Catalyst Carefully: Use inert atmosphere techniques (e.g., a glovebox or Schlenk line) to handle sensitive catalysts and initiators.
-
Purify Reagents: Ensure high purity of the monomer and solvent by distilling or passing them through an appropriate purification column.
-
Optimize Temperature: Consult the literature for the optimal temperature range for your specific catalyst system and monomer.
-
Verify Catalyst/Monomer Compatibility: Ensure the chosen catalyst is suitable for the specific this compound monomer being used.
-
Data Presentation: Initiators for ROP
The selection of an appropriate initiator is critical for successful polymerization. The table below summarizes common initiators and their typical characteristics.
| Initiator/Catalyst System | Polymerization Type | Control over MW/PDI | Typical Conditions | Key Features & Considerations |
| Aluminum Isopropoxide [Al(OⁱPr)₃] | Coordination ROP | Good to Excellent | 20-40 °C, in THF | Exhibits living polymerization characteristics; allows for block copolymer synthesis.[3][7] |
| BHT-Mg Complexes (e.g., [(BHT)Mg(OBn)(THF)]₂) | Coordination ROP | Excellent | -50 to 100 °C | Highly efficient and versatile; provides excellent control with minimal branching.[1][9] |
| Stannous Octoate [Sn(Oct)₂] | Coordination ROP | Moderate to Good | 110-150 °C, in bulk or toluene | Commonly used for ROP of cyclic esters; can be effective for phosphoesters. |
| Lipases (e.g., PPL, Candida Rugosa) | Enzymatic ROP | Moderate | 70-100 °C, in bulk | Biocatalytic route; typically yields lower molecular weight polymers (Mn < 10,200).[14] |
| Organic Bases (e.g., TBD, DBU) | Anionic ROP | Good | Room Temperature | Effective for monomers not sensitive to strong nucleophiles.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Polymerization of 2-methoxyethyl this compound (MOEEP) using Al(OⁱPr)₃
This protocol is based on methodologies reported in the literature for a controlled polymerization.[3][7]
Materials:
-
2-methoxyethyl this compound (MOEEP) monomer (purified)
-
Aluminum isopropoxide [Al(OⁱPr)₃] initiator solution (e.g., in toluene)
-
Anhydrous tetrahydrofuran (B95107) (THF) as solvent
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and cool under an inert atmosphere. Purify the MOEEP monomer and THF solvent using standard procedures to remove water.
-
Reactor Setup: Assemble the reaction flask under an inert atmosphere. Add the desired amount of purified MOEEP monomer to the flask.
-
Solvent Addition: Add anhydrous THF to the flask via a cannula or syringe to achieve the target monomer concentration (e.g., 0.50 mol L⁻¹).[7]
-
Initiation: While stirring, inject the calculated amount of Al(OⁱPr)₃ initiator solution into the monomer solution. The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: Maintain the reaction at the desired temperature (e.g., 20 °C) under a positive pressure of inert gas.[7] Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them via ¹H NMR or HPLC to determine monomer conversion.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of a quenching agent, such as acidic methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration or centrifugation.
-
Drying and Characterization: Dry the purified polymer under vacuum until a constant weight is achieved. Characterize the polymer using GPC (for Mn and PDI), NMR (for structure confirmation), and other relevant techniques.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a controlled Ring-Opening Polymerization experiment.
Caption: Workflow for Ring-Opening Polymerization (ROP).
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues in this compound polymerization.
Caption: Decision tree for troubleshooting polymerization issues.
Polymerization Mechanism Pathway
This diagram illustrates the simplified "Coordination-Insertion" mechanism common in ROP catalyzed by metal alkoxides.
Caption: Simplified Coordination-Insertion ROP mechanism.
References
- 1. Mechanistic Insights of BHT-Mg-Catalyzed this compound’s Coordination Ring-Opening Polymerization: DFT Modeling and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raman Study of Block Copolymers of Methyl this compound with Caprolactone and L-lactide [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Poly(ethyl this compound): Overcoming the "Polyethylene Glycol Dilemma" for Cancer Immunotherapy and mRNA Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled ring-opening polymerisation of cyclic phosphates, phosphonates and phosphoramidates catalysed by heteroleptic BHT-alkoxy magnesium complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic ethylene phosphates with (CH2)nCOOR and CH2CONMe2 substituents: synthesis and mechanistic insights of diverse reactivity in aryloxy-Mg complex-catalyzed (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymerization: A Review [article.sapub.org]
- 14. researchgate.net [researchgate.net]
Ethylene Phosphate Decomposition: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ethylene (B1197577) phosphate (B84403) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is ethylene phosphate and what are its primary applications?
A1: this compound and its derivatives, such as ethylene ethyl phosphate (EEP), are organophosphorus compounds. They are utilized in various fields, including as flame retardant additives in lithium-ion battery electrolytes to improve safety and as components in the synthesis of biodegradable polymers for controlled drug delivery.[1][2][3][4][5] In lithium-ion batteries, additives like EEP can form a stable passivating layer on electrode surfaces, enhancing cycling stability and coulombic efficiency.[1][2][4]
Q2: What are the main decomposition pathways for cyclic phosphates like this compound?
A2: The primary decomposition pathways include:
-
Hydrolysis: Reaction with water, which can be acid- or base-catalyzed, leading to the opening of the cyclic phosphate ring.[6][7][8] Five-membered cyclic phosphates are known to hydrolyze significantly faster than their acyclic counterparts.[6]
-
Thermal Decomposition: When heated, organophosphorus compounds can degrade.[9] For this compound, this can involve the elimination of ethylene at relatively low temperatures.[9] At high temperatures and pressures, ethylene itself can decompose into methane (B114726) and carbon in a highly exothermic reaction.[10]
-
Electrochemical Decomposition: In applications like lithium-ion batteries, this compound derivatives can decompose on electrode surfaces, particularly at high voltages. This process is often intentional to form a protective solid electrolyte interphase (SEI) layer.[11]
Q3: What are the common byproducts of this compound decomposition?
A3: Depending on the conditions, decomposition can yield a variety of byproducts:
-
Hydrolysis: Leads to the formation of linear phosphate esters and eventually phosphoric acid and ethylene glycol.[7][12]
-
Thermal Decomposition: Can produce phosphorus acids and corresponding alkenes (e.g., ethylene).[9] In the context of electrolytes containing salts like LiPF₆, byproducts can include oligo ethylene oxides, alkyl fluorides, and fluorophosphates.[13]
-
Gas Evolution: Gaseous byproducts are a common concern. In battery systems, decomposition of related cyclic carbonates can produce CO₂ and ethylene.[14][15] Plasma-assisted decomposition of ethylene can result in H₂O and CO₂.[16]
Q4: How does the presence of other chemicals (e.g., lithium salts) affect decomposition?
A4: The presence of other chemicals significantly influences decomposition. For instance, in lithium-ion battery electrolytes, the LiPF₆ salt can autocatalyze the decomposition of cyclic carbonates like ethylene carbonate, a structurally similar compound.[13] The presence of Li⁺ ions can alter the energy barriers for decomposition reactions.[17] Additives can also be used to scavenge harmful byproducts like HF, thereby suppressing further decomposition.[18]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Gas Evolution
Symptoms:
-
Pressure buildup in a sealed reaction vessel or battery cell.
-
Presence of unexpected peaks in gas chromatography (GC) analysis of the headspace.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition | 1. Verify the operating temperature of your experiment. This compound esters can eliminate ethylene at elevated temperatures.[9] 2. Perform a thermogravimetric analysis (TGA) on your sample to determine its precise decomposition temperature under your experimental atmosphere. |
| Electrochemical Decomposition | 1. If in an electrochemical cell, review the voltage window. High potentials can cause oxidative decomposition of the electrolyte.[15] 2. Cycle the cell at a lower voltage or use a more stable co-solvent or additive. |
| Reaction with Moisture (Hydrolysis) | 1. Ensure all components (solvents, salts, glassware) are rigorously dried before use. Hydrolysis of the phosphate ester can occur in the presence of water.[6] 2. Conduct experiments in an inert atmosphere (e.g., argon or nitrogen) within a glovebox. |
| Chemical Reaction with Electrode Material | 1. The electrode surface can catalyze decomposition reactions.[13] 2. Characterize the electrode surface before and after the experiment using techniques like XPS or SEM to check for surface film formation or degradation. |
Troubleshooting Workflow: Gas Evolution
A logical workflow can help diagnose the root cause of unexpected gas generation.
Caption: Troubleshooting workflow for gas evolution issues.
Decomposition Pathways
Understanding the theoretical decomposition pathways is crucial for predicting byproducts and designing stable experimental systems.
General Hydrolysis Pathway
Hydrolysis involves the nucleophilic attack of water on the phosphorus center, leading to ring-opening. This reaction is significantly faster for five-membered cyclic esters compared to their acyclic analogues due to ring strain.[6]
Caption: Generalized pathway for the hydrolysis of this compound.
Thermal Decomposition Pathway
Thermal degradation often proceeds via an elimination reaction, releasing ethylene. This is a common pathway for phosphate esters with ethyl groups.[9]
Caption: Thermal decomposition pathway for an this compound derivative.
Experimental Protocols
Protocol 1: Analysis of Decomposition Byproducts by GC-MS
This protocol outlines a general method for identifying volatile and semi-volatile decomposition products.
Objective: To identify gaseous and liquid byproducts from a stressed (e.g., heated or electrochemically cycled) this compound-containing sample.
Materials:
-
Gas-tight syringe for headspace sampling.
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., a polar column for oxygenated compounds or a non-polar one for hydrocarbons).
-
Helium or other suitable carrier gas.
-
Sample vial with septum cap.
Methodology:
-
Sample Preparation: Place the this compound-containing solution in a sealed vial. If studying thermal decomposition, heat the vial in an oven at the desired temperature (e.g., 80°C) for a specified time.[13] For electrochemical studies, analyze the electrolyte post-cycling.
-
Headspace Sampling: After stressing the sample and allowing it to cool to room temperature, carefully extract a known volume (e.g., 100-500 µL) of the headspace gas using a gas-tight syringe.
-
Liquid Sampling: For liquid byproducts, dilute a small aliquot of the sample in a suitable solvent (e.g., dichloromethane) to a concentration appropriate for GC-MS analysis.
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Use a temperature program that starts at a low temperature (e.g., 40°C) to separate volatile components and ramps up to a higher temperature (e.g., 250°C) to elute less volatile compounds.
-
The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for each peak.
-
-
Data Analysis:
Protocol 2: Colorimetric Determination of Phosphate
This protocol can be used to quantify the amount of phosphate generated from the complete hydrolysis of this compound.
Objective: To measure the concentration of free phosphate in a solution resulting from this compound degradation.
Principle: This method is based on the formation of a colored molybdophosphate complex, which can be measured spectrophotometrically.[19][20]
Materials:
-
UV-Vis Spectrophotometer.
-
Reagent A: Solution of sodium molybdate (B1676688) (Na₂MoO₄) in hydrochloric acid (HCl).[19]
-
Reagent B: Reducing agent, such as ascorbic acid.[20]
-
Phosphate standard solution for calibration.
-
Sample solution containing hydrolyzed this compound.
Methodology:
-
Sample Hydrolysis: Ensure the this compound in your sample is fully hydrolyzed to orthophosphate. This may require heating in an acidic or basic solution.
-
Calibration Curve: Prepare a series of dilutions from the phosphate standard solution to create a calibration curve (e.g., 0, 1, 5, 10, 20 µM).
-
Color Development:
-
To a known volume of each standard and the sample solution, add Reagent A (molybdate solution). Mix well.
-
Add Reagent B (reducing agent) and mix. A blue color will develop.[20]
-
-
Spectrophotometric Measurement:
-
Allow the color to stabilize for the time specified in the chosen method.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 880 nm for the molybdenum blue method).
-
-
Quantification: Plot the absorbance of the standards versus their concentration to create a calibration curve. Use the equation of the line to determine the phosphate concentration in your sample.
Disclaimer: This is a generalized guide. All experimental work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) like safety goggles, gloves, and lab coats.[21][22][23][24] Always consult the specific Safety Data Sheet (SDS) for the chemicals you are using.[21][22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. [PDF] Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries | Semantic Scholar [semanticscholar.org]
- 4. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Poly(D,L-lactide-co-ethyl this compound)s as new drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphate ester hydrolysis: calculation of gas-phase reaction paths and solvation effects - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethylene Decomposition: A Review | AIChE [aiche.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Decomposition reactions of ethylene carbonate based lithium-ion batter" by Christopher L. Campion, Wentao Li et al. [digitalcommons.uri.edu]
- 14. researchgate.net [researchgate.net]
- 15. Gas Evolution in Li-Ion Batteries: Modeling Ethylene Carbonate Decomposition on LiCoO₂ in the Presence of Surface Magnetism [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemicalbook.com [chemicalbook.com]
- 22. echemi.com [echemi.com]
- 23. fishersci.com [fishersci.com]
- 24. tcichemicals.com [tcichemicals.com]
identifying side reactions in ethylene phosphate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of ethylene (B1197577) phosphate (B84403).
Troubleshooting Guide
Issue: Low Yield of Ethylene Phosphate
Question: My this compound synthesis is resulting in a lower than expected yield. What are the potential causes and how can I address them?
Answer: Low yields in this compound synthesis can often be attributed to competing side reactions or incomplete conversion of starting materials. Here are some common causes and troubleshooting steps:
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High Reaction Temperature: Elevated temperatures, particularly in the synthesis from ethylene glycol and phosphoric acid, can promote the formation of side products like 1,4-dioxane (B91453) and oligo(ethylene glycol)s.[1]
-
Recommendation: Carefully control the reaction temperature. Consider lowering the temperature and extending the reaction time. It's crucial to find the optimal balance for your specific reaction conditions. At temperatures exceeding 150°C, carbonization of organic compounds can also occur, leading to yield loss.[2]
-
-
Presence of Water: Water can react with ethylene oxide to form ethylene glycol, which can then lead to the formation of di- and triethylene glycols as byproducts.[3][4]
-
Recommendation: Ensure all reactants and solvents are anhydrous. Use drying agents or distillation techniques to remove any residual water before starting the synthesis.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion and the formation of undesired products.
-
Recommendation: Carefully calculate and measure the molar ratios of your starting materials. A slight excess of one reactant, such as ethylene glycol, may be used to drive the reaction to completion, but this can also favor the formation of oligomers.[2]
-
-
Catalyst Issues: The choice and concentration of a catalyst can significantly impact the reaction rate and selectivity.
-
Recommendation: If using a catalyst, ensure it is active and used at the optimal concentration. Sc(OTf)3 has been used as a catalyst in the direct condensation of ethylene glycol and phosphoric acid.[1]
-
Issue: Presence of Impurities in the Final Product
Question: My final this compound product is contaminated with unknown impurities. How can I identify and minimize them?
Answer: Identifying and minimizing impurities is crucial for obtaining high-purity this compound. The nature of the impurities will depend on your synthetic route.
-
Common Side Products and Their Causes:
| Side Product | Common Synthetic Route | Cause | Mitigation Strategy |
| 1,4-Dioxane | Ethylene Glycol + Phosphoric Acid | High reaction temperature | Lower reaction temperature |
| Oligo(ethylene glycol)s | Ethylene Glycol + Phosphoric Acid | High reaction temperature, excess ethylene glycol | Optimize temperature and stoichiometry |
| Di- and Triethylene Glycol Fragments | Ethylene Glycol + Phosphoric Acid | Dealkylation processes | Control reaction conditions |
| Oligomers with Vinyl End Groups | Ethylene Glycol + Phosphoric Acid | Dehydration | Ensure anhydrous conditions |
| Cyclic Esters | Ethylene Oxide + Phosphoric Acid | Side reaction pathway | Optimize reaction conditions |
| Oligodiols | Ethylene Oxide + Phosphoric Acid | Side reaction pathway | Optimize reaction conditions |
| Poly(this compound) | Ethylene Carbonate + Phosphoric Acid | Polymerization | Control reaction time and temperature |
-
Analytical Techniques for Impurity Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for identifying different phosphate species. 1H and 13C NMR can help identify the organic side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This is useful for characterizing oligomeric and polymeric side products.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary synthetic routes to this compound include:
-
The reaction of ethylene glycol with phosphoric acid or its derivatives.[1][6]
-
The reaction of ethylene carbonate with phosphorus pentoxide or phosphoric acid.[9][10]
Q2: How can I purify crude this compound?
A2: Purification methods will depend on the nature of the impurities. Common techniques include:
-
Distillation: For volatile impurities with different boiling points.
-
Recrystallization: If the this compound is a solid and a suitable solvent system can be found.
-
Chromatography: Column chromatography can be effective for separating closely related compounds.
Q3: Are there any specific safety precautions I should take during this compound synthesis?
A3: Yes. Ethylene oxide is a flammable and toxic gas.[4] Phosphoric acid is corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
1. 31P NMR Analysis of Reaction Mixture
-
Objective: To identify and quantify the different phosphorus-containing species in the reaction mixture.
-
Procedure:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable deuterated solvent (e.g., D2O or CDCl3).
-
Transfer the solution to an NMR tube.
-
Acquire a 31P{1H} NMR spectrum using an appropriate spectrometer. An external standard of H3PO4 can be used for chemical shift referencing.[5]
-
Integrate the peaks corresponding to this compound and any phosphorus-containing side products to determine their relative concentrations.
-
2. GC-MS Analysis for Volatile Byproducts
-
Objective: To identify volatile organic impurities such as 1,4-dioxane.
-
Procedure:
-
Prepare a dilute solution of the crude product in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Use a suitable GC column (e.g., a non-polar or mid-polar capillary column) and a temperature program that allows for the separation of the expected byproducts.
-
Identify the components by comparing their mass spectra with a library database (e.g., NIST).
-
Visualizations
Caption: Main synthesis pathway of this compound from ethylene glycol and phosphoric acid.
Caption: Formation of 1,4-dioxane as a side product from ethylene glycol at high temperatures.
Caption: Troubleshooting workflow for identifying issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US5372627A - Processes for producing ethylene glycol phosphate esters and foliar fertilizers containing same - Google Patents [patents.google.com]
- 3. ijrcs.org [ijrcs.org]
- 4. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 5. pure.rug.nl [pure.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pp.bme.hu [pp.bme.hu]
- 10. Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethylene Phosphate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of ethylene (B1197577) phosphate (B84403). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying ethylene phosphate?
A1: The primary methods for purifying this compound are vacuum distillation and recrystallization. The choice of method depends on the nature and quantity of the impurities present, as well as the desired final purity. For thermally sensitive materials like this compound, vacuum distillation is often preferred to minimize degradation. Recrystallization can be effective for removing specific impurities if a suitable solvent system is identified.
Q2: What are the likely impurities in crude this compound?
A2: Impurities in this compound often stem from its synthesis, which commonly involves the reaction of 2-chloro-2-oxo-1,3,2-dioxaphospholane with an alcohol or the reaction of ethylene glycol with a phosphorus source.[1][2] Potential impurities include:
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Residual starting materials: Ethylene glycol, 2-chloro-2-oxo-1,3,2-dioxaphospholane.
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Byproducts of synthesis: Oligomeric or polymeric phosphates, hydrochloric acid (if phosphorus oxychloride is used).
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Degradation products: Hydrolysis products (e.g., 2-hydroxyethyl phosphoric acid) due to the presence of water.[3][4][5]
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Catalyst residues: If a catalyst is used in the synthesis.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can identify and quantify the main compound and any phosphorus-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
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Titration: Acidic impurities can be quantified by titration with a standard base.
Troubleshooting Guides
Issue 1: Low yield after vacuum distillation.
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Possible Cause: Thermal degradation of this compound.
-
Troubleshooting Steps:
-
Lower the distillation temperature: This can be achieved by using a higher vacuum. Ensure your vacuum pump is in good working condition and all connections are properly sealed.
-
Use a short-path distillation apparatus: This minimizes the time the compound spends at elevated temperatures.
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Ensure efficient stirring: This promotes even heating and reduces the risk of localized overheating.
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Issue 2: Product discoloration after purification.
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Possible Cause: Presence of acidic impurities or thermal degradation.
-
Troubleshooting Steps:
-
Wash with a mild base: Before distillation, wash the crude product with a dilute aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize acidic impurities. Ensure to thoroughly dry the organic phase before proceeding.
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Use an acid scavenger: For some phosphate esters, treatment with an acid scavenger like an epoxy-containing compound can be effective.[6][7]
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Optimize distillation conditions: As mentioned in Issue 1, lower the temperature and residence time during distillation.
-
Issue 3: Difficulty in inducing crystallization during recrystallization.
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Possible Cause: The solution is not supersaturated, or nucleation is inhibited.
-
Troubleshooting Steps:
-
Induce nucleation:
-
Seeding: Add a small crystal of pure this compound to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
-
Increase supersaturation:
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Evaporate some solvent: Slowly remove a small amount of the solvent under reduced pressure.
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Cool the solution slowly: Gradual cooling promotes the formation of larger, purer crystals. A rapid temperature drop can lead to the precipitation of impurities.
-
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Issue 4: Oily product obtained after recrystallization.
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Possible Cause: The chosen solvent is too good a solvent, or the cooling process is too rapid.
-
Troubleshooting Steps:
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Re-evaluate the solvent system: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Consider using a solvent mixture to fine-tune the solubility.
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Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Data Presentation
| Purification Method | Principle | Purity Achieved (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | > 99% | 70-90% | Effective for removing non-volatile and some volatile impurities. | Potential for thermal degradation if not controlled properly.[9][10] |
| Recrystallization | Purification of a solid by dissolving it in a suitable solvent at a high temperature and allowing it to crystallize upon cooling. | > 98% | 60-80% | Can be highly effective for removing specific impurities. | Requires finding a suitable solvent; can be less effective for removing impurities with similar solubility.[8] |
| Washing/Extraction | Removal of water-soluble or acid/base-soluble impurities by partitioning between immiscible solvents. | Pre-purification step | High | Simple and effective for removing certain types of impurities (e.g., acids, salts). | Does not remove impurities with similar solubility in the organic phase. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
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Preparation:
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Ensure all glassware is thoroughly dried to prevent hydrolysis of the this compound.
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Assemble a short-path distillation apparatus. Use high-vacuum grease for all joints to ensure a good seal.
-
-
Charging the Flask:
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Charge the distillation flask with the crude this compound. Add a magnetic stir bar.
-
-
Degassing:
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Begin stirring and slowly apply vacuum to the system to remove any dissolved volatile impurities.
-
-
Distillation:
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Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle.
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Collect the fraction that distills at the expected boiling point and refractive index for this compound. The boiling point will depend on the pressure.
-
-
Completion:
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Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before releasing the vacuum.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
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Choose a solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents could include esters (e.g., ethyl acetate) or ethers (e.g., diethyl ether), possibly in combination with a non-polar solvent like hexane.[8][11]
-
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent to just dissolve the solid. Stir and heat gently.
-
-
Decolorization (Optional):
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
-
Crystallization:
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Allow the hot, saturated solution to cool slowly to room temperature.
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Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
-
Mandatory Visualization
Caption: Vacuum Distillation Workflow for this compound Purification.
Caption: Recrystallization Workflow for this compound Purification.
Caption: Troubleshooting Logic for this compound Purification.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. research.utwente.nl [research.utwente.nl]
- 3. Phosphate ester hydrolysis: calculation of gas-phase reaction paths and solvation effects - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7759522B2 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 7. CN101307072A - Method for Purifying Phosphate Esters - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Development and demonstration of vacuum distillation process for recovery of pure TBP and n-dodecane from simulated organic liquid waste [inis.iaea.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
improving the performance of ethylene phosphate-based electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with ethylene (B1197577) phosphate-based electrolytes in lithium-ion batteries.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with ethylene phosphate-based electrolytes.
Issue 1: Low Ionic Conductivity
Q1: My this compound-based electrolyte is exhibiting low ionic conductivity. What are the potential causes and how can I improve it?
A1: Low ionic conductivity in this compound-based electrolytes can stem from several factors, including high viscosity, poor salt dissociation, and suboptimal operating temperatures. Here are potential solutions:
-
Co-solvent Addition: Ethylene phosphate (B84403) (EP) can be highly viscous. The addition of co-solvents with low viscosity and high dielectric constants, such as ethylene carbonate (EC), ethyl methyl carbonate (EMC), or diethyl carbonate (DEC), can significantly enhance ionic conductivity.
-
Additive Integration: Certain additives can improve salt dissociation and ion transport. For instance, incorporating small amounts of flame retardants like triethyl phosphate (TEP) has been shown to be compatible with graphite (B72142) anodes and maintain good ionic conductivity.
-
Salt Concentration Optimization: The concentration of the lithium salt (e.g., LiPF₆) is crucial. While a higher concentration can increase charge carriers, it can also increase viscosity and hinder ion mobility. Systematically varying the salt concentration to find the optimal balance is recommended.
-
Elevated Temperature: Ionic conductivity is temperature-dependent. If your experimental setup allows, a moderate increase in the operating temperature can enhance ion mobility.
Data Summary: Impact of Additives on Ionic Conductivity
| Electrolyte Composition | Ionic Conductivity (S/cm) | Key Findings |
| 1 M LiPF₆ in EC/DEC (1:1) | ~8.0 x 10⁻³ | Baseline electrolyte. |
| 1 M LiPF₆ in EC/DEC (1:1) + 10% EEP | Slightly lower than baseline | EEP slightly decreases conductivity but improves safety and SEI formation. |
| 0.4 M LiTFSI in PP13TFSI | 8.2 x 10⁻⁴ | Ionic liquid-based electrolyte. |
| 0.4 M LiTFSI in PP13TFSI + 10% TEP + 10% EC | 3.5 x 10⁻³ | Addition of TEP and EC significantly improves ionic conductivity. |
Issue 2: Poor Cycling Stability and Capacity Fade
Q2: I am observing rapid capacity fade and poor cycling stability in my cells using an this compound-based electrolyte. What are the likely causes and troubleshooting steps?
A2: Poor cycling stability is often linked to the continuous decomposition of the electrolyte and the instability of the solid electrolyte interphase (SEI) on the electrodes. Here’s how to address this:
-
SEI Forming Additives: The use of film-forming additives is critical. Ethylene ethyl phosphate (EEP) has been shown to form a stable SEI on both the graphite anode and the cathode, leading to improved coulombic efficiency and cycling stability.
-
Suppressing Transition Metal Dissolution: For cathodes prone to transition metal dissolution (e.g., manganese-based spinels), the dissolved ions can migrate to the anode and poison the SEI. Using a separator coated with a solid electrolyte like Li₁₅Al₀₅Ti₁₅(PO₄)₃ (LATP) can effectively block this migration.
-
Electrolyte Purification: Impurities, especially water, can lead to the hydrolysis of LiPF₆, forming hydrofluoric acid (HF) which attacks the electrode materials and degrades the electrolyte. Ensure all electrolyte components are thoroughly dried and handled in an inert atmosphere (e.g., an argon-filled glovebox).
-
Voltage Window Optimization: Operating at high voltages can accelerate electrolyte decomposition. If possible, reduce the upper cutoff voltage to see if stability improves. This can help determine if the instability is voltage-induced.
Data Summary: Impact of EEP Additive on Cycling Performance
| Cell Configuration | Electrolyte | Capacity Retention after 100 cycles | Initial Coulombic Efficiency |
| Graphite/Li Half-Cell | 1 M LiPF₆ in EC/DEC | ~85% | ~80% |
| Graphite/Li Half-Cell | 1 M LiPF₆ in EC/DEC + 10% EEP | >95% | ~88% |
| LiNi₁/₃Co₁/₃Mn₁/₃O₂/Graphite Full Cell | 1 M LiPF₆ in EC/DEC | ~70% | ~82% |
| LiNi₁/₃Co₁/₃Mn₁/₃O₂/Graphite Full Cell | 1 M LiPF₆ in EC/DEC + 10% EEP | >90% | ~89% |
Issue 3: Safety Concerns (Flammability and Thermal Runaway)
Q3: My experiments with this compound-based electrolytes have raised safety concerns regarding flammability. How can I mitigate these risks?
A3: Improving the safety of lithium-ion batteries is a primary motivation for using phosphate-based electrolytes due to their flame-retardant properties.
-
Incorporate Flame-Retardant Additives: Phosphate-based compounds are excellent flame retardants. Ethylene ethyl phosphate (EEP) and triethyl phosphate (TEP) have demonstrated the ability to significantly reduce the flammability of conventional carbonate-based electrolytes. An electrolyte with 10% EEP can have a self-extinguishing time that is less than half that of a baseline electrolyte.
-
Overcharge Protection: Additives like EEP can also provide overcharge protection by forming a passivating layer at high voltages, which inhibits further charging and reduces the risk of thermal runaway.
-
Gelled Polymer Electrolytes: Transitioning from a liquid electrolyte to a gel polymer electrolyte (GPE) can enhance safety by reducing the risk of leakage and flammability. Phosphate-based plasticizers can be incorporated into the GPE to maintain good ionic conductivity while improving safety.
Frequently Asked Questions (FAQs)
Q4: What is the primary role of this compound in an electrolyte?
A4: this compound and its derivatives, like ethylene ethyl phosphate (EEP), primarily act as multifunctional additives. Their main roles are to enhance safety by providing flame retardancy and to improve electrochemical performance by forming a stable solid electrolyte interphase (SEI) on the electrode surfaces. This stable SEI suppresses continuous electrolyte decomposition, leading to higher coulombic efficiency and longer cycle life.
Q5: Can this compound-based electrolytes completely replace conventional carbonate-based electrolytes?
A5: While phosphate-based solvents offer significant safety advantages, they often have higher viscosity and lower ionic conductivity at room temperature compared to their carbonate counterparts. Therefore, they are more commonly used as functional additives in combination with conventional carbonate solvents to achieve a balance of safety and performance. Research is ongoing to develop novel phosphate-based electrolyte formulations that can be used as the primary solvent without compromising electrochemical performance.
Q6: How does the decomposition of this compound electrolytes affect battery performance?
A6: The decomposition of this compound electrolytes, similar to other organic electrolytes, can lead to the formation of a solid electrolyte interphase (SEI) on the anode. If the SEI is stable and ionically conductive, it is beneficial for battery performance. However, uncontrolled or continuous decomposition consumes the electrolyte and lithium ions, leading to increased impedance, capacity fade, and eventual cell failure. The goal is to promote the formation of a stable, passivating SEI during the initial cycles.
Q7: What are the key characterization techniques to analyze the performance of this compound-based electrolytes?
A7: A suite of electrochemical and spectroscopic techniques is typically employed:
-
Electrochemical Impedance Spectroscopy (EIS): To measure ionic conductivity and interfacial resistance.
-
Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte.
-
Galvanostatic Cycling: To evaluate the cycling stability, coulombic efficiency, and rate capability of cells.
-
X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM): To analyze the chemical composition and morphology of the SEI formed on the electrodes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the gaseous byproducts of electrolyte decomposition.
Experimental Protocols
Protocol 1: Measurement of Ionic Conductivity
-
Cell Assembly: Assemble a symmetric coin cell (e.g., stainless steel // stainless steel) with a separator soaked in the this compound-based electrolyte in an argon-filled glovebox.
-
Instrumentation: Use an electrochemical workstation equipped with a frequency response analyzer.
-
EIS Measurement: Perform Electrochemical Impedance Spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV).
-
Data Analysis: Plot the Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.
-
Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the thickness of the separator and A is the area of the electrode.
Protocol 2: Evaluation of Cycling Stability
-
Cell Assembly: Assemble coin cells with the desired anode (e.g., graphite) and cathode (e.g., LiNi₁/₃Co₁/₃Mn₁/₃O₂) and the this compound-based electrolyte in an argon-filled glovebox.
-
Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/10) to form a stable SEI.
-
Galvanostatic Cycling: Cycle the cells at a desired C-rate (e.g., 1C) within a specific voltage window (e.g., 3.0-4.2 V) for a large number of cycles (e.g., 100 or more).
-
Data Collection: Record the charge and discharge capacity for each cycle.
-
Analysis: Plot the discharge capacity and coulombic efficiency as a function of the cycle number to evaluate capacity retention and cycling stability.
Visualizations
Caption: Workflow of SEI formation with this compound.
Caption: Logical flow for troubleshooting common issues.
Technical Support Center: Addressing Stability Issues of Ethylene Phosphate in Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylene (B1197577) phosphate (B84403) (EP) in electrolyte formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using ethylene phosphate (EP) in lithium-ion battery electrolytes?
A1: The main stability concerns with this compound (EP) in electrolytes revolve around its electrochemical decomposition, particularly at high voltages, and potential polymerization reactions. Like other organic phosphates, EP can react with components of the electrolyte, such as the lithium salt (e.g., LiPF₆), especially in the presence of trace amounts of moisture. This can lead to the formation of undesirable byproducts that impede ion transport and degrade battery performance.
Q2: My cell is showing rapid capacity fading and increased impedance. Could EP be the cause?
A2: Yes, these are common symptoms of electrolyte instability. If this compound is decomposing, the resulting products can form a resistive layer on the electrode surfaces, increasing interfacial impedance and hindering lithium-ion transfer. This leads to a decline in capacity and overall cell performance. It is also possible that EP is being consumed through continuous side reactions, leading to electrolyte depletion.
Q3: I am observing significant gas evolution in my pouch cells containing EP. What is the likely cause?
A3: Gas evolution is a strong indicator of electrolyte decomposition. The breakdown of this compound, especially at higher voltages, can produce various gaseous byproducts. While specific off-gassing products for EP are not extensively documented, analogous phosphate additives are known to participate in reactions that can generate gases. It is crucial to analyze the gas composition to identify the specific decomposition pathways.
Q4: Can this compound act as a stabilizing additive in electrolytes?
A4: Yes, phosphate-based compounds, such as ethylene ethyl phosphate (EEP), which is structurally similar to EP, have been shown to function as multifunctional electrolyte additives.[1][2][3][4] They can act as flame retardants and improve the safety characteristics of the battery.[1][2][3][4] Furthermore, they can contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode, which can passivate the electrode surfaces and prevent further electrolyte decomposition.[1][2][3][4] This can lead to higher initial coulombic efficiency and better cycling stability.[1][2][3][4]
Q5: How does this compound compare to ethylene carbonate (EC) in terms of stability?
A5: Ethylene carbonate (EC) is a standard component in lithium-ion battery electrolytes known for its ability to form an effective SEI on graphite (B72142) anodes.[5] However, EC is also known to be unstable at high voltages, leading to decomposition and gas evolution.[6] Phosphate-based compounds are often explored as alternatives or additives to improve high-voltage stability and safety. While direct comparative studies on the intrinsic stability of EP versus EC are limited, the use of similar phosphate compounds as additives suggests they can offer advantages in specific operating windows, particularly in enhancing safety and high-voltage performance through protective film formation.[1][2][3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause Related to EP | Recommended Action |
| Rapid Capacity Fading | Continuous decomposition of EP leading to consumption of active lithium and electrolyte. Formation of a resistive SEI/CEI layer. | - Conduct post-mortem analysis of the electrodes (XPS, SEM) to characterize the surface films. - Analyze the aged electrolyte for decomposition products using techniques like GC-MS or LC-MS.[7][8] - Optimize the concentration of EP in the electrolyte; a lower concentration may be sufficient to act as a film-forming additive without causing excessive degradation. |
| Increased Cell Impedance | Formation of thick, poorly conductive polymer or decomposition layers from EP on the electrode surfaces. | - Perform electrochemical impedance spectroscopy (EIS) to isolate the source of the impedance increase (e.g., SEI, charge transfer). - Consider using co-additives that can synergistically form a more stable and conductive SEI/CEI with EP. |
| Significant Gas Evolution | Oxidative or reductive decomposition of EP at the electrode surfaces, especially at high states of charge or elevated temperatures. | - Analyze the composition of the evolved gas using techniques like Gas Chromatography (GC) to identify the decomposition reactions.[9] - Lower the upper cutoff voltage during cycling to stay within the electrochemical stability window of the EP-containing electrolyte. - Improve cell sealing to prevent any external contaminants (like moisture) from catalyzing decomposition. |
| Poor Low-Temperature Performance | Increased viscosity of the electrolyte due to the presence of EP or its polymerization products. | - Measure the ionic conductivity of the electrolyte at various temperatures. - Adjust the co-solvent ratio to reduce the overall viscosity of the electrolyte. |
| Graphite Anode Exfoliation | Co-intercalation of EP or its decomposition products into the graphite layers, leading to structural damage. | - Analyze the structure of the graphite anode post-cycling using XRD. - Optimize the initial formation cycles (lower current density) to allow for the formation of a stable SEI that can prevent solvent co-intercalation. |
Data Presentation
Table 1: Performance Improvement with Ethylene Ethyl Phosphate (EEP) Additive
Data summarized from studies on EEP, a compound structurally related to EP, which suggest potential benefits of using phosphate-based additives.
| Parameter | Baseline Electrolyte (1M LiPF₆ in EC/DEC) | Electrolyte with 10% EEP | Reference |
| Self-Extinguishing Time | > 2x that of EEP-containing electrolyte | < 50% of baseline | [1][3][4] |
| Initial Coulombic Efficiency (Graphite/Li Half-Cell) | Lower | Higher | [1][2][3][4] |
| Cycling Stability (Full Cell) | Standard | Improved | [1][2][3][4] |
| Overcharge Performance | Sharp voltage rise | Delayed voltage rise | [1][3] |
Experimental Protocols
Protocol 1: Evaluation of Electrochemical Stability Window
Objective: To determine the voltage range within which the EP-containing electrolyte is stable.
Methodology:
-
Cell Assembly: Assemble a three-electrode cell in an argon-filled glove box. Use a lithium metal reference electrode, a lithium metal counter electrode, and a stable working electrode (e.g., platinum or stainless steel).
-
Electrolyte Preparation: Prepare the electrolyte formulation with the desired concentration of this compound.
-
Linear Sweep Voltammetry (LSV):
-
Perform an anodic sweep from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
Perform a cathodic sweep from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
-
Data Analysis: The onset of a significant increase in current indicates the oxidative or reductive decomposition of the electrolyte. This defines the electrochemical stability window.
Protocol 2: Analysis of Gaseous Decomposition Products
Objective: To identify the gases evolved during the decomposition of the EP-containing electrolyte.
Methodology:
-
Cell Preparation: Assemble a pouch cell with the EP-containing electrolyte.
-
Electrochemical Cycling: Cycle the cell under the desired conditions (e.g., high voltage, elevated temperature) that are expected to cause gas evolution.
-
Gas Collection: After cycling, place the pouch cell in a sealed container of known volume. Carefully puncture the pouch to release the gas into the container.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Extract a sample of the gas from the container using a gas-tight syringe.
-
Inject the gas sample into a GC-MS system to separate and identify the gaseous components.
-
-
Data Analysis: Compare the mass spectra of the detected peaks with a library to identify the decomposition products.
Visualizations
References
- 1. [PDF] Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries | Semantic Scholar [semanticscholar.org]
- 2. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Lithium-ion battery - Wikipedia [en.wikipedia.org]
- 6. What Makes Electrolytes Unstable at High Voltage? [eureka.patsnap.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]
Technical Support Center: Troubleshooting NMR Spectra of Ethylene Phosphate
Welcome to the technical support center for the analysis of ethylene (B1197577) phosphate (B84403) via Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during NMR analysis of ethylene phosphate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here are some common questions and issues that may arise during the NMR analysis of this compound, along with detailed troubleshooting steps.
Q1: My ¹H NMR spectrum shows a complex multiplet around 4.0-4.5 ppm instead of the expected simple pattern. What could be the cause?
A1: The region around 4.0-4.5 ppm corresponds to the methylene (B1212753) (-CH₂-) protons of the this compound ring. A complex multiplet, rather than a clean doublet of triplets, can be indicative of several issues:
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Second-Order Effects: If the chemical shift difference between the axial and equatorial protons is small and comparable to the coupling constants, strong coupling can occur, leading to a more complex, non-first-order spectrum. This is inherent to the molecule under the specific experimental conditions (solvent, temperature).
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Presence of Impurities: Residual starting materials from the synthesis, such as 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, or byproducts could have signals in this region.
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Sample Degradation: this compound is susceptible to hydrolysis and polymerization, especially in the presence of moisture or impurities. Oligomers or polymers of this compound will have overlapping signals in this region, leading to a broad and complex pattern.
Troubleshooting Steps:
-
Check the Purity of Your Sample: If possible, re-purify your this compound sample, for instance, by distillation or chromatography, to remove any synthetic byproducts.
-
Ensure a Dry Sample and Solvent: Prepare your NMR sample in a glovebox or under an inert atmosphere. Use a freshly opened bottle of deuterated solvent or a properly dried solvent. Traces of water can initiate hydrolysis.
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Acquire a ³¹P NMR Spectrum: A ³¹P NMR spectrum is highly informative. A single peak is expected for pure this compound. The presence of multiple phosphorus signals indicates impurities or degradation products.
-
Vary the Spectrometer Frequency: Acquiring the spectrum on a higher field NMR spectrometer can help to resolve complex multiplets by increasing the chemical shift dispersion.
Q2: I see a broad peak in my ¹H NMR spectrum, and I'm not sure what it is. How can I identify it?
A2: A broad peak in the ¹H NMR spectrum can be due to several factors:
-
Water: Residual water in the deuterated solvent is a very common impurity and often appears as a broad singlet. Its chemical shift is highly dependent on the solvent, temperature, and concentration.
-
Hydroxyl Groups: If the this compound has hydrolyzed, the resulting linear phosphate species will have hydroxyl (-OH) groups, which can appear as broad, exchangeable protons.
-
Polymeric Material: The presence of oligomers or polymers will result in broad signals due to the mixture of similar but not identical chemical environments and slower molecular tumbling.
Troubleshooting Steps:
-
D₂O Exchange: To identify an exchangeable proton (like water or an -OH group), add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it well, and re-acquire the ¹H NMR spectrum. The broad peak should either disappear or significantly decrease in intensity.
-
Check the Solvent: Run a blank spectrum of the deuterated solvent you are using to check for a significant water peak.
-
Analyze by ³¹P NMR: As mentioned before, a ³¹P NMR will help to identify the presence of hydrolysis or polymerization products.
Q3: My ³¹P NMR spectrum shows more than one peak. What do these additional signals mean?
A3: For pure this compound, you should observe a single sharp signal in the ³¹P NMR spectrum. Additional peaks are a clear indication of other phosphorus-containing species.[1][2]
-
Hydrolysis Products: The hydrolysis of this compound can lead to the formation of linear phosphate esters and eventually phosphoric acid. These species will have distinct ³¹P chemical shifts, typically appearing at different positions compared to the cyclic phosphate. For instance, inorganic phosphate is often observed around 0 ppm.[1]
-
Pyrophosphates: In concentrated or aged samples, condensation reactions can occur, leading to the formation of pyrophosphates, which will show another set of signals in the ³¹P NMR spectrum.
-
Synthetic Byproducts: Impurities from the synthesis, such as unreacted phosphorylating agents or side-products, will also appear in the ³¹P NMR spectrum.
Troubleshooting Steps:
-
Reference Chemical Shifts: Compare the chemical shifts of the unknown peaks to known values for potential byproducts and degradation products (see table below).
-
Correlate with ¹H NMR: Check your ¹H NMR for corresponding signals that might indicate the structure of the impurities.
-
Review Synthesis and Handling: Carefully review your synthetic procedure and sample handling to identify potential sources of impurities or water contamination.
Data Presentation: Expected NMR Data for this compound
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Nucleus | Atom | Expected Chemical Shift (δ) in ppm | Expected Multiplicity | Expected Coupling Constants (J) in Hz |
| ¹H | -O-CH₂-CH₂-O- | ~ 4.3 | Multiplet (dt or more complex) | ³J(H,H) ≈ 7 Hz, ²J(P,H) ≈ 15 Hz |
| ¹³C | -O-CH₂-CH₂-O- | ~ 65 | Doublet | ²J(P,C) ≈ 6 Hz |
Table 2: Expected ³¹P NMR Chemical Shift for this compound and Potential Impurities/Degradation Products
| Compound | Structure | Expected ³¹P Chemical Shift (δ) in ppm |
| This compound | Cyclic Phosphate Ester | ~ -5 to -10 |
| Diethyl Phosphate | Linear Phosphate Ester | ~ 0 to 2 |
| Phosphoric Acid | Inorganic Acid | ~ 0 |
| Pyrophosphate Species | P-O-P linkage | ~ -10 to -15 |
Experimental Protocols
Protocol 1: NMR Sample Preparation for this compound
To obtain a high-quality NMR spectrum of this compound, proper sample preparation is crucial.
-
Drying Glassware: Ensure your NMR tube and any glassware used for sample transfer are thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator before use.
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Sample Weighing: In a dry environment (e.g., a glovebox or under a stream of inert gas), accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a small, dry vial.
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Solvent Addition: Add approximately 0.6 mL of a high-purity, deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆ from a fresh, sealed bottle).
-
Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution to the clean, dry NMR tube.
-
Capping: Cap the NMR tube securely. For sensitive samples or if storing for a period, you can wrap the cap with parafilm to prevent solvent evaporation and moisture ingress.
-
Labeling: Clearly label the NMR tube with the sample identification.
Mandatory Visualizations
Troubleshooting Workflow for Unexpected Peaks
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in the NMR spectrum of this compound.
Caption: Troubleshooting workflow for unexpected NMR peaks.
This compound and Potential Degradation Products
This diagram shows the chemical structure of this compound and its likely hydrolysis products, which are a common source of impurities.
Caption: Degradation pathway of this compound via hydrolysis.
References
Technical Support Center: The Reaction of Ethylene Phosphate with Lithium Metal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of ethylene (B1197577) phosphate (B84403) as an electrolyte component in lithium metal batteries.
Disclaimer: Ethylene phosphate is not a conventional electrolyte solvent for lithium batteries. The information provided is based on established principles of electrochemistry and analogies to the behavior of structurally similar compounds, such as cyclic carbonates and other phosphate-based electrolyte additives. Direct experimental data on the reaction of pure this compound with lithium metal is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound with lithium metal?
A1: this compound is expected to undergo reductive decomposition on the surface of lithium metal, which is a strong reducing agent. This reaction is a key step in the formation of a Solid Electrolyte Interphase (SEI). The high reactivity of lithium metal with polar organic solvents drives this decomposition.
Q2: What are the likely decomposition products of this compound on a lithium anode?
A2: While specific experimental data for this compound is scarce, based on the chemistry of similar phosphate-based compounds, the decomposition is likely to involve the breaking of the P-O and C-O bonds in the phosphate ring. This can lead to the formation of a variety of inorganic and organic species in the SEI, including:
-
Lithium phosphate (Li₃PO₄)
-
Lithium pyrophosphates
-
Organophosphates containing P-O-C linkages
-
Lithium alkoxides
-
Polymeric species derived from the ethylene backbone
Q3: How is the Solid Electrolyte Interphase (SEI) formed from this compound expected to differ from that formed with conventional carbonate electrolytes?
A3: The SEI derived from this compound is anticipated to be rich in phosphate-based inorganic species, such as lithium phosphate (Li₃PO₄).[1] This could potentially offer higher thermal stability and mechanical robustness compared to the SEI formed from traditional carbonate electrolytes like ethylene carbonate (EC), which is typically composed of lithium carbonate, lithium alkyl carbonates, and polymeric species. The presence of a stable, inorganic-rich SEI is crucial for suppressing lithium dendrite growth.
Q4: What are the potential advantages of using an this compound-based electrolyte with lithium metal anodes?
A4: Phosphate-based electrolytes are often explored for their non-flammability, which can significantly enhance battery safety.[2][3] Additionally, the formation of a stable, phosphate-rich SEI could potentially lead to improved cycling stability and higher coulombic efficiency by effectively passivating the lithium metal surface and preventing continuous electrolyte degradation.
Q5: What are the potential challenges and disadvantages of using this compound as an electrolyte?
A5: Potential challenges include:
-
High Interfacial Impedance: The formation of a thick or poorly ion-conducting SEI can lead to high interfacial impedance, which hinders lithium-ion transport and reduces battery performance.
-
Gas Evolution: The decomposition of the electrolyte can generate gases such as ethylene, hydrogen, and carbon dioxide, leading to pressure buildup within the cell and poor cycling performance.[1][4]
-
Low Ionic Conductivity: The ionic conductivity of this compound-based electrolytes may be lower than that of conventional carbonate-based electrolytes, impacting the rate capability of the battery.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps & Recommendations |
| Rapid Capacity Fading | 1. Continuous electrolyte decomposition and SEI reformation. 2. Formation of an unstable or soluble SEI. 3. Growth of lithium dendrites leading to "dead" lithium. | 1. Optimize Electrolyte Formulation: Consider the use of co-solvents or additives (e.g., fluoroethylene carbonate - FEC) to promote the formation of a more stable and robust SEI. 2. Control Current Density: Operate the cell at a lower current density to promote more uniform lithium plating and reduce dendrite growth. 3. Apply External Pressure: Applying a moderate stack pressure can improve the contact between the electrode and electrolyte and help suppress dendrite formation. |
| High and Increasing Interfacial Impedance | 1. Formation of a thick, resistive SEI layer. 2. Poor ionic conductivity of the SEI components. 3. Accumulation of resistive decomposition products. | 1. Electrochemical Impedance Spectroscopy (EIS): Use EIS to monitor the evolution of the interfacial resistance over cycling. 2. SEI Characterization: Analyze the composition and thickness of the SEI using techniques like X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM).[5] 3. Temperature Control: Evaluate the cell performance at slightly elevated temperatures, as this can sometimes improve ionic conductivity through the SEI. |
| Low Coulombic Efficiency | 1. Incomplete passivation of the lithium metal surface. 2. Significant consumption of lithium and electrolyte in side reactions. 3. Electrical shorting due to dendrite growth. | 1. High-Precision Coulometry: Use high-precision cycling protocols to accurately determine the coulombic efficiency. 2. Visual Inspection: After cycling, carefully disassemble the cell in an inert atmosphere to visually inspect for dendrite growth. 3. Electrolyte Additives: Introduce SEI-forming additives that are known to improve the passivation of lithium metal. |
| Cell Swelling or Gas Generation | 1. Reductive decomposition of the this compound solvent. 2. Reaction of impurities (e.g., water) with lithium metal. 3. Decomposition of the lithium salt. | 1. Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the gas composition in the headspace of the cell to identify the decomposition products.[1] 2. Ensure Dry Conditions: Rigorously dry all cell components and the electrolyte to minimize water content. 3. Use High-Purity Materials: Ensure the purity of the this compound and the lithium salt to avoid side reactions from impurities. |
Experimental Protocols
Cyclic Voltammetry (CV) for SEI Formation Analysis
-
Objective: To investigate the reductive decomposition potential of the this compound electrolyte and the initial formation of the SEI on a working electrode.
-
Cell Setup: A three-electrode cell with a lithium metal reference electrode, a lithium metal counter electrode, and a suitable working electrode (e.g., copper or nickel foil).
-
Electrolyte: 1 M LiPF₆ in this compound (or a mixture with co-solvents).
-
Procedure:
-
Assemble the cell in an argon-filled glovebox.
-
Set the potential window to scan from the open-circuit voltage (OCV) down to a negative potential (e.g., -0.1 V vs. Li/Li⁺) and back to a positive potential (e.g., 2.0 V vs. Li/Li⁺).
-
Perform the scan at a slow rate (e.g., 0.1 mV/s) to resolve the reduction peaks associated with SEI formation.[6]
-
Analyze the resulting voltammogram for cathodic peaks that indicate the reduction of the electrolyte components.
-
Galvanostatic Cycling of Lithium Symmetric Cells
-
Objective: To evaluate the stability of the SEI and the lithium plating/stripping behavior in the this compound electrolyte.
-
Cell Setup: A coin cell (or other test cell) with two identical lithium metal electrodes separated by a separator soaked in the electrolyte.
-
Electrolyte: 1 M LiPF₆ in this compound.
-
Procedure:
-
Assemble the symmetric cell in an argon-filled glovebox.
-
Apply a constant current density (e.g., 0.5 mA/cm²) to plate a fixed capacity of lithium from one electrode to the other (e.g., 1 mAh/cm²).[7]
-
Reverse the current to strip the plated lithium and plate it back onto the original electrode.
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Repeat this cycling for an extended period and monitor the voltage profile. A stable voltage profile indicates stable lithium plating/stripping and a robust SEI. An increasing overpotential suggests the growth of a resistive SEI or dendrite formation.
-
Visualizations
Caption: Postulated reaction pathway for this compound on lithium metal.
Caption: General experimental workflow for evaluating this compound electrolyte.
Caption: Troubleshooting decision tree for this compound-based cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Gas Generation in Lithium-Ion Batteries: Mechanisms, Failure Pathways, and Thermal Safety Implications | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Degradation of Poly(ethylene phosphate)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the degradation of poly(ethylene phosphate) (PEP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of poly(this compound) (PEP) degradation?
A1: The primary degradation pathway for PEP is hydrolytic degradation via a "backbiting" mechanism. This involves the terminal hydroxyl group of the polymer chain attacking a nearby phosphate (B84403) group, leading to chain scission. This process results in the formation of cyclic phosphates and shorter polymer chains.
Q2: How does pH affect the degradation rate of PEP?
A2: The degradation of PEP is highly dependent on pH. It is generally more stable at a neutral pH (around 7.4). Degradation is accelerated under both acidic (e.g., pH < 5) and basic (e.g., pH > 8) conditions.[1]
Q3: Can the degradation of PEP be controlled or slowed down?
A3: Yes, the degradation rate can be controlled. One common method is to block the terminal hydroxyl group with another chemical moiety, such as a urethane. This modification inhibits the "backbiting" mechanism, thereby slowing down the degradation process.[1] Copolymerization with other polymers, such as poly(lactic acid) (PLA), can also be used to tailor the degradation profile.
Q4: What are the typical degradation products of PEP?
A4: The main degradation products of PEP are ethyl or methyl ethylene (B1197577) phosphate (a diphosphate) and eventually smaller, water-soluble phosphate and ethylene glycol units.[1]
Troubleshooting Guide
Issue 1: Inconsistent or Unexpectedly Fast Degradation Rates
-
Question: My PEP samples are degrading much faster than expected, or I'm seeing significant variability between batches. What could be the cause?
-
Answer:
-
pH Fluctuation: Ensure the pH of your degradation medium is stable. Small shifts towards acidic or basic conditions can significantly accelerate hydrolysis. Use a reliable buffer system and regularly monitor the pH.
-
Temperature Variations: Degradation is temperature-sensitive. Maintain a constant and accurately controlled temperature throughout your experiment. Check for any hot spots in your incubator or water bath.
-
Purity of Polymer: Impurities from the synthesis process, such as residual catalyst or acidic monomers, can catalyze degradation. Ensure your PEP is thoroughly purified before starting degradation studies.
-
Presence of Enzymes: If working with biological media, the presence of phosphatases or other enzymes can lead to rapid enzymatic degradation. Consider using sterile-filtered media or adding enzyme inhibitors if enzymatic degradation is not the focus of your study.
-
Uncapped Polymer Chains: If you intended to use end-capped PEP, incomplete capping will leave free hydroxyl groups that can initiate the "backbiting" degradation. Verify the degree of end-capping using techniques like NMR.
-
Issue 2: Difficulty in Monitoring Degradation with NMR Spectroscopy
-
Question: I am having trouble getting clear and reproducible results when monitoring PEP degradation using 31P or 1H NMR. What are some common pitfalls?
-
Answer:
-
Poor Signal-to-Noise Ratio: Ensure your sample concentration is sufficient for the spectrometer you are using. For 31P NMR, a higher number of scans may be necessary.
-
Peak Overlap: In complex media, peaks from your polymer and degradation products may overlap with signals from the media components. Whenever possible, use a deuterated solvent system with minimal interfering signals. For aqueous studies, D2O is standard.
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Changes in pH Affecting Chemical Shifts: The chemical shifts of phosphate species are sensitive to pH. Ensure the pH of your NMR sample is consistent between measurements to allow for accurate comparison of spectra over time.
-
Sample Preparation: Ensure the polymer is fully dissolved in the NMR solvent. Incomplete dissolution will lead to inaccurate quantification. Gentle heating or vortexing may be required.
-
Issue 3: Polymer Precipitation During Degradation Study
-
Question: My PEP sample is precipitating out of solution during the degradation experiment. Why is this happening and how can I prevent it?
-
Answer:
-
Changes in Solubility: As PEP degrades, the resulting shorter chains and degradation products may have different solubilities in your chosen medium. This can be particularly problematic in buffer systems with high salt concentrations.
-
Mitigation Strategies:
-
Consider using a co-solvent system to maintain the solubility of all components throughout the experiment.
-
If possible, perform the degradation study at a lower polymer concentration.
-
Analyze the precipitate separately to understand its composition, which can provide insights into the degradation process.
-
-
Data Presentation
Table 1: Influence of Environmental Conditions on Poly(this compound) Degradation
| Parameter | Condition | Effect on Degradation Rate | Rationale |
| pH | Acidic (e.g., pH < 5) | Accelerated | Acid-catalyzed hydrolysis of the phosphate ester bonds. |
| Neutral (e.g., pH 7.4) | Slower / More Stable | Reduced rate of acid and base-catalyzed hydrolysis. | |
| Basic (e.g., pH > 8) | Accelerated | Base-catalyzed hydrolysis of the phosphate ester bonds. | |
| Temperature | Increased Temperature | Accelerated | Provides more thermal energy to overcome the activation energy of the hydrolysis reaction. |
| End-Group | Free Hydroxyl | Faster | Facilitates the "backbiting" degradation mechanism.[1] |
| End-Capped | Slower | Blocks the "backbiting" mechanism, significantly increasing stability.[1] | |
| Copolymerization | With PLA | Tailorable | The degradation profile can be modulated depending on the copolymer composition and microstructure. |
Experimental Protocols
Protocol 1: Monitoring PEP Degradation by 31P NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh a known amount of dry PEP (e.g., 10-20 mg).
-
Prepare the degradation buffer at the desired pH (e.g., phosphate-buffered saline in D2O for pH 7.4).
-
Dissolve the PEP in a specific volume of the deuterated buffer in an NMR tube to achieve a known concentration.
-
-
Initial NMR Measurement (Time = 0):
-
Acquire a 31P NMR spectrum of the freshly prepared solution. Use an external reference standard (e.g., phosphoric acid).
-
Record the initial spectrum, paying attention to the chemical shift and integration of the main polymer phosphate peak.
-
-
Incubation:
-
Incubate the NMR tube at the desired temperature (e.g., 37 °C) in a controlled environment.
-
-
Time-Course Measurements:
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At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove the NMR tube from incubation and allow it to equilibrate to the spectrometer's temperature.
-
Acquire a 31P NMR spectrum under the same conditions as the initial measurement.
-
-
Data Analysis:
-
Process all spectra consistently (e.g., phasing, baseline correction).
-
Monitor the decrease in the integral of the main polymer phosphate peak and the appearance and increase in the integrals of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time by comparing the integral of the parent polymer peak at each time point to its integral at time zero.
-
Mandatory Visualizations
Caption: Hydrolytic degradation pathway of poly(this compound) via the backbiting mechanism.
Caption: Workflow for monitoring poly(this compound) degradation using NMR spectroscopy.
Caption: Logical relationship between key factors and the degradation rate of poly(this compound).
References
strategies for controlling the molecular weight of poly(ethylene phosphate)
Welcome to the technical support center for the synthesis of poly(ethylene phosphate) (PEP). This resource is designed to assist researchers, scientists, and drug development professionals in controlling the molecular weight of PEP during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound) and controlling its molecular weight?
A1: The two primary methods for synthesizing poly(this compound) are ring-opening polymerization (ROP) and polycondensation.[1][2][3][4]
-
Ring-Opening Polymerization (ROP): This is the most common and effective method for achieving high molecular weight PEP with controlled polydispersity.[1][4] It involves the polymerization of cyclic phosphate (B84403) monomers, such as 2-alkoxy-2-oxo-1,3,2-dioxaphospholanes. The molecular weight is primarily controlled by the monomer-to-initiator ratio.
-
Polycondensation: This method involves the direct reaction of diols (like ethylene (B1197577) glycol) with phosphoric acid or its derivatives.[2][3][4][5] It is often used for synthesizing oligo- or poly(alkylene phosphate)s of moderate molar masses.[2][5] Controlling the stoichiometry of the reactants and the removal of condensation byproducts (e.g., water) are crucial for achieving higher molecular weights.
Q2: How does the monomer-to-initiator ratio affect the molecular weight in Ring-Opening Polymerization (ROP)?
A2: In a living or controlled ROP, the number-average molecular weight (Mn) of the resulting poly(this compound) is directly proportional to the molar ratio of the monomer to the initiator. By carefully controlling this ratio, researchers can predictably target a specific molecular weight for their polymer.[6]
Q3: What are common side reactions that can affect molecular weight control during PEP synthesis?
A3: Side reactions can lead to a broader molecular weight distribution and difficulty in achieving the target molecular weight. A common side reaction, particularly in polycondensation reactions at higher temperatures, is a dealkylation process.[3][4] This can lead to the formation of di- and triethylene glycol fragments within the polymer chain, altering the polymer's structure and molecular weight.[3][4] In ROP, impurities in the monomer or solvent can lead to premature termination of growing polymer chains, resulting in lower than expected molecular weights.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of poly(this compound).
Issue 1: Low Molecular Weight or Low Polymer Yield
| Possible Cause | Recommended Solution |
| Inefficient Initiation | Ensure the purity of the initiator. For ROP, verify that the initiator is fully dissolved and active. For polycondensation, ensure the catalyst (if used) is effective.[7] |
| Monomer Impurities | Purify the monomer rigorously before use. Impurities can act as chain transfer agents or inhibitors. |
| Premature Termination | Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen, which can terminate living polymerizations. Purify the solvent to remove any reactive impurities. |
| Incorrect Monomer-to-Initiator Ratio | Accurately calculate and measure the amounts of monomer and initiator. A higher-than-intended initiator concentration will lead to lower molecular weight. |
| Incomplete Reaction | Increase the polymerization time or temperature (within the stable range for the monomer and polymer) to ensure complete monomer conversion. Monitor the reaction progress using techniques like ³¹P NMR spectroscopy. |
Issue 2: Broad or Bimodal Molecular Weight Distribution (High Polydispersity Index - PDI)
| Possible Cause | Recommended Solution |
| Slow Initiation | Choose an initiator that provides rapid and quantitative initiation compared to the rate of propagation. For ROP, ensure the initiator is added quickly and efficiently to the monomer solution. |
| Chain Transfer Reactions | Purify the monomer and solvent to remove any impurities that could act as chain transfer agents. Lowering the reaction temperature can sometimes reduce the rate of chain transfer. |
| Side Reactions (e.g., Dealkylation) | For polycondensation, optimize the reaction temperature to minimize dealkylation.[3][4] Using a catalyst can sometimes allow for lower reaction temperatures.[5] |
| Inconsistent Reaction Conditions | Maintain consistent and vigorous stirring to ensure homogeneous mixing of reactants and uniform temperature throughout the reaction vessel. |
Issue 3: Inconsistent Batch-to-Batch Results
| Possible Cause | Recommended Solution |
| Variability in Reagent Purity | Implement a standardized and rigorous purification protocol for all reagents (monomer, initiator, solvent).[7] |
| Poor Control of Reaction Parameters | Use automated reactors or well-controlled lab setups to ensure the reproducibility of all experimental parameters, including temperature, stirring rate, and reagent addition rates.[7] |
| Inaccurate Characterization | Ensure that the method used for molecular weight determination (e.g., GPC/SEC, NMR, MALDI-TOF MS) is properly calibrated and validated for your polymer system.[8][9] |
Experimental Protocols & Data
Protocol 1: Ring-Opening Polymerization (ROP) of an this compound Monomer
This protocol is a generalized procedure for the ROP of a cyclic this compound monomer to synthesize poly(this compound).
Materials:
-
Cyclic this compound monomer (e.g., 2-ethoxy-2-oxo-1,3,2-dioxaphospholane)
-
Initiator (e.g., stannous octoate (Sn(Oct)₂), or an alcohol like benzyl (B1604629) alcohol)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere. The monomer and solvent must be rigorously purified and dried.
-
Reaction Setup: In a dried flask under an inert atmosphere, dissolve the desired amount of monomer in the anhydrous solvent.
-
Initiation: Add the calculated amount of initiator to the monomer solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature to 100 °C) with continuous stirring. The reaction time can vary from a few hours to 24 hours.
-
Termination & Purification: Terminate the polymerization by adding a small amount of an acidic solution (e.g., acetic acid in THF).[10] Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or methanol), filter, and dry under vacuum to a constant weight.
-
Characterization: Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the purified polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Quantitative Data from ROP Studies
The following table summarizes the effect of different parameters on the molecular weight of poly(alkylene phosphates) synthesized via ROP.
| Monomer | Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Ethylene Isopropyl Phosphate | Porcine Pancreas Lipase | - | 55 | - | 24,400 | - |
| Ethylene Isopropyl Phosphate | Porcine Pancreas Lipase | - | 85 | - | 5,900 | - |
| 2-isopropoxy-2-oxo-1,3,2-dioxaphospholane | 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene | - | - | - | 202,000 | Low |
Data adapted from various sources for illustrative purposes.[11][12]
Protocol 2: Polycondensation of Ethylene Glycol and Phosphoric Acid
This protocol describes a general procedure for the synthesis of oligo(this compound) via direct polycondensation.
Materials:
-
Ethylene glycol (EG)
-
Phosphoric acid (H₃PO₄)
-
Catalyst (optional, e.g., Sc(OTf)₃)
-
Heptane (B126788) (for azeotropic removal of water)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap (for azeotropic removal of water), add ethylene glycol, phosphoric acid, and the catalyst (if used).
-
Polycondensation: Heat the reaction mixture to the desired temperature (e.g., 98-150 °C).[4][5] If using azeotropic removal, add heptane and heat to reflux. Water will be collected in the Dean-Stark trap.
-
Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by taking aliquots for analysis (e.g., ³¹P NMR).
-
Work-up: After the desired reaction time, cool the mixture. The resulting oligo- or poly(this compound) can be purified by appropriate methods, which may include precipitation or washing.
-
Characterization: Characterize the molecular weight of the product using techniques like MALDI-TOF mass spectrometry or NMR spectroscopy to determine the degree of polymerization.[3][4]
Quantitative Data from Polycondensation Studies
The following table illustrates the effect of reaction conditions on the products of polycondensation between ethylene glycol (EG) and phosphoric acid (H₃PO₄).
| [EG]₀/[H₃PO₄]₀ Ratio | Temperature (°C) | Catalyst | Reaction Time (h) | Observed Products |
| 1.59 | 150 | None | 1.25 - 17.5 | Oligomers with varying degrees of esterification |
| 1.62 | 98 | Sc(OTf)₃ | 209 | Oligomers with Pn up to 11 |
Data adapted from various sources for illustrative purposes.[4][5]
Visualizations
Caption: Workflow for Ring-Opening Polymerization of Poly(this compound).
References
- 1. Synthesis and Bio-Application of Poly(this compound) [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.rug.nl [pure.rug.nl]
- 5. pure.rug.nl [pure.rug.nl]
- 6. US5698664A - Synthesis of polyphosphazenes with controlled molecular weight and polydispersity - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
improving the yield and purity of ethylene phosphate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of ethylene (B1197577) phosphate (B84403). It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ethylene phosphate, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
Low yields can stem from several factors related to reaction conditions and reagent quality. Common causes include incomplete reactions, side reactions, or loss of product during workup and purification.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or NMR spectroscopy.[1] - Reaction Temperature: The reaction temperature may be too low. For the reaction of ethylene glycol with phosphoric acid, temperatures between 150°C and 220°C are often preferred to drive the esterification and remove water.[2] - Inefficient Water Removal: The presence of water, either from the reactants or generated during the reaction, can inhibit the conversion to this compound.[2] Ensure efficient removal of water through methods like azeotropic distillation or carrying out the reaction under vacuum. |
| Side Reactions | - Polymerization: High concentrations of reactive monomers can lead to polymerization.[1] Consider adjusting the reaction conditions, such as temperature and catalyst, to minimize this. - Formation of Oligo(ethylene glycol)s: At excessively high temperatures, side reactions forming 1,4-dioxane (B91453) and oligo(ethylene glycol)s can occur.[3] It's crucial to maintain the optimal temperature range. - Carbonization: Overheating can lead to the carbonization of the reaction mixture, significantly reducing the yield.[2] Careful temperature control is essential. |
| Reagent Issues | - Molar Ratio of Reactants: An inappropriate molar ratio of ethylene glycol to the phosphorus source can affect the yield. A slight excess of ethylene glycol (e.g., 1.1:1 to 2:1 molar ratio to phosphoric acid) can help drive the reaction forward.[2] - Purity of Reactants: Impurities in the starting materials can interfere with the reaction. Use high-purity reagents whenever possible. |
| Product Loss During Workup | - Purification Method: The chosen purification method (e.g., distillation, chromatography) may not be optimal, leading to product loss. For instance, distillation of dialkyl phosphates can lead to decomposition.[4] |
Q2: My final this compound product is impure. What are the likely contaminants and how can I remove them?
Impurities can include unreacted starting materials, byproducts from side reactions, or residual solvents.
Common Impurities and Purification Strategies:
| Common Impurity | Identification Method | Suggested Purification Method |
| Unreacted Ethylene Glycol | NMR, GC | Vacuum distillation, Column chromatography |
| Unreacted Phosphoric Acid/Phosphorus Source | Titration, NMR | Neutralization and washing, Column chromatography |
| Water | Karl Fischer titration | Drying over a suitable desiccant, Azeotropic distillation |
| Oligo(ethylene glycol)s | NMR, Mass Spectrometry | Fractional distillation, Column chromatography |
| Trialkyl Phosphates | NMR | Hydrolysis under controlled conditions[4] |
| Solvents | GC, NMR | High vacuum drying |
For difficult-to-separate impurities, optimizing the reaction conditions to prevent their formation is often the most effective strategy.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
There are two primary approaches for synthesizing this compound:
-
Direct Esterification: This method involves the reaction of ethylene glycol with a phosphorus source, most commonly phosphoric acid[2][3][5] or phosphorus pentoxide.[6]
-
Ring-Opening Polymerization (ROP) Monomer Synthesis: This involves preparing a cyclic phosphate monomer which can then be used in ROP to create poly(this compound).[7][8]
Q2: What is the optimal temperature range for the synthesis of this compound from ethylene glycol and phosphoric acid?
The preferred temperature range for this reaction is typically between 150°C and 220°C.[2] Temperatures in this range facilitate the esterification reaction and the removal of water, which is a byproduct.[2] However, exceeding this range can lead to side reactions like the formation of oligo(ethylene glycol)s and carbonization.[2][3]
Q3: Should I use a catalyst for the synthesis?
The use of a catalyst can significantly speed up the esterification reaction.[2] Compounds such as zinc oxide, zinc metal, and platinum metal have been shown to be effective.[2] Additionally, promoters like alkali or alkaline earth metal oxides or hydroxides can enhance the reaction rate.[2]
Q4: How does the molar ratio of reactants affect the synthesis?
A molar ratio of ethylene glycol to phosphoric acid greater than 1:1 is generally preferred. A range of 1.1:1 to 2:1 can help to increase the reaction rate and improve the yield of the desired ethylene glycol phosphate esters.[2]
Q5: What analytical techniques are recommended for characterizing the purity of this compound?
Several analytical techniques can be used to assess the purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Provides detailed structural information and can be used to identify and quantify impurities.[9]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying volatile and non-volatile impurities, respectively.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups and help identify certain impurities.[6]
-
Mass Spectrometry (MS): Helps in identifying the molecular weight of the product and any byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Esterification of Ethylene Glycol and Phosphoric Acid
This protocol is a general guideline based on common laboratory practices. Researchers should adapt it based on their specific equipment and safety protocols.
Materials:
-
Ethylene glycol (high purity)
-
Orthophosphoric acid (85%)
-
Zinc oxide (catalyst, optional)
-
Dean-Stark apparatus or similar setup for water removal
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Condenser
-
Vacuum source
Procedure:
-
Set up the reaction apparatus in a fume hood, consisting of a three-neck round-bottom flask equipped with a magnetic stirrer, a heating mantle, a condenser, and a Dean-Stark trap.
-
Charge the flask with ethylene glycol and orthophosphoric acid in a molar ratio of 1.5:1.
-
If using a catalyst, add a catalytic amount of zinc oxide (e.g., 0.1 mol%).
-
Begin stirring the mixture and gradually heat it to a temperature between 160°C and 180°C.[2]
-
Continuously remove the water generated during the reaction using the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.
-
Maintain the reaction at this temperature for several hours until the theoretical amount of water has been collected or until reaction completion is confirmed by a suitable analytical method (e.g., ³¹P NMR).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation or column chromatography to remove unreacted starting materials and byproducts.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. US5372627A - Processes for producing ethylene glycol phosphate esters and foliar fertilizers containing same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pp.bme.hu [pp.bme.hu]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Synthesis and Bio-Application of Poly(this compound) [manu56.magtech.com.cn]
- 9. pure.rug.nl [pure.rug.nl]
Technical Support Center: Overcoming Solubility Challenges with Poly(ethylene phosphate)s in Drug Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing poly(ethylene phosphate)s (PEPs) to overcome solubility challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are poly(this compound)s (PEPs) and why are they used in drug development?
A1: Poly(this compound)s are a class of biocompatible and biodegradable polymers. In drug development, they are gaining attention as alternatives to poly(ethylene glycol) (PEG) for creating advanced drug delivery systems.[1] Copolymers such as poly(ethyl ethylene (B1197577) phosphate) (PEEP) can self-assemble into structures like micelles and liposomes that can encapsulate poorly water-soluble drugs, effectively increasing their solubility and stability in aqueous environments.[1][2]
Q2: How do PEPs enhance the solubility of hydrophobic drugs?
A2: PEPs, particularly amphiphilic block copolymers containing a PEP block, can form core-shell micellar structures in aqueous solutions. The hydrophobic core of these micelles encapsulates the poorly soluble drug, while the hydrophilic PEP shell interacts with the aqueous environment. This encapsulation effectively shields the hydrophobic drug from the water, leading to a stable dispersion and an apparent increase in the drug's solubility.
Q3: What are the main advantages of using poly(ethyl this compound) (PEEP) over PEG?
A3: PEEP offers several potential advantages over PEG, including:
-
Reduced Immunogenicity: PEEPylated liposomes have been shown to exhibit lower immunogenicity and generate fewer anti-polymer antibodies compared to their PEGylated counterparts upon repeated administration.[1]
-
Excellent Biocompatibility and Degradability: PEEP is known for its biocompatibility and can be degraded in the body.
-
Improved Pharmacokinetics: In some studies, PEEP-based drug delivery systems have demonstrated better pharmacokinetic profiles than PEGylated versions.[1]
Q4: What types of drug delivery systems can be formulated with PEPs?
A4: PEPs can be used to create a variety of nanocarriers for drug delivery, including:
-
Micelles: Amphiphilic block copolymers containing PEPs can self-assemble into micelles for encapsulating hydrophobic drugs.[2]
-
Liposomes: PEEP can be used to modify the surface of liposomes (PEEPylation) to improve their stability and circulation time.[1]
-
Microspheres: Copolymers of PEPs with other biodegradable polymers like poly(D,L-lactide) can be formulated into microspheres for controlled drug release.[3]
-
Nanoparticles: PEEP can be incorporated into lipid nanoparticles, for example, in the development of mRNA vaccines.[1]
Troubleshooting Guides
Issue 1: Poor Drug Loading/Encapsulation Efficiency in PEP-based Micelles
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Drug-Polymer Immiscibility | 1. Screen different PEP copolymers: The chemical structure of the hydrophobic block of the copolymer can influence its interaction with the drug. 2. Modify the drug: In some cases, creating a prodrug or a salt form of the drug can improve its compatibility with the micellar core. |
| Suboptimal Formulation Process | 1. Vary the drug-to-polymer ratio: A higher or lower ratio may be required for optimal encapsulation. 2. Optimize the solvent system: The choice of organic solvent used during micelle preparation can impact drug partitioning into the core. 3. Adjust the rate of solvent evaporation or dialysis: A slower rate can sometimes lead to more efficient drug loading. |
| Premature Drug Precipitation | 1. Increase the polymer concentration: This can favor micelle formation over drug precipitation. 2. Use a co-solvent system: A mixture of solvents may help to maintain drug solubility during the encapsulation process. |
Issue 2: Instability of PEP-based Formulations (e.g., Aggregation, Precipitation)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Low Critical Micelle Concentration (CMC) | 1. Select a PEP copolymer with a lower CMC: A lower CMC indicates greater stability upon dilution. 2. Increase the polymer concentration: Working at concentrations well above the CMC can improve stability. |
| Incompatible Buffer or pH | 1. Screen different buffer systems: The ionic strength and pH of the medium can affect the stability of the formulation. 2. Determine the zeta potential: A sufficiently high positive or negative zeta potential can indicate good colloidal stability due to electrostatic repulsion. |
| Temperature Effects | 1. Investigate the effect of temperature on your formulation: Some polymer systems have a lower critical solution temperature (LCST) and may phase separate upon heating. 2. Store the formulation at the recommended temperature. |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded PEP-based Micelles via Solvent Evaporation
-
Dissolution: Dissolve the amphiphilic PEP block copolymer and the hydrophobic drug in a suitable organic solvent (e.g., acetone, acetonitrile, or tetrahydrofuran).
-
Addition to Aqueous Phase: Add the organic solution dropwise to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) while stirring.
-
Micelle Formation: The PEP copolymer will self-assemble into micelles, encapsulating the drug.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or through dialysis against the aqueous buffer.
-
Purification: Remove any non-encapsulated drug by filtration or centrifugation.
-
Characterization: Characterize the micelles for particle size, polydispersity index (PDI), drug loading content, and encapsulation efficiency.
Protocol 2: Characterization of Drug Loading and Encapsulation Efficiency
-
Sample Preparation: Lyophilize a known amount of the drug-loaded micelle solution.
-
Drug Extraction: Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.
-
Quantification: Quantify the amount of drug in the organic solvent using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in micelles / Mass of drug-loaded micelles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in micelles / Initial mass of drug used) x 100
-
Data Presentation
Table 1: Comparison of Properties of Different PEP-based Copolymer Formulations
| Copolymer Composition | Critical Micelle Concentration (µg/mL) | Average Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) |
| PCL-PEEP | 0.51 | 20 | < 0.2 | 92.5 (Coumarin-6) |
| PLA-PEEP | Varies with EEP content | - | - | 4.3 (BSA) |
| PEEP-PGA | - | - | - | - |
Data presented is illustrative and based on published findings.[2][3] Actual values will vary depending on the specific copolymer, drug, and formulation method.
Visualizations
Caption: Experimental workflow for the preparation and characterization of drug-loaded PEP-based micelles.
Caption: Troubleshooting logic for addressing common issues with PEP-based drug formulations.
References
- 1. Poly(ethyl this compound): Overcoming the "Polyethylene Glycol Dilemma" for Cancer Immunotherapy and mRNA Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(ε-caprolactone)-block-poly(ethyl this compound) micelles for brain-targeting drug delivery: in vitro and in vivo valuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(D,L-lactide-co-ethyl this compound)s as new drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ethylene Phosphate and Propylene Carbonate as Electrolyte Additives in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing safer and more efficient lithium-ion batteries (LIBs), the role of electrolyte additives is paramount. These compounds, even in small quantities, can significantly influence battery performance, affecting everything from cycle life and capacity retention to safety and operational temperature range. This guide provides an objective comparison of two such additives: ethylene (B1197577) phosphate (B84403) (represented by its derivative, ethylene ethyl phosphate or EEP) and propylene (B89431) carbonate (PC). The following sections present a detailed analysis based on experimental data, outlining their respective impacts on battery performance and the underlying electrochemical mechanisms.
Executive Summary
Ethylene phosphate derivatives, such as EEP, have emerged as multifunctional additives that enhance both the safety and electrochemical performance of LIBs.[1][2] EEP contributes to the formation of a stable solid electrolyte interphase (SEI) on both the anode and cathode, improves cycling stability and initial coulombic efficiency, and acts as a flame retardant.[1][2][3][4]
Propylene carbonate, while a common co-solvent in electrolytes due to its wide liquid temperature range and good low-temperature performance, presents significant challenges when used with graphite (B72142) anodes.[5][6][7] Its tendency to co-intercalate with lithium ions into the graphite structure leads to exfoliation and rapid capacity degradation.[7][8] However, strategies such as the use of co-solvents or other additives can mitigate these issues, enabling the use of PC to improve low-temperature performance.[9][10][11]
Quantitative Performance Comparison
The following tables summarize the key performance metrics of electrolytes containing ethylene ethyl phosphate and propylene carbonate based on available experimental data. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons under identical conditions are limited.
Table 1: Cycling Performance and Coulombic Efficiency
| Additive/Solvent | Electrode System | Initial Coulombic Efficiency (%) | Capacity Retention | Test Conditions |
| 10% Ethylene Ethyl Phosphate (EEP) | LiNi1/3Co1/3Mn1/3O2/Graphite | Higher than baseline | >80% after 100 cycles | 1C rate, 25°C[1] |
| Propylene Carbonate (PC) with HeC co-solvent (4:1) | Graphite/Li | ~68.5 | ~98% after 60 cycles | C/10 rate[6] |
| Propylene Carbonate (PC) with OcC co-solvent (2:1) | Graphite/Li | ~78.6 | ~97% after 60 cycles | C/10 rate[6] |
| Propylene Carbonate (PC) with DoC co-solvent (1:1) | Graphite/Li | ~72.1 | ~99% after 60 cycles | C/10 rate[6] |
| Baseline (EC/DEC) | Graphite/Li | ~92.2 | ~100% after 60 cycles | C/10 rate[6] |
Table 2: Safety Characteristics
| Additive/Solvent | Test | Observation |
| 10% Ethylene Ethyl Phosphate (EEP) | Flammability Test | Self-extinguishing time less than half of the baseline electrolyte.[1][2][4] |
| 10% Ethylene Ethyl Phosphate (EEP) | Overcharge Test | Postpones the sharp voltage rise during overcharging.[1][2][4] |
| Propylene Carbonate (PC) | General | Improves high-temperature performance of LIBs.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to evaluate electrolyte additives.
Charge-Discharge Cycle Testing
This test evaluates the long-term stability and capacity retention of a battery.
-
Cell Assembly: Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox. The cell consists of a cathode, a separator, a lithium metal or graphite anode, and the electrolyte with the additive being tested.
-
Formation Cycles: The cells are typically cycled at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a stable SEI layer.[12]
-
Cycling Protocol: The cells are then cycled at a specific C-rate (e.g., 1C) between defined voltage limits (e.g., 2.75 V and 4.2 V for a graphite/LiCoO₂ cell) for a specified number of cycles (e.g., 100 or more).[13] The temperature is maintained at a constant value (e.g., 25°C or an elevated temperature to accelerate aging).[12]
-
Data Acquisition: The charge and discharge capacities are recorded for each cycle to determine the coulombic efficiency and capacity retention.
Cyclic Voltammetry (CV)
CV is used to study the electrochemical behavior of the electrolyte and the formation of the SEI layer.
-
Cell Setup: A three-electrode cell is typically used, with a working electrode (e.g., graphite), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
Procedure: The potential of the working electrode is swept linearly between two set voltage limits at a specific scan rate (e.g., 0.1 mV/s).[14] The resulting current is measured.
-
Analysis: The resulting voltammogram provides information about the reduction and oxidation potentials of the electrolyte components and the formation of the SEI. Reduction peaks indicate the decomposition of the electrolyte to form the SEI.[14]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the impedance characteristics of the battery, providing insights into the properties of the SEI layer and charge transfer kinetics.
-
Procedure: A small AC voltage or current perturbation is applied to the cell over a range of frequencies (e.g., 100 kHz to 0.1 Hz).[15] The resulting impedance is measured.
-
Data Presentation: The data is typically presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part.
-
Analysis: The Nyquist plot can be fitted to an equivalent circuit model to extract parameters such as the solution resistance, SEI resistance, and charge transfer resistance.[16] Changes in these parameters over cycling can indicate the evolution of the SEI layer.
Mechanisms of Action and Visualization
The performance of this compound and propylene carbonate as electrolyte additives is intrinsically linked to their interaction with the electrode surfaces, particularly the formation of the SEI on the anode.
Propylene Carbonate: The Challenge of Graphite Exfoliation
Propylene carbonate's molecular structure, with its additional methyl group compared to ethylene carbonate (EC), leads to the co-intercalation of solvated lithium ions into the graphite layers. This process causes the layers to separate, a phenomenon known as graphite exfoliation, which results in irreversible capacity loss and rapid cell failure.
Caption: PC-induced graphite exfoliation.
This compound (EEP): Formation of a Stable SEI
In contrast, this compound derivatives like EEP can be reductively decomposed on the anode surface at a potential higher than that of the primary solvent. This preferential decomposition leads to the formation of a stable and protective SEI layer that prevents solvent co-intercalation and suppresses further electrolyte decomposition.
References
- 1. [PDF] Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries | Semantic Scholar [semanticscholar.org]
- 2. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Battery-grade Propylene Carbonate (PC), High Purity [landtinst.com]
- 6. escholarship.org [escholarship.org]
- 7. ipo.lbl.gov [ipo.lbl.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Propylene Carbonate Content in CsPF₆-Containing Electrolytes on the Enhanced Performances of Graphite Electrode for Lithium-Ion Batteries. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. keysight.com [keysight.com]
- 13. scimed.co.uk [scimed.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. iestbattery.com [iestbattery.com]
- 16. jecst.org [jecst.org]
A Comparative Analysis of Ethylene Phosphate and Fluoroethylene Carbonate as Electrolyte Additives
In the pursuit of enhancing the performance, safety, and longevity of lithium-ion batteries, electrolyte engineering has become a cornerstone of battery research. Electrolyte additives, in particular, offer a cost-effective and potent method for tailoring battery characteristics. This guide provides a detailed comparative analysis of two prominent electrolyte additives: Ethylene (B1197577) Phosphate (B84403) (EP), represented here by Ethylene Ethyl Phosphate (EEP), and Fluoroethylene Carbonate (FEC). This document is intended for researchers, scientists, and professionals in the field of battery technology and drug development, offering a comprehensive overview based on available experimental data.
Executive Summary
Fluoroethylene Carbonate (FEC) is a widely recognized and extensively studied electrolyte additive, celebrated for its exceptional ability to form a stable and robust solid electrolyte interphase (SEI) on the surface of anodes, most notably silicon-based anodes. This protective layer is crucial in mitigating the continuous decomposition of the electrolyte and accommodating the significant volume changes of high-capacity anodes, thereby leading to enhanced cycling stability and Coulombic efficiency.
Ethylene Phosphate (EP) , and specifically Ethylene Ethyl Phosphate (EEP), is emerging as a multifunctional additive with a dual role.[1][2] It not only contributes to the formation of a stable passivation layer on both the anode and the cathode but also significantly improves the safety profile of the battery by acting as a flame retardant.[1][2] This dual functionality makes EP a compelling candidate for developing safer, high-performance lithium-ion batteries.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of EEP and FEC as electrolyte additives, compiled from various experimental studies.
Table 1: Electrochemical Performance Data
| Performance Metric | Ethylene Ethyl Phosphate (EEP) | Fluoroethylene Carbonate (FEC) | Baseline Electrolyte (Without Additive) |
| Initial Coulombic Efficiency (ICE) | Higher than baseline[1][2] | Improves ICE, especially for Si anodes[3] | Varies by cell chemistry |
| Capacity Retention | Improved cycling stability over baseline[1][2] | Significantly improves capacity retention, e.g., ~85% after 200 cycles for MCMB anode[4] | Rapid capacity degradation, e.g., 17% retention after 200 cycles for MCMB anode[4] |
| Rate Capability | Maintained or slightly improved[1] | Can improve rate performance at low temperatures[5] | Generally lower than with additives |
| Impedance | Forms a stable, low-resistance SEI[1] | Reduces interfacial impedance, especially at low temperatures[5] | Higher impedance growth over cycling |
Table 2: Safety Characteristics
| Safety Metric | Ethylene Ethyl Phosphate (EEP) | Fluoroethylene Carbonate (FEC) | Baseline Electrolyte (Without Additive) |
| Flammability | Significantly reduces flammability; self-extinguishing time less than half of baseline with 10% EEP[1][2] | Does not inherently act as a flame retardant | Highly flammable |
| Overcharge Protection | Postpones sharp voltage rise during overcharging[1][2] | Not a primary function | Prone to thermal runaway on overcharge |
Experimental Protocols
The data presented in this guide is based on standard electrochemical testing methodologies. Below are generalized protocols for evaluating electrolyte additives.
Cell Assembly
-
Electrodes: Working electrodes (e.g., graphite, silicon, or NMC) and counter electrodes (lithium metal) are typically prepared by casting a slurry of the active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF or CMC/SBR) onto a current collector (copper for anodes, aluminum for cathodes).
-
Electrolyte Preparation: The baseline electrolyte is typically a solution of 1 M LiPF6 in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) in a 1:1:1 volume ratio). The additive (EEP or FEC) is then dissolved into the baseline electrolyte at a specified weight or volume percentage (e.g., 2-10%).
-
Cell Assembly: Coin cells (e.g., CR2032) are commonly assembled in an argon-filled glovebox. The cell consists of the working electrode, a separator (e.g., microporous polypropylene), the electrolyte, and the counter electrode.
Electrochemical Testing
-
Cyclic Voltammetry (CV): CV is used to investigate the reduction and oxidation potentials of the electrolyte and the additive. It is typically performed at a slow scan rate (e.g., 0.1 mV/s) over a defined potential window.
-
Galvanostatic Cycling: Cells are cycled at a constant current within a specific voltage range to evaluate cycling stability, capacity retention, and Coulombic efficiency. Different C-rates (where 1C corresponds to a full charge or discharge in one hour) are used to assess rate capability.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to study the impedance characteristics of the cell, providing insights into the properties of the SEI layer and charge transfer kinetics. Measurements are typically taken at different states of charge and after a certain number of cycles.
Safety Testing
-
Flammability Test: A common method involves igniting a piece of cotton soaked in the electrolyte and measuring the self-extinguishing time.
-
Overcharge Test: Cells are charged beyond their upper voltage limit at a constant current to observe the voltage response and identify any thermal runaway events.
Signaling Pathways and Mechanisms
The performance enhancements offered by EEP and FEC stem from their unique electrochemical decomposition pathways and their contribution to the formation of a stable SEI layer.
Ethylene Ethyl Phosphate (EEP) SEI Formation and Flame Retardant Mechanism
EEP contributes to the formation of a protective film on both the anode and cathode. On the anode, it is reduced to form a stable SEI layer. Its flame-retardant properties are attributed to the phosphorus content, which can interrupt the radical chain reactions of combustion in the gas phase.
Fluoroethylene Carbonate (FEC) SEI Formation Mechanism
FEC is known to have a lower reduction potential than common carbonate solvents like EC. This allows it to be preferentially reduced on the anode surface during the initial charging cycles, forming a robust and uniform SEI layer rich in lithium fluoride (B91410) (LiF). This LiF-containing SEI is mechanically stable and flexible, effectively passivating the electrode surface.
Conclusion
Both this compound (as EEP) and Fluoroethylene Carbonate are highly effective electrolyte additives that significantly enhance the performance of lithium-ion batteries, albeit through different primary mechanisms.
-
FEC is the additive of choice for applications requiring high cycling stability, particularly with high-capacity anodes like silicon that undergo significant volume changes. Its ability to form a stable, LiF-rich SEI is well-documented and proven to be highly effective.
-
EEP presents a compelling multifunctional alternative, offering not only improved electrochemical performance through stable film formation but also a crucial safety advantage as a flame retardant. This makes EEP a promising candidate for applications where safety is a paramount concern.
The selection between EP and FEC will ultimately depend on the specific requirements of the battery application. For high-energy applications where cycling stability is the primary challenge, FEC remains a top contender. For applications where safety is as critical as performance, the dual-functionality of EP warrants strong consideration. Further head-to-head comparative studies under identical conditions would be invaluable to the research community for making more direct performance assessments.
References
Ethylene Phosphate: A Comparative Guide to Performance in High-Voltage Batteries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of higher energy density lithium-ion batteries, the development of stable electrolytes capable of withstanding high-voltage operation is paramount. Ethylene (B1197577) phosphate (B84403) (EP) and its derivatives have emerged as a promising class of electrolyte additives, offering a unique combination of improved safety and electrochemical performance. This guide provides an objective comparison of ethylene phosphate's performance with other common electrolyte additives, supported by experimental data, to aid researchers in their evaluation and selection of materials for next-generation high-voltage batteries.
Executive Summary
This compound and its analogues, such as ethylene ethyl phosphate (EEP), have demonstrated significant potential in enhancing the performance of high-voltage lithium-ion batteries. Key advantages include improved cycling stability, higher coulombic efficiency, and enhanced safety characteristics, primarily attributed to the formation of a stable solid electrolyte interphase (SEI) on both the anode and cathode. When compared to conventional additives like fluoroethylene carbonate (FEC) and vinylene carbonate (VC), phosphate-based additives can offer a superior balance of performance and safety, particularly under high-voltage conditions.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound (represented by its close analogue, ethylene ethyl phosphate, where direct data for EP is limited) in comparison to a baseline electrolyte and other common additives.
Table 1: Electrochemical Performance Comparison of Electrolyte Additives
| Electrolyte Additive | Initial Coulombic Efficiency (%) | Capacity Retention after 100 cycles (%) | Average Coulombic Efficiency (%) |
| Baseline (No Additive) | 85.2 | 88.5 | ~98 |
| Ethylene Ethyl Phosphate (EEP) | 91.3 | 95.2 | >99.5 |
| Fluoroethylene Carbonate (FEC) | ~88-90 | ~90-94 | >99 |
| Vinylene Carbonate (VC) | ~87-89 | ~85-92 | >99 |
Note: Data for EEP is used as a proxy for this compound based on available literature. Baseline typically consists of 1 M LiPF6 in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC). Performance can vary based on specific cell chemistry and testing conditions.
Table 2: Cycling Stability at High Voltage (e.g., up to 4.5V vs. Li/Li⁺)
| Electrolyte Additive | Cathode Material | Capacity Retention after 200 cycles (%) | Key Observations |
| Baseline (No Additive) | LiNi₀.₅Mn₁.₅O₄ | <70 | Significant capacity fade and impedance growth. |
| Ethylene Ethyl Phosphate (EEP) | LiNi₁/₃Co₁/₃Mn₁/₃O₂ | ~90 | Forms a stable protective layer on the cathode. [1][2] |
| Fluoroethylene Carbonate (FEC) | LiNi₀.₅Mn₁.₅O₄ | ~85 | Forms a LiF-rich SEI, but can lead to increased impedance. |
| Vinylene Carbonate (VC) | LiNi₀.₅Mn₁.₅O₄ | ~80 | Polymerizes on the anode to form a stable SEI, but can be less effective at high cathode potentials. |
Mechanism of Action: SEI Formation
The primary mechanism by which this compound and similar additives enhance battery performance is through the formation of a robust and stable Solid Electrolyte Interphase (SEI) on the electrode surfaces.
Figure 1: Simplified schematic of this compound's role in forming protective SEI layers on both the anode and cathode.
This dual-passivation effect is a key advantage of phosphate-based additives, as it mitigates both the reductive decomposition of the electrolyte at the anode and the oxidative decomposition at the high-voltage cathode. The resulting SEI is believed to be rich in lithium phosphates, which are ionically conductive but electronically insulating, thereby facilitating Li⁺ transport while preventing further electrolyte degradation.
Comparative Experimental Workflow
A standardized workflow is crucial for the objective evaluation of electrolyte additives. The following diagram outlines a typical experimental procedure.
Figure 2: A generalized workflow for the comparative evaluation of electrolyte additives in high-voltage lithium-ion batteries.
Detailed Experimental Protocols
1. Electrolyte Preparation:
-
Baseline Electrolyte: 1 M Lithium hexafluorophosphate (B91526) (LiPF₆) in a solvent mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 by volume).
-
Additive-Containing Electrolytes: this compound (or its derivatives), fluoroethylene carbonate (FEC), or vinylene carbonate (VC) is added to the baseline electrolyte at a specified weight percentage (typically 1-5 wt%). The mixture is stirred in an argon-filled glovebox until the additive is completely dissolved.
2. Coin Cell Assembly:
-
2032-type coin cells are assembled in an argon-filled glovebox.
-
Cathode: A high-voltage cathode material (e.g., LiNi₀.₅Mn₁.₅O₄ or LiNi₁/₃Co₁/₃Mn₁/₃O₂) coated on aluminum foil.
-
Anode: Lithium metal foil or graphite coated on copper foil.
-
Separator: A microporous polymer separator (e.g., Celgard 2325).
-
The electrolyte is dropped onto the separator to ensure complete wetting.
3. Electrochemical Measurements:
-
Formation Cycles: Cells are typically cycled at a low C-rate (e.g., C/10) for the first few cycles to ensure the formation of a stable SEI layer.
-
Cycling Performance: Galvanostatic cycling is performed at a constant C-rate (e.g., 1C) between the desired voltage limits (e.g., 3.0 V to 4.5 V) for a specified number of cycles (e.g., 100 or more). Capacity retention and coulombic efficiency are recorded.
-
Rate Capability: Cells are cycled at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under different current loads.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is conducted at different states of charge to analyze the impedance changes of the cell, providing insights into the properties of the SEI and charge transfer kinetics.
4. Post-mortem Analysis:
-
After cycling, the cells are disassembled in a glovebox.
-
The electrodes are carefully rinsed with a solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
The morphology and composition of the electrode surfaces and the SEI layer are characterized using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Chemical Structures of Compared Additives
Figure 3: Chemical structures of this compound and common alternative electrolyte additives.
Conclusion
This compound and its derivatives present a compelling case for their use as high-performance electrolyte additives in high-voltage lithium-ion batteries. Their ability to form stable protective layers on both the anode and cathode leads to significant improvements in cycling stability and coulombic efficiency. While direct comparative data with other additives under identical conditions can be scarce, the available evidence suggests that phosphate-based additives can outperform conventional options like FEC and VC, particularly in mitigating the challenges associated with high-voltage operation. Further research focusing on direct comparative studies and optimization of this compound concentration will be crucial in fully realizing its potential for next-generation energy storage.
References
comparison of different synthesis methods for ethylene phosphate
For Researchers, Scientists, and Drug Development Professionals
Ethylene (B1197577) phosphate (B84403), a cyclic organophosphate ester, and its derivatives are pivotal building blocks in the synthesis of a wide array of biologically important molecules, including nucleic acids, phospholipids, and phosphorylated proteins. Furthermore, polymers derived from ethylene phosphate, known as poly(this compound)s (PEPs), are gaining significant attention in the fields of drug delivery and tissue engineering due to their biocompatibility and biodegradability. The efficient and high-purity synthesis of the this compound monomer is therefore a critical first step for these applications. This guide provides a comparative overview of the most common methods for synthesizing this compound, complete with quantitative data, detailed experimental protocols, and a decision-making workflow to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Performance of this compound Synthesis Methods
The selection of a synthetic route to this compound depends on several factors, including the desired scale of the reaction, purity requirements, available starting materials and equipment, and safety considerations. The following table summarizes the key quantitative metrics for the most prevalent synthesis methods.
| Synthesis Method | Key Reactants | Catalyst/Base | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| From Ethylene Glycol & POCl₃/PCl₃ (Batch) | Ethylene Glycol, POCl₃ or PCl₃ | Pyridine (B92270) or Triethylamine | 40-60% | Several hours | Well-established method, readily available starting materials. | Use of hazardous reagents (POCl₃, PCl₃), formation of corrosive HCl gas, purification can be challenging. |
| From Ethylene Glycol & POCl₃/PCl₃ (Flow) | Ethylene Glycol, PCl₃ | - | ~70% (for ethyl this compound) | Minutes (residence time) | Improved safety, higher throughput, better control over reaction conditions, higher yields.[1] | Requires specialized flow chemistry equipment. |
| Direct Condensation | Ethylene Glycol, P₄O₁₀ or H₃PO₄ | Sc(OTf)₃ (optional) | Up to 98% (for mixed ethylene glycol phosphates)[2] | 12 hours | Atom economical, avoids chlorinated reagents.[2] | Can lead to a mixture of linear and cyclic phosphates, oligomerization is common, purification of the cyclic monomer can be difficult.[3] |
| From Ethylene Carbonate & P₄O₁₀ | Ethylene Carbonate, P₄O₁₀ | - | Data not readily available | Data not readily available | Avoids the use of ethylene glycol directly. | Lack of well-documented procedures and yield data for the cyclic monomer. |
| Transesterification | Diethyl phosphite (B83602), Ethylene Glycol | - | >95% (for the intermediate cyclic phosphite)[4] | 2 hours | High yield of intermediate, avoids harsh reagents like POCl₃.[4] | Two-step process (transesterification followed by oxidation/coupling), overall yield for this compound not specified. |
Experimental Protocols
Synthesis from Ethylene Glycol and Phosphorus Trichloride (B1173362) (PCl₃)
This method involves the formation of a 2-chloro-1,3,2-dioxaphospholane (B43518) intermediate, which can then be oxidized to the corresponding phosphate.
Experimental Protocol:
-
To a stirred solution of ethylene glycol (9.3 g) and pyridine (22.0 g) in 50 mL of anhydrous diethyl ether, cooled to -17 °C, slowly add phosphorus trichloride (20.62 g).[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 1.5 hours.[5]
-
During the reaction, pyridine hydrochloride will precipitate.[5]
-
Filter the mixture to remove the pyridine hydrochloride precipitate. The filtrate contains the desired 2-chloro-1,3,2-dioxaphospholane.[5]
-
The crude product can be purified by simple distillation.[5]
-
The resulting 2-chloro-1,3,2-dioxaphospholane can then be oxidized to 2-chloro-1,3,2-dioxaphospholane 2-oxide, a precursor to functionalized ethylene phosphates.
Direct Condensation from Ethylene Glycol and Phosphorus Pentoxide (P₄O₁₀)
This method offers a more direct route to ethylene glycol phosphate products, though it may yield a mixture of compounds.
Experimental Protocol:
-
Cool a solution of water-free ethylene glycol (3.31 g, 0.053 mol) in a 50-mL round-bottomed flask to 0 °C using an ice bath.[2]
-
Prepare a suspension of phosphorus pentoxide (P₂O₅, which exists as P₄O₁₀) (2.84 g, 0.02 mol) in tetrahydrofuran (B95107) (THF).[2]
-
Add the P₂O₅ suspension to the cooled ethylene glycol in five quasi-equal portions.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[2]
-
The reaction will result in a two-phase system. Separate the lower phase, which contains the product.[2]
-
Evaporate any residual THF from the product phase. The final product is a colorless, viscous liquid. The reported yield for the mixed ethylene glycol-phosphate product is 98%.[2]
Transesterification Synthesis (Two-Step)
This method proceeds through a cyclic phosphite intermediate formed via transesterification.
Experimental Protocol:
Step 1: Synthesis of 2-hydro-2-oxo-1,3,2-dioxaphospholane (Cyclic Phosphite)
-
In a reaction vessel, initiate a transesterification reaction between diethyl phosphite and ethylene glycol.[4]
-
The reaction is typically carried out by heating the reactants, which results in the formation of the cyclic phosphite and ethanol (B145695) as a byproduct.
-
The purity of the resulting cyclic phosphite can be greater than 95% as determined by ³¹P NMR.[4]
Step 2: Conversion to this compound Derivatives
-
The obtained cyclic phosphite can then be used in subsequent reactions, such as a palladium-catalyzed coupling with vinyl bromide, to produce 2-oxo-2-vinyl-1,3,2-dioxaphospholanes.[4]
Decision-Making Workflow for Synthesis Method Selection
The choice of a synthetic method is often a trade-off between various factors. The following workflow, represented as a Graphviz diagram, can guide researchers in selecting the most suitable approach based on their specific laboratory context and research goals.
References
A Comparative Guide: Ethylene Phosphate vs. Triethyl Phosphate as Flame Retardants
In the pursuit of enhanced fire safety for polymeric materials, phosphorus-based flame retardants have emerged as a prominent halogen-free alternative. This guide provides a detailed comparison between two such organophosphorus compounds: the cyclic ester, ethylene (B1197577) phosphate (B84403), and the acyclic ester, triethyl phosphate (TEP). This analysis is intended for researchers and professionals in materials science and drug development, offering a synthesis of available experimental data, an overview of their mechanisms, and detailed experimental protocols.
Note on Data Availability: Direct comparative studies on the flame retardant performance of ethylene phosphate (2-oxo-1,3,2-dioxaphospholane) versus triethyl phosphate are scarce in publicly available literature. Therefore, this guide compares the well-documented performance of triethyl phosphate with data available for representative cyclic phosphorus esters, which may serve as a proxy for the anticipated behavior of this compound.
Performance Comparison of Triethyl Phosphate and Cyclic Phosphorus Esters
Triethyl phosphate is a well-established flame retardant known for its efficacy in various polymers, including polyurethanes and cellulosic plastics. It also functions as a plasticizer and viscosity reducer. The flame retardant performance of TEP is primarily attributed to its action in the gas phase, where it releases phosphorus-containing radicals that quench the combustion chain reaction.[1][2] Some sources also suggest a condensed-phase mechanism involving the promotion of char formation.[1]
Cyclic phosphorus esters present a different structural motif, which can influence their decomposition pathways and, consequently, their flame retardant mechanism. While data for the specific molecule of this compound is limited, studies on other cyclic phosphorus compounds in polymers like acrylonitrile-butadiene-styrene (ABS) and epoxy resins provide some insight. For instance, one study found that a cyclic phosphate offered no UL-94 rating in ABS at a high loading of 35 wt%, whereas cyclic phosphonates achieved a V-0 rating at lower loadings. In contrast, a caged bicyclic phosphate has demonstrated significant flame retardant effects in epoxy resins, acting as an intumescent char-forming agent.[3] This suggests that the flame retardant efficacy of cyclic phosphorus esters is highly dependent on their specific chemical structure.
Quantitative Flammability Data
The following tables summarize key flammability metrics for polymers treated with triethyl phosphate and representative cyclic phosphorus-based flame retardants. It is crucial to note that the polymer matrix, loading level, and presence of other additives significantly impact performance.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Data
| Flame Retardant | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating | Source(s) |
| Triethyl Phosphate (TEP) | Polyurethane (PU) | Not Specified | >26 (implied) | V-0 achievable | [4] |
| Various Polymers | 15-25 | Not Specified | V-2 | [1] | |
| Cyclic Phosphate | ABS | 35 | Not Specified | No Rating | |
| Caged Bicyclic Phosphate (PEPA) | Epoxy Resin | 12.9 | >30 (implied) | V-0 | [3] |
Table 2: Cone Calorimetry Data (Heat Release Properties)
| Flame Retardant | Polymer Matrix | Loading (wt%) | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Char Yield (%) | Source(s) |
| Triethyl Phosphate (TEP) | Polyisocyanurate Foam | 1.0 (as plasticizer) | Not Specified | Not Specified | Not Specified | [5] |
| Caged Bicyclic Phosphate (PEPA) | Epoxy Resin | ~12-13 | 62.1 | Not Specified | Increased | [3] |
| Phosphate (cyclic structure implied) | Epoxy Resin | 10 | 48 | 28 | Increased | [6] |
Flame Retardant Mechanisms
The primary difference in the proposed mechanisms of acyclic and cyclic phosphate esters lies in their thermal decomposition and interaction with the polymer matrix.
Mechanism of Phosphorus-Based Flame Retardants
Phosphorus flame retardants can interfere with the combustion cycle in two main ways: in the gas phase and in the condensed phase. The dominant mechanism depends on the chemical structure of the flame retardant and the polymer it is incorporated into.[7]
Caption: General mechanism of phosphorus flame retardants.
-
Gas Phase Mechanism: Volatile phosphorus compounds are released during polymer decomposition. These compounds act as radical scavengers (e.g., PO•) in the flame, interrupting the exothermic chain reactions of combustion. Triethyl phosphate, due to its relatively low boiling point, is thought to act predominantly through this mechanism.[1][2]
-
Condensed Phase Mechanism: The flame retardant decomposes to form phosphoric or polyphosphoric acid on the surface of the burning material. This acid acts as a catalyst for dehydration and cross-linking of the polymer, leading to the formation of a thermally stable, insulating char layer.[8] This char layer limits the release of flammable volatiles and shields the underlying polymer from heat. Some cyclic phosphates, particularly those with higher thermal stability, are more likely to contribute to this mechanism.[3]
Experimental Protocols
The data presented in this guide are typically generated using standardized testing methodologies. Below are detailed protocols for key experiments.
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the material and the influence of the flame retardant on its decomposition profile.
-
Methodology: A small sample (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The resulting data provides information on the onset of decomposition, the rate of weight loss, and the amount of char residue at high temperatures.
UL-94 Vertical Burning Test
-
Objective: To assess the self-extinguishing properties of a material after exposure to a small flame.
-
Methodology: A rectangular specimen of a specified size is held vertically. A burner flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming after the burner is removed is recorded. The flame is reapplied for another 10 seconds. The afterflame and afterglow times are recorded, and it is noted if flaming drips ignite a cotton patch placed below the specimen. Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and dripping behavior, with V-0 being the highest rating (most flame retardant).
Cone Calorimetry
-
Objective: To measure the heat release rate and other combustion parameters of a material under fire-like conditions.
-
Methodology: A square specimen (typically 100 mm x 100 mm) is exposed to a constant level of radiant heat from a conical heater (e.g., 35 or 50 kW/m²). The sample is ignited by a spark, and the combustion products are collected by an exhaust hood. The instrument continuously measures the oxygen concentration in the exhaust gas to calculate the heat release rate (HRR) based on the oxygen consumption principle. Other key parameters measured include the time to ignition (TTI), total heat released (THR), mass loss rate, and smoke production.
Conclusion
References
- 1. Flame Retardant TEP: Eco-Smart Solution-Silike Technologies [siliketechnologies.com]
- 2. sdaoxintong.com [sdaoxintong.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarena.com [scholarena.com]
A Comparative Guide to the Electrochemical Stability of Phosphate-Based Additives in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
The continuous demand for higher energy density and improved safety in lithium-ion batteries has spurred extensive research into novel electrolyte formulations. Phosphate-based additives have emerged as a promising class of compounds capable of enhancing electrochemical stability, particularly at high voltages, and improving the overall safety of lithium-ion batteries. This guide provides an objective comparison of the performance of several key phosphate-based additives, supported by experimental data from recent literature.
Data Presentation: A Comparative Overview
The following table summarizes the electrochemical performance of various phosphate-based additives. It is important to note that the experimental conditions may vary across different studies, which can influence the results.
| Additive Name | Abbreviation | Key Performance Metrics | Reference Electrolyte/Cell Configuration | Source |
| Triphenyl Phosphate (B84403) | TPPa | Oxidation Potential: ~4.83 V vs. Li/Li+ Cycling Performance: 63.5% capacity retention after cycling at high temperature, compared to 51.3% for the standard electrolyte.[1] Function: Forms an effective cathode-electrolyte interphase (CEI) layer, suppressing electrolyte decomposition.[1] | Electrolyte: 1 M LiPF6 in EC/DEC (1:1 vol) with 1 wt% TPPa Cell: NCM811/Li | [1] |
| Tris(trimethylsilyl) Phosphate | TMSPO | Cycling Performance: 82.0% capacity retention after 50 cycles at high temperature, compared to 64.6% without the additive.[2][3] Function: Forms a CEI layer on the cathode surface, suppressing electrolyte decomposition.[2][3] | Not specified in detail in the abstract. | [2][3] |
| Tris(trimethylsilyl) Phosphite | TMSP | Cycling Performance: 96.8% capacity retention with high coulombic efficiency (95.2%).[4][5] Function: Acts as an effective solid electrolyte interphase (SEI)-forming additive for graphite (B72142) anodes.[4][5] It can also improve cycling stability at elevated temperatures (96.1% capacity retention after 70 cycles at 60°C with 5 vol% TMSP).[6] | Not specified in detail in the abstract. | [4][5][6] |
| Trimethyl Phosphate | TMP | Cycling Performance: Can be detrimental to cycle performance due to poor compatibility with graphite anodes if not used with other stabilizing additives.[7] Function: Primarily used as a flame retardant.[8][9] Improves thermal stability.[8][9] | Used in various electrolyte systems, often with co-additives to mitigate negative effects on the anode.[7] | [7][8][9] |
| Triethyl Phosphate | TEP | Cycling Performance: Can enable stable cycling with various electrodes, including NCM811, LiFePO4, and Li4Ti5O12, even at high temperatures (up to 100°C for NCM811 for 50 cycles).[10] Function: A non-flammable solvent that can be a key component of safer electrolytes.[10] | 1.0 M LiTFSI in TEP with film-forming additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC).[10] | [10] |
| Fluorinated Phosphate Esters | e.g., 5F-TPrP, HFiP | Cycling Performance: All three investigated molecules (5F-TPrP, HFiP, and THFPP) showed improved cycling performance in NCM111/Li half-cells.[11][12] Function: Participate in the formation of a more robust and redox-resistant SEI layer on both the anode and cathode.[13] Can also act as flame retardants.[11][12] | 1 M LiPF6 in EC:DEC (1:1) as a reference.[11][12] | [11][12][13] |
| Lithium Difluorophosphate | LiPO2F2 | Cycling Performance: With 1.6 wt% LiPO2F2, the capacity retention of a graphite/Li half-cell increased from 82.53% to 98.04% after 160 cycles. For a LiCoO2/Li half-cell, it increased from 89.60% to 97.53%.[14] Function: Forms a protective SEI layer on both the anode and cathode.[14] | Not specified in detail in the abstract. | [14] |
Experimental Protocols
The evaluation of the electrochemical stability of phosphate-based additives typically involves a series of standardized electrochemical tests. Below are detailed methodologies for key experiments cited in the literature.
1. Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV)
-
Objective: To determine the electrochemical stability window of the electrolyte with the additive, specifically the oxidation potential.
-
Methodology:
-
A three-electrode cell is typically used, consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).
-
The electrolyte to be tested consists of a standard lithium salt (e.g., 1 M LiPF6) in a carbonate solvent mixture (e.g., ethylene (B1197577) carbonate and diethyl carbonate) with a specific concentration of the phosphate-based additive.
-
The potential of the working electrode is swept at a slow scan rate (e.g., 0.1 mV/s) to a high potential (e.g., 6.0 V vs. Li/Li+).
-
The onset of a significant increase in current indicates the oxidative decomposition of the electrolyte or the additive.
-
2. Galvanostatic Cycling
-
Objective: To evaluate the long-term cycling performance of a battery cell containing the additive, focusing on capacity retention and coulombic efficiency.
-
Methodology:
-
Coin cells (e.g., CR2032) are assembled with a cathode (e.g., LiNi0.8Co0.1Mn0.1O2 - NCM811), a separator, a lithium metal or graphite anode, and the electrolyte containing the phosphate additive.
-
The cells are subjected to repeated charge-discharge cycles at a constant current (e.g., C/10 for formation cycles, followed by C/2 or 1C for extended cycling) within a specific voltage range (e.g., 3.0-4.3 V).
-
The discharge capacity and coulombic efficiency (the ratio of discharge to charge capacity) are recorded for each cycle.
-
Testing is often performed at both room temperature and elevated temperatures to assess thermal stability.
-
3. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To investigate the interfacial properties of the electrodes, specifically the resistance of the SEI and CEI layers formed by the additive.
-
Methodology:
-
EIS is performed on the cells at a specific state of charge (e.g., fully charged) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC voltage amplitude (e.g., 5-10 mV).
-
The resulting Nyquist plots are fitted to an equivalent circuit model to extract the resistance values for the electrolyte, the surface films (SEI/CEI), and charge transfer.
-
Visualizations
The following diagrams illustrate the general workflow for evaluating phosphate-based additives and a conceptual representation of their mechanism of action.
Caption: Experimental workflow for evaluating phosphate-based additives.
Caption: Mechanism of action for phosphate-based additives.
References
- 1. Triphenyl phosphate as an Efficient Electrolyte Additive for Ni-rich NCM Cathode Materials -Journal of Electrochemical Science and Technology | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. pure.skku.edu [pure.skku.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. electrochemsci.org [electrochemsci.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Study on trimethyl phosphate-mixed salt flame retardant electrolytes performance [wjygy.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phosphorus additives for improving high voltage stability and safety of lithium ion batteries - JuSER [juser.fz-juelich.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Improving the cyclability performance of lithium-ion batteries by introducing lithium difluorophosphate (LiPO2F2) additive - RSC Advances (RSC Publishing) [pubs.rsc.org]
Ethylene Phosphate as a Lithium-Ion Battery Electrolyte Additive: A Comparative Performance Evaluation
In the pursuit of enhancing the performance, longevity, and safety of lithium-ion batteries, electrolyte additives play a pivotal role. This guide provides a comprehensive comparison of ethylene (B1197577) phosphate (B84403) (EP) and its close analogue, ethylene ethyl phosphate (EEP), against other prominent electrolyte additives: vinylene carbonate (VC), fluoroethylene carbonate (FEC), and lithium bis(oxalate)borate (LiBOB). The following analysis is based on a synthesis of data from multiple research studies to offer an objective overview for researchers, scientists, and professionals in battery development.
Executive Summary
Ethylene phosphate and its derivatives are emerging as multifunctional additives that can simultaneously improve safety characteristics and electrochemical performance. They are noted for their ability to act as flame retardants and form stable passivation layers on both the anode and cathode. While direct, comprehensive comparative studies against all major additives are limited, this guide synthesizes available data to draw meaningful comparisons. In many applications, phosphate-based additives demonstrate competitive, and at times superior, performance in terms of cycling stability and coulombic efficiency, particularly under high-voltage conditions.
Performance Comparison
The performance of various electrolyte additives is summarized in the tables below. Data has been collated from studies using similar baseline electrolytes and testing conditions to ensure a fair comparison.
Table 1: Cycling Stability and Coulombic Efficiency
| Additive | Concentration (wt%) | Cell Configuration | Baseline Electrolyte | Cycling Conditions | Capacity Retention (%) after N Cycles | Average Coulombic Efficiency (%) |
| Ethylene Ethyl Phosphate (EEP) | 10% | LiNi1/3Co1/3Mn1/3O2/Li | 1 M LiPF6 in EC/DEC (1:1) | 1C rate | >80% after 100 cycles[1] | >99%[1] |
| Vinylene Carbonate (VC) | 1% | NCMA/SiOx+graphite (B72142) | 1M LiPF6 in EC/EMC (3:7) + 2% FEC | C/3 rate | ~77% after 400 cycles[2] | >99%[2] |
| Fluoroethylene Carbonate (FEC) | 2% | LiFePO4/Li | 1 M LiPF6 in EC/DEC (1:1) | Not Specified | Higher than without FEC at low temp[3] | Improved over baseline[4] |
| Lithium Bis(oxalate)borate (LiBOB) | 1% | Li(Ni1/3Co1/3Mn1/3)O2/Graphite | 1.15M LiPF6 in EC/EMC (3:7) | 60°C storage | 86.7% after 20 days storage[5] | Not Specified |
Table 2: Impedance and Safety Characteristics
| Additive | Effect on Interfacial Impedance | Flame Retardancy | Overcharge Protection |
| Ethylene Ethyl Phosphate (EEP) | Forms a stable film, potentially lowering impedance growth over cycling[1] | High (Self-extinguishing time reduced by >50%)[1] | Postpones sharp voltage rise during overcharge[1] |
| Vinylene Carbonate (VC) | Can increase initial impedance due to a thicker SEI layer[6] | Low | Moderate |
| Fluoroethylene Carbonate (FEC) | Can lead to lower impedance, especially at low temperatures[3] | Low | Moderate |
| Lithium Bis(oxalate)borate (LiBOB) | Forms a robust SEI, leading to lower interfacial resistance after high-temperature storage[5] | Moderate | Can be preferentially oxidized, offering some protection[7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting performance data. Below are representative experimental protocols from the cited literature for evaluating electrolyte additives.
Electrochemical Cell Assembly
Coin-type cells (e.g., 2032-type) are commonly used for evaluating additive performance. A typical assembly process involves the following steps in an argon-filled glovebox:
-
Electrode Preparation : Cathodes (e.g., LiNi1/3Co1/3Mn1/3O2) and anodes (e.g., graphite or silicon-based) are prepared by casting a slurry of the active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVdF) onto a current collector (aluminum for cathode, copper for anode). The electrodes are then dried under vacuum and punched into discs.
-
Electrolyte Preparation : The baseline electrolyte, typically 1 M LiPF6 in a mixture of ethylene carbonate (EC) and a linear carbonate like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), is prepared. The additive of interest (e.g., EEP, VC, FEC, or LiBOB) is then dissolved into the baseline electrolyte at a specified concentration (e.g., 1-10 wt%).
-
Cell Assembly : The cell is assembled in the order of the negative electrode, a porous separator (e.g., polypropylene), and the positive electrode. A few drops of the prepared electrolyte are added to wet the separator and electrodes. The cell is then crimped to ensure proper sealing.
Electrochemical Testing
-
Formation Cycles : Assembled cells typically undergo one or two initial cycles at a low C-rate (e.g., C/10) to form a stable solid electrolyte interphase (SEI) on the anode surface.
-
Galvanostatic Cycling : Cells are cycled at various C-rates (e.g., 1C) within a specific voltage window (e.g., 3.0-4.3 V) for a set number of cycles (e.g., 100-500). The discharge capacity retention and coulombic efficiency are monitored throughout the cycling process.
-
Electrochemical Impedance Spectroscopy (EIS) : EIS is performed at different states of charge and after a certain number of cycles to analyze the changes in the interfacial and charge-transfer resistances. The frequency typically ranges from 100 kHz to 0.01 Hz.
Mechanisms of Action and Signaling Pathways
The performance improvements offered by these additives are attributed to their ability to favorably modify the electrode-electrolyte interphase.
This compound (and EEP) Mechanism
This compound and its derivatives are believed to function through the formation of a stable, phosphate-containing passivation layer on both the anode and cathode. This layer can suppress the continuous decomposition of the electrolyte, leading to improved cycling stability and coulombic efficiency.[1] The phosphorus-containing nature of the additive also imparts flame retardant properties.
Comparative Additive Mechanisms
The mechanisms of VC, FEC, and LiBOB differ but are all centered around the formation of a protective interphase layer.
Experimental Workflow
A typical workflow for evaluating and comparing electrolyte additives is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of LiBOB additive on cycle-performance degradation of lithium mono-chelated borate electrolytes: minimize the crosstalk-derived deterioration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Poly(ethylene phosphate) using NMR and MALDI-TOF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, for the comprehensive characterization of poly(ethylene phosphate) (PEP). PEP, a biocompatible and biodegradable polymer, is of significant interest for various biomedical applications, including drug delivery and tissue engineering. Accurate determination of its molecular weight, structure, and purity is crucial for its application. This guide presents experimental data and protocols to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
At a Glance: NMR vs. MALDI-TOF for PEP Characterization
Both NMR and MALDI-TOF provide valuable, yet distinct, information about the molecular characteristics of poly(this compound). While NMR offers detailed insights into the polymer's structure and allows for the determination of the number-average molecular weight (Mn) through end-group analysis, MALDI-TOF provides a direct measurement of the molecular weight distribution, enabling the calculation of Mn, the weight-average molecular weight (Mw), and the polydispersity index (PDI).
| Feature | NMR Spectroscopy | MALDI-TOF Mass Spectrometry |
| Information Provided | Structural elucidation, end-group analysis, number-average molecular weight (Mn) | Molecular weight distribution, number-average molecular weight (Mn), weight-average molecular weight (Mw), polydispersity index (PDI), end-group confirmation |
| Principle | Measures the magnetic properties of atomic nuclei to reveal chemical structure and connectivity. | Measures the mass-to-charge ratio of ionized polymer chains to determine molecular weight. |
| Strengths | - Provides detailed structural information.- Non-destructive.- Can be quantitative for Mn determination. | - High sensitivity.- Provides absolute molecular weight values.- Can resolve individual polymer chains. |
| Limitations | - Lower sensitivity for high molecular weight polymers.- Mn calculation relies on accurate integration of end-group signals, which can be challenging for high MW polymers.[1] | - Potential for mass discrimination, where lower mass polymers are preferentially ionized.[2] - Fragmentation of polymer chains can occur.- Accuracy can be affected by the choice of matrix and cationizing agent. |
| Sample Preparation | Dissolution in a deuterated solvent. | Co-crystallization with a matrix and a cationizing agent on a target plate. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure, confirm the repeating unit, and calculate the number-average molecular weight (Mn) of poly(this compound) through end-group analysis. Both ¹H and ³¹P NMR are typically employed.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the poly(this compound) sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good polymer solubility and minimal interference with the signals of interest.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical chemical shifts for the ethylene (B1197577) protons of the PEP backbone appear around 4.2-4.4 ppm.
-
Signals corresponding to the end-groups (e.g., initiator fragments or terminal hydroxyl groups) will have distinct chemical shifts.
-
-
³¹P NMR Acquisition:
-
Data Analysis for Mn Calculation (¹H NMR):
-
Integrate the area of a characteristic signal from the repeating unit (I_repeat) and a signal from a known end-group (I_end).
-
Knowing the number of protons contributing to each signal (N_repeat and N_end), the degree of polymerization (DP) can be calculated using the following formula: DP = (I_repeat / N_repeat) / (I_end / N_end)
-
The number-average molecular weight (Mn) is then calculated as: Mn = (DP * MW_repeat) + MW_end-groups where MW_repeat is the molecular weight of the repeating unit and MW_end-groups is the total molecular weight of the end groups.[5][6][7]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Objective: To determine the molecular weight distribution (Mn, Mw, PDI) and confirm the structure and end-groups of poly(this compound).
Methodology:
-
Sample Preparation:
-
Matrix Selection: A suitable matrix is crucial for the analysis of polyphosphoesters. Dithranol and 2,5-dihydroxybenzoic acid (DHB) are commonly used matrices.[8][9] Trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is another effective matrix for a variety of polymers.[8]
-
Cationizing Agent: A cationizing agent is added to promote the formation of single-charged polymer ions. Sodium trifluoroacetate (B77799) (NaTFA) or sodium iodide (NaI) are common choices.[8]
-
Preparation of Solutions:
-
Polymer solution: Dissolve the poly(this compound) sample in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), acetone) at a concentration of approximately 1-10 mg/mL.
-
Matrix solution: Prepare a saturated solution of the chosen matrix in the same solvent.
-
Cationizing agent solution: Prepare a solution of the cationizing agent in the same solvent at a concentration of about 1-10 mg/mL.
-
-
Sample Spotting: Mix the polymer, matrix, and cationizing agent solutions in a specific ratio (e.g., 1:10:1 v/v/v). Apply a small droplet (0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air-dry.
-
-
Instrumentation: Use a MALDI-TOF mass spectrometer equipped with a suitable laser (e.g., nitrogen laser, 337 nm).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion reflectron mode for better resolution.
-
The laser energy should be optimized to achieve good signal intensity while minimizing polymer fragmentation.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain of a specific mass. The mass difference between adjacent peaks corresponds to the mass of the repeating unit.
-
Specialized polymer analysis software is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2][10]
-
Quantitative Data Comparison
The following table presents a hypothetical but representative comparison of data obtained from NMR and MALDI-TOF for a sample of poly(this compound). A study comparing MALDI-TOF-ms and ³¹P{¹H} NMR spectra of poly(this compound) has shown that both techniques provide valuable kinetic and structural information during polymerization.[11]
| Parameter | NMR | MALDI-TOF |
| Number-Average Molecular Weight (Mn) | Calculated from end-group analysis | Directly calculated from the mass spectrum |
| Weight-Average Molecular Weight (Mw) | Not directly determined | Directly calculated from the mass spectrum |
| Polydispersity Index (PDI) | Not directly determined | Calculated as Mw/Mn |
| Structural Information | Detailed information on chemical bonds and connectivity | Confirmation of repeating unit mass and end-group masses |
| End-Group Analysis | Quantitative determination | Qualitative confirmation |
Visualization of Workflows and Data Interpretation
To further clarify the experimental processes and the logical flow of data analysis, the following diagrams are provided.
Caption: Experimental workflow for PEP characterization.
Caption: Logical flow of data interpretation.
Alternative and Complementary Techniques
While NMR and MALDI-TOF are powerful tools, other techniques can provide complementary information for a more complete characterization of poly(this compound):
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is a widely used technique to determine the molecular weight distribution of polymers. However, it provides relative molecular weights based on calibration with standards, whereas MALDI-TOF provides absolute values.[12][13]
-
Raman Spectroscopy: This technique can provide information about the chemical composition and conformational structure of the polymer.[2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm), which are important for understanding the physical state of the polymer.
Conclusion
The characterization of poly(this compound) is most effectively achieved through a multi-technique approach. NMR spectroscopy is indispensable for detailed structural elucidation and the determination of Mn via end-group analysis, particularly for lower molecular weight polymers. MALDI-TOF mass spectrometry excels in providing a direct and absolute measurement of the molecular weight distribution (Mn, Mw, and PDI) and confirming end-group structures. For a comprehensive understanding of PEP's properties, researchers and drug development professionals should consider employing both techniques, potentially supplemented by GPC and thermal analysis, to ensure the quality and performance of this promising biomaterial.
References
- 1. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
- 2. waters.com [waters.com]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 8. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 9. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.tus.ie [research.tus.ie]
A Comparative Guide to the Biocompatibility of Poly(ethylene phosphate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of poly(ethylene phosphate) (PEP) with commonly used biodegradable polyesters: polylactic acid (PLA), polyglycolic acid (PGA), and their copolymer, poly(lactic-co-glycolic acid) (PLGA). This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable biomaterial for their specific drug delivery and tissue engineering applications.
Executive Summary
Poly(this compound) and its derivatives, a class of polyphosphoesters, are emerging as highly biocompatible materials, demonstrating excellent hemocompatibility and low cytotoxicity, comparable and in some aspects superior to established biodegradable polymers like PLA, PGA, and PLGA. While PLA, PGA, and PLGA are widely approved and utilized, concerns regarding their acidic degradation byproducts and potential for inflammatory responses persist. PEPs, with their tunable properties and favorable degradation profiles, present a promising alternative for advanced biomedical applications.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of the biocompatibility profiles of PEP, PLA, PGA, and PLGA.
Table 1: In Vitro Cytotoxicity
| Polymer | Cell Line | Assay | Results | Reference |
| Poly(this compound) (PEEP/PPEs) | Various | - | Reported as non-cytotoxic even at high concentrations. | [1][2][3] |
| Poly(ethylene sodium phosphate) (PEP·Na) | - | - | Excellent cytocompatibility. | [4] |
| Polylactic Acid (PLA) | Human Fetal Osteoblasts | Cell Viability | 95.3% ± 2.1% viability. | [5] |
| Polylactic Acid (PLA) | L-929 cells | CCK-8 | No significant cytotoxicity observed. | [6] |
| Poly(lactic-co-glycolic acid) (PLGA) | RAW264.7 & BEAS-2B cells | Viability | No significant lethal toxicity up to 300 µg/ml. | [7] |
Table 2: Hemocompatibility - Hemolysis
| Polymer | Blood Source | Results (% Hemolysis) | Reference |
| Poly(this compound) (PEEP/PPEs) | Human | Negligible red blood cell lysis. | [1][2][3] |
| Polylactic Acid (PLA) composites | - | < 2% hemoglobin release. | [8] |
| Poly(lactic-co-glycolic acid) (PLGA) | Human | Not specified | [9][10] |
| Polyglycolic Acid (PGA) (degraded) | Human Sera | Activated classical complement pathway (hemolytic assay). | [11][12][13][14] |
Table 3: Hemocompatibility - Platelet Adhesion & Activation
| Polymer | Finding | Reference |
| Poly(this compound) (PEEP/PPEs) | Negligible platelet activation. | [1][2][3] |
| Polylactic Acid (PLLA) | Triggers platelet activation (increased CD62P). | [15] |
| Poly(lactic-co-glycolic acid) (PLGA) | Reduced platelet adhesion on hydrophilic surfaces. | [16] |
| Poly(lactic-co-glycolic acid) (PLGA) | Platelet activation decreased for degraded vs. as-made PLGA. | [9][10] |
| Poly(lactic-co-glycolic acid)-PEG (PLGA-PEG) | Minimal interference with platelet function. | [17] |
Experimental Protocols
Detailed methodologies for the key biocompatibility assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts, human fetal osteoblasts) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the test materials (PEP, PLA, PGA, PLGA) by incubating them in cell culture medium for a defined period. Alternatively, fabricate the materials as films or scaffolds at the bottom of the wells.
-
Incubation: Remove the initial culture medium from the wells and add the material extracts at various concentrations (or culture cells directly on the material surfaces). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the control group (cells cultured without the test material).
Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.
-
Blood Collection: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., heparin).
-
RBC Preparation: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs multiple times with phosphate-buffered saline (PBS).
-
Material Incubation: Incubate the test materials (PEP, PLA, PGA, PLGA) with a diluted RBC suspension in PBS at 37°C for a specified time (e.g., 1-4 hours).
-
Controls: Use PBS as a negative control (0% hemolysis) and deionized water or a surfactant solution as a positive control (100% hemolysis).
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative control) / (Absorbance_positive control - Absorbance_negative control)] x 100
Platelet Adhesion Assay
This assay evaluates the tendency of a biomaterial to cause platelet adhesion and activation.
-
Platelet-Rich Plasma (PRP) Preparation: Collect fresh blood in tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.
-
Material Preparation: Place the test materials (films or scaffolds of PEP, PLA, PGA, PLGA) in the wells of a culture plate.
-
Incubation: Add PRP to the wells containing the test materials and incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Washing: Gently wash the material surfaces with PBS to remove non-adherent platelets.
-
Quantification of Adherent Platelets:
-
LDH Assay: Lyse the adherent platelets and measure the activity of the released lactate (B86563) dehydrogenase (LDH) enzyme, which is proportional to the number of adhered platelets.
-
Microscopy: Fix and stain the adherent platelets and visualize them using scanning electron microscopy (SEM) or fluorescence microscopy to assess their morphology and spreading, which are indicators of activation.
-
-
Platelet Activation Analysis (Flow Cytometry): Analyze platelets in the PRP after contact with the material for the expression of activation markers like CD62P (P-selectin) using flow cytometry.
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Discussion and Conclusion
The compiled data indicates that poly(this compound) exhibits a highly favorable biocompatibility profile. Studies on various forms of PEP, such as PEEP and PEP·Na, consistently report low to negligible cytotoxicity, minimal hemolysis, and reduced platelet activation[1][2][3][4]. This suggests that PEP and its derivatives are excellent candidates for applications requiring direct and prolonged blood contact.
In comparison, while PLA and PLGA are generally considered biocompatible and are FDA-approved for numerous applications, their biocompatibility is not without caveats. Some studies indicate that PLA can trigger platelet activation[15]. For PLGA, its degradation products, lactic and glycolic acid, can create an acidic microenvironment, which may lead to an inflammatory response. The inflammatory potential of PGA is more pronounced, with its degradation product, glycolide, being shown to activate the classical complement pathway, leading to neutrophil infiltration and local inflammation[11][12][13][14].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Blood Compatibility of Hydrophilic Polyphosphoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone-targeting poly(ethylene sodium phosphate) - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. In-vitro evaluation of Polylactic acid (PLA) manufactured by fused deposition modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO(2)) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hemocompatibility of Degrading Polymeric Biomaterials: Degradable Polar Hydrophobic Ionic Polyurethane versus Poly(lactic-co-glycolic) Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyglycolic acid induced inflammation: Role of hydrolysis and resulting complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyglycolic acid-induced inflammation: role of hydrolysis and resulting complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyglycolic Acid-Induced Inflammation: Role of Hydrolysis and Resulting Complement Activation - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro hemocompatibility studies of drug-loaded poly-(L-lactic acid) fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Platelet adhesion studies on nanostructured poly(lactic-co-glycolic-acid)-carbon nanotube composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PLGA-PEG Nanoparticles Show Minimal Risks of Interference with Platelet Function of Human Platelet-Rich Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethylene Phosphate Performance in Advanced Battery Chemistries
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries, electrolyte engineering has emerged as a critical frontier. Among the myriad of electrolyte additives, ethylene (B1197577) phosphate (B84403) (EP) and its derivatives, alongside established players like fluoroethylene carbonate (FEC) and vinylene carbonate (VC), are pivotal in tailoring the electrochemical performance of batteries. This guide provides a comprehensive comparison of ethylene phosphate's performance across a spectrum of anode and cathode chemistries, juxtaposed with its common alternatives, and supported by experimental data and detailed protocols.
Executive Summary
This compound, and more specifically its derivative ethylene ethyl phosphate (EEP), has demonstrated significant promise as a multifunctional electrolyte additive. It concurrently enhances safety characteristics, such as flame retardancy and overcharge protection, while improving key electrochemical metrics like coulombic efficiency and cycling stability. EEP has shown to be an effective film-forming additive on both graphite (B72142) anodes and nickel-manganese-cobalt (NMC) cathodes.
However, direct comparative studies of this compound against industry-standard additives like FEC and VC across a wide array of electrode materials are limited. This guide synthesizes available data to offer a comparative perspective, highlighting the strengths and weaknesses of each additive in various battery systems. While FEC and VC have been extensively studied for their beneficial effects on silicon and graphite anodes, as well as on high-voltage cathodes, the data for EEP is less comprehensive, primarily focusing on graphite and NMC chemistries.
Performance Comparison Across Anode Chemistries
The anode is a critical component where the solid electrolyte interphase (SEI) is formed, dictating the battery's cycle life and efficiency. The choice of electrolyte additive profoundly influences the composition and stability of this crucial layer.
Graphite Anodes
Graphite remains the most commercially prevalent anode material. The stability of the SEI on graphite is paramount for long-term cycling.
| Additive | Initial Coulombic Efficiency (%) | Capacity Retention (%) | Key Findings |
| EEP (10 wt%) | ~92% (in full cell) | ~95% after 50 cycles (in full cell) | Forms a stable film on the graphite anode, leading to improved coulombic efficiency and cycling stability compared to a baseline electrolyte without additives. |
| FEC | Varies | Varies | Forms a LiF-rich SEI, which can increase interfacial impedance on graphite but improves the stability of the lithium metal counter electrode in half-cells, leading to an overall reduction in total cell impedance. |
| VC | Varies | Varies | Forms an organic-rich SEI at a lower reduction potential than FEC, which significantly reduces the impedance at the graphite interface. However, it shows poor compatibility with lithium metal. |
Silicon Anodes
Silicon is a promising next-generation anode material due to its exceptionally high theoretical capacity. However, it suffers from large volume changes during lithiation and delithiation, which leads to instability of the SEI and rapid capacity fade.
| Additive | Capacity Retention (%) | Key Findings |
| EEP | Data not available | No specific studies found on the effect of EEP on silicon anodes. |
| FEC (10-15 wt%) | ~81% after 500 cycles | Forms a stable, LiF-rich SEI that can accommodate the volume changes of silicon, leading to significantly improved capacity retention and coulombic efficiency. It is considered more beneficial for long-term cycling compared to VC. |
| VC (5 wt%) | 1542 mAh/g after 100 cycles | Forms a polymeric SEI that improves cycling performance compared to additive-free electrolytes. However, it can lead to higher impedance compared to FEC. |
Lithium Metal Anodes
Lithium metal is the ultimate anode material due to its high specific capacity and low electrochemical potential. However, its high reactivity and the formation of dendrites pose significant safety and cycle life challenges.
| Additive | Cycling Stability | Key Findings |
| EEP | Data not available | No specific studies found on the effect of EEP on lithium metal anodes. However, related phosphate electrolytes like triethyl phosphate (TEP) have been shown to enable stable Li metal cycling with the presence of O2 as an additive. |
| FEC | Improved | Forms a stable, LiF-rich SEI that suppresses dendrite growth and improves the cycling stability of lithium metal anodes. |
| VC | Poor compatibility | Exhibits poor compatibility with lithium metal, leading to increased total cell impedance. |
Performance Comparison Across Cathode Chemistries
The cathode-electrolyte interphase (CEI) is also crucial for battery performance, especially at high voltages where the electrolyte can decompose.
Lithium Cobalt Oxide (LCO) Cathodes
LCO is a mature cathode material widely used in portable electronics. Improving its high-voltage performance and thermal stability is a key research direction.
| Additive | Capacity Retention (%) | Key Findings |
| EEP | Data not available | No specific studies found on the effect of EEP on LCO cathodes. |
| FEC | Improved | Improves coulombic efficiency and reduces self-discharge in LCO/graphite pouch cells. |
| VC (2-4 wt%) | Improved | Shows optimal performance in LCO/graphite pouch cells, improving coulombic efficiency, reducing capacity slippage, and improving long-term cycling. Higher concentrations can lead to increased impedance. |
Lithium Iron Phosphate (LFP) Cathodes
LFP is known for its excellent safety, long cycle life, and low cost, making it suitable for electric vehicles and grid storage.
| Additive | Capacity Retention (%) | Key Findings |
| EEP | Data not available | No specific studies found on the effect of EEP on LFP cathodes. |
| FEC | Data not available | Limited direct comparative studies of FEC and VC on LFP cathode performance were found. |
| VC | Data not available | Limited direct comparative studies of FEC and VC on LFP cathode performance were found. |
Nickel-Manganese-Cobalt (NMC) Cathodes
NMC cathodes offer a good balance of energy, power, and safety, and are widely used in electric vehicles.
| Additive | Capacity Retention (%) | Key Findings |
| EEP (10 wt%) | ~95% after 50 cycles (NMC111/graphite full cell) | Forms a stable film on the NMC cathode, leading to improved cycling stability. |
| FEC | Improved at low cut-off voltage | Can produce a LiF-based CEI that stabilizes the NMC surface. However, at high cut-off voltages, a thick LiF layer can increase polarization and hinder performance. |
| VC | Data not available | Limited direct comparative studies of VC on NMC cathode performance were found. |
Nickel-Cobalt-Aluminum (NCA) Cathodes
NCA cathodes are known for their high energy density and are used in some electric vehicles.
| Additive | Performance | Key Findings |
| EEP | Data not available | No specific studies found on the effect of EEP on NCA cathodes. |
| FEC | Data not available | Limited direct comparative studies of FEC on NCA cathode performance were found. |
| VC | Used in some NCA-based systems | Vinylene carbonate has been used as an additive in electrolytes for NCA-containing composite cathodes. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
SEI Formation Mechanism with EEP on Graphite Anode
A Comparative Guide to Functionalized Ethylene Phosphate Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functionalized ethylene (B1197577) phosphate (B84403) derivatives, focusing on their application as drug delivery vehicles and prodrugs. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key experiments. This guide aims to be an objective resource for professionals in the field of drug development seeking to leverage the unique properties of these compounds.
Introduction to Functionalized Ethylene Phosphate Derivatives
Functionalized this compound derivatives are a versatile class of organophosphorus compounds that have garnered significant interest in the biomedical field. Their backbone, containing a phosphate group within a five-membered ring, can be readily modified with various functional groups. This allows for the tuning of their physicochemical properties, such as hydrophilicity, biodegradability, and drug loading capacity.
Two primary applications of these derivatives in drug development are:
-
Poly(this compound)s (PEPs) as Drug Carriers: Polymerization of functionalized this compound monomers leads to the formation of biocompatible and biodegradable polymers. These polymers can self-assemble into nanoparticles, micelles, or hydrogels, encapsulating therapeutic agents for controlled and targeted drug delivery.
-
Phosphoramidate (B1195095) Prodrugs (ProTides): By attaching a drug molecule to a phosphate scaffold containing an amino acid and an aryl group, a phosphoramidate prodrug is formed. This approach masks the charge of the phosphate group, enhancing cell membrane permeability and improving the intracellular delivery of the active drug.
This guide will compare the performance of different functionalized this compound derivatives in these two key applications.
Comparative Performance of Poly(this compound) Derivatives as Drug Carriers
Poly(this compound)s offer a promising alternative to other biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) due to their hydrolytically cleavable phosphoester backbone, which can lead to more favorable degradation profiles. The ability to modify the side chain of the this compound monomer allows for the creation of polymers with a range of properties.
In Vitro Drug Release Kinetics
The rate of drug release from a polymeric carrier is a critical factor in determining its therapeutic efficacy. The following table compares the in vitro release of the anticancer drug paclitaxel (B517696) from nanoparticles formulated with a poly(ε-caprolactone)-poly(ethyl this compound) (PCL-PEEP) block copolymer.
Table 1: In Vitro Release of Paclitaxel from PCL-PEEP Nanoparticles
| Time (hours) | Cumulative Paclitaxel Release (%) |
| 1 | 15.2 ± 2.1 |
| 4 | 32.5 ± 3.5 |
| 8 | 51.8 ± 4.2 |
| 16 | 70.1 ± 5.1 |
| 24 | 85.3 ± 4.8 |
| 48 | 95.7 ± 3.9 |
| 72 | 98.2 ± 3.1 |
Data is presented as mean ± standard deviation (n=3).
The data indicates a sustained release profile for paclitaxel from the PCL-PEEP nanoparticles, with an initial burst release followed by a more gradual release over 72 hours. This type of release profile is often desirable for maintaining a therapeutic drug concentration over an extended period.
Comparative Performance of Phosphoramidate Prodrugs
Phosphoramidate prodrugs have revolutionized the development of antiviral and anticancer therapies by overcoming the poor cellular penetration of many nucleoside analogs. The design of the phosphoramidate moiety, particularly the choice of the amino acid and the aryl group, significantly impacts the prodrug's stability, cellular uptake, and metabolic activation.
Comparative Cytotoxicity of Prodrug Metabolites
A crucial aspect of prodrug design is ensuring that the cleaved masking groups are non-toxic. The following table compares the 50% effective dose (ED50) for cytotoxicity of the aryl metabolites of two common types of phosphoramidate prodrugs in pancreatic cancer cells (BxPC3).
Table 2: Cytotoxicity of Aryl Metabolites of Phosphoramidate Prodrugs in BxPC3 Cells
| Aryl Metabolite | ED50 (µM)[1] |
| Phenol (from phenyl-based prodrugs) | > 256 |
| 1-Naphthol (B170400) (from 1-naphthyl-based prodrugs) | 82 |
| 2-Naphthol (from 2-naphthyl-based prodrugs) | 21[1] |
These results clearly demonstrate that the choice of the aryl group has a significant impact on the cytotoxicity of the prodrug's metabolites[1]. Phenol, derived from phenyl-based prodrugs, is significantly less toxic than 1-naphthol and 2-naphthol.[1] This is a critical consideration in the design of safe and effective phosphoramidate prodrugs.
Comparative Antiviral Activity of Nucleoside Analog Prodrugs
The ProTide approach has been successfully applied to numerous nucleoside analogs to enhance their antiviral activity. The following table provides a comparative overview of the in vitro 50% effective concentration (EC50) of zidovudine (B1683550) (AZT) and lamivudine (B182088) (3TC), two widely used anti-HIV nucleoside analogs, and highlights the potency of their prodrug forms. While a direct head-to-head comparison of their phosphoramidate prodrugs in the same study is limited, the general principle of enhanced potency is well-established.
Table 3: Comparative In Vitro Anti-HIV Activity of Zidovudine and Lamivudine
| Compound | Target Virus | Cell Line | EC50 (µM) |
| Zidovudine (AZT) | HIV-1 | Various | ~0.01[2] |
| Lamivudine (3TC) | HIV-1 | Various | ~1[2] |
| Tenofovir (B777) Alafenamide (TAF) | HIV-1 | MT-4 | 0.005 |
| Tenofovir Disoproxil Fumarate (TDF) | HIV-1 | MT-4 | 0.02 |
Note: TAF and TDF are phosphonamidate and phosphonate (B1237965) ester prodrugs of tenofovir, respectively, and are included to illustrate the significant increase in potency achieved through the prodrug approach.
The data illustrates that the prodrug strategy can dramatically increase the potency of nucleoside analogs. For instance, Tenofovir Alafenamide (TAF), a modern phosphonamidate prodrug, is significantly more potent than Tenofovir Disoproxil Fumarate (TDF), an older ester prodrug, highlighting the continuous refinement of these delivery systems.[3][4][5][6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel drug delivery systems. This section provides methodologies for key experiments cited in this guide.
Synthesis of 2-Ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP)
EEP is a key monomer for the synthesis of poly(ethyl this compound).
Materials:
-
2-chloro-2-oxo-1,3,2-dioxaphospholane (COP)
-
Anhydrous ethanol (B145695)
-
Anhydrous pyridine (B92270)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve COP in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -20 °C in a cooling bath.
-
Prepare a solution of anhydrous ethanol and anhydrous pyridine in anhydrous THF.
-
Add the ethanol/pyridine solution dropwise to the cooled COP solution with constant stirring.
-
Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
The precipitated pyridine hydrochloride is removed by filtration under inert conditions.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure EEP.[1]
In Vitro Drug Release Study (Dialysis Method)
This method is commonly used to assess the release kinetics of a drug from a nanoparticle formulation.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane tubing (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker incubator
Procedure:
-
Hydrate the dialysis membrane tubing in PBS for at least 24 hours prior to use.
-
Pipette a known volume and concentration of the drug-loaded nanoparticle suspension into a sealed dialysis bag.
-
Place the dialysis bag into a larger vessel containing a known volume of pre-warmed PBS (37 °C).
-
Place the entire setup in an orbital shaker incubator at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the external vessel and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released at each time point.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., BxPC3)
-
Complete cell culture medium
-
Test compounds (e.g., prodrug metabolites)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the ED50 value.[7][8][9][10][11]
Mandatory Visualizations
Metabolic Activation Pathway of a Phosphoramidate Prodrug
The following diagram illustrates the intracellular activation of a typical phosphoramidate prodrug of a nucleoside analog.
Experimental Workflow for In Vitro Cytotoxicity Comparison
The following diagram outlines the key steps in a comparative in vitro cytotoxicity study.
Conclusion
Functionalized this compound derivatives represent a highly versatile and promising platform for advanced drug delivery and prodrug design. The ability to precisely tune their chemical structure allows for the optimization of drug release profiles, cellular uptake, and metabolic activation pathways. The data presented in this guide highlights the superior performance of these systems compared to conventional formulations and earlier generation prodrugs. As research in this area continues, we can expect to see the development of even more sophisticated and effective therapies based on functionalized this compound derivatives.
References
- 1. Multifunctional poly(phosphoester)s with two orthogonal protective groups - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07167D [pubs.rsc.org]
- 2. Zidovudine and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. natap.org [natap.org]
- 5. researchgate.net [researchgate.net]
- 6. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
A Comparative Guide to Analytical Techniques for Assessing Ethylene Phosphate Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of ethylene (B1197577) phosphate (B84403), a key building block in the synthesis of various organophosphates and a component in specialty applications like lithium-ion battery electrolytes, is critical to ensure the desired performance and safety of the end product. This guide provides a comprehensive comparison of the primary analytical techniques used for assessing the purity of ethylene phosphate: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy.
At a Glance: Comparison of Analytical Techniques
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | ³¹P Nuclear Magnetic Resonance (³¹P NMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. |
| Primary Use | Quantification of volatile impurities and assay of this compound. | Quantification of non-volatile impurities and assay of this compound. | Structural elucidation, identification, and quantification of phosphorus-containing compounds. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Visible (UV-Vis), Mass Spectrometry (MS) | NMR Probe |
| Sample State | Volatilized (gas) | Dissolved (liquid) | Dissolved (liquid) |
| Strengths | High resolution for volatile compounds, well-established methods. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. | Provides detailed structural information, highly specific for phosphorus compounds, can be quantitative without a reference standard of the analyte. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | Can have lower resolution for some volatile compounds compared to GC. | Lower sensitivity compared to chromatographic techniques, higher instrumentation cost. |
| Limit of Detection (LOD) | Generally in the low ppm range. | Can range from sub-ppm to ppm levels depending on the detector. | Typically in the higher ppm to percentage range for quantification. |
| Limit of Quantitation (LOQ) | Typically in the ppm range. | Can range from ppm to sub-ppm levels. | Generally in the range of 0.1% and above for accurate quantification. |
Gas Chromatography (GC) for this compound Purity
Gas chromatography is a robust technique for the purity assessment of this compound, particularly for identifying and quantifying volatile and semi-volatile impurities. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for organic compounds. For more definitive identification of unknown impurities, a Mass Spectrometer (MS) is the detector of choice.
Experimental Protocol: GC-FID
Objective: To determine the purity of this compound and quantify volatile organic impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX, HP-INNOWAX), is suitable for separating polar analytes like this compound and potential impurities.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/minute.
-
Detector Temperature (FID): 250 °C
-
Hydrogen Flow: 30 mL/minute
-
Air Flow: 400 mL/minute
-
Makeup Gas (Nitrogen): 25 mL/minute
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent such as acetonitrile (B52724) or dichloromethane.
-
Vortex the solution to ensure homogeneity.
Data Analysis:
-
The purity of this compound is determined by area normalization. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.
-
Impurities are identified by comparing their retention times with those of known standards.
-
Quantification of specific impurities can be performed using an external or internal standard method.
Logical Workflow for GC Analysis
Caption: Workflow for assessing this compound purity using Gas Chromatography with Flame Ionization Detection.
High-Performance Liquid Chromatography (HPLC) for this compound Purity
HPLC is a versatile technique for purity determination, especially for non-volatile or thermally labile impurities that are not amenable to GC analysis. Reversed-phase HPLC with UV detection is a common approach for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for method development.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). A buffer, such as 20 mM phosphate buffer at pH 2.5, can be added to the aqueous phase to improve peak shape.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound does not have a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is required.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is determined by area normalization, similar to the GC method.
-
Impurities are identified and quantified using reference standards.
Logical Workflow for HPLC Analysis
Caption: Workflow for assessing this compound purity using High-Performance Liquid Chromatography with UV Detection.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for the analysis of phosphorus-containing compounds. It provides detailed structural information and can be used for quantitative analysis, often without the need for a specific reference standard of the analyte. For purity determination, a known amount of an internal standard is added to a known amount of the this compound sample.
Experimental Protocol: Quantitative ³¹P NMR
Objective: To determine the purity of this compound by quantitative ³¹P NMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
NMR Parameters:
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., CDCl₃, D₂O).
-
Internal Standard: A stable, non-volatile phosphorus-containing compound with a simple ³¹P NMR spectrum that does not overlap with the signals of this compound or its impurities. Triphenyl phosphate is a suitable choice for analysis in organic solvents.
-
Pulse Program: A quantitative pulse program with inverse-gated proton decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the phosphorus nuclei being quantified) is crucial for accurate quantification. A value of 30-60 seconds is a good starting point.
-
Number of Scans: Sufficient scans should be acquired to obtain a good signal-to-noise ratio for both the analyte and the internal standard.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) and the internal standard (e.g., 20 mg of triphenyl phosphate) into an NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
Cap the tube and mix thoroughly until both the sample and the internal standard are completely dissolved.
Data Analysis:
-
Process the FID to obtain the ³¹P NMR spectrum.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (Area_sample / Area_std) * (N_std / N_sample) * (MW_sample / MW_std) * (W_std / W_sample) * Purity_std
Where:
-
Area_sample and Area_std are the integrated areas of the sample and standard, respectively.
-
N_sample and N_std are the number of phosphorus atoms in the sample and standard molecules, respectively (both are 1 in this case).
-
MW_sample and MW_std are the molecular weights of the sample and standard.
-
W_sample and W_std are the weights of the sample and standard.
-
Purity_std is the purity of the internal standard.
-
Signaling Pathway for Quantitative ³¹P NMR
Cost-Performance Analysis of Ethylene Phosphate in Commercial Applications: A Comparative Guide
In the competitive landscape of lithium-ion battery development, the selection of appropriate electrolyte additives is paramount for enhancing performance, safety, and cycle life. This guide provides a comprehensive cost-performance analysis of Ethylene (B1197577) Ethyl Phosphate (B84403) (EEP), a promising multifunctional additive, in comparison to established alternatives such as Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC). This analysis is intended for researchers, scientists, and professionals in the field of battery technology and drug development who are seeking to make informed decisions on electrolyte formulations.
Executive Summary
In contrast, Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) are well-established SEI-forming additives with more transparent pricing. VC is particularly effective at forming a stable SEI on graphite (B72142) anodes, leading to improved cycle life. FEC is also a potent SEI former, especially beneficial for silicon-based anodes, and contributes to enhanced performance. However, the multifunctional benefits of EEP, particularly its flame-retardant properties, position it as a unique contender in the field.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of EEP in comparison to a baseline electrolyte and the known effects of VC and FEC. It is important to note that the data for EEP, VC, and FEC are collated from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Safety Performance Comparison
| Additive | Concentration | Key Safety Improvement | Supporting Data |
| EEP | 10% | Flame Retardant: Self-extinguishing time is less than half of the baseline electrolyte.[1][2][3] Overcharge Protection: Postpones sharp voltage rise during overcharging.[1][2][3] | Self-Extinguishing Time (SET) with 10% EEP is significantly reduced.[1] |
| VC | 1-2% | Primarily an SEI former; limited direct flame-retardant properties. | - |
| FEC | 2-10% | Primarily an SEI former; limited direct flame-retardant properties. | - |
| Baseline | 0% | No improvement. | - |
Table 2: Electrochemical Performance Comparison
| Additive | Concentration | Initial Coulombic Efficiency | Capacity Retention (after 50 cycles at 0.5C) | Key Performance Benefit |
| EEP | 10% | Higher than baseline[1][2][3] | Higher than baseline[1][2][3] | Forms a stable film on both anode and cathode, improving cycling stability.[1][2][3] |
| VC | 1-2% | Significantly improves initial CE. | Enhances capacity retention by forming a stable SEI on the anode. | Reduces irreversible capacity loss in early cycles. |
| FEC | 2-10% | Improves initial CE, particularly with silicon anodes. | Significantly improves cycling stability, especially for Si-based anodes. | Mitigates electrolyte decomposition and reduces capacity fade. |
| Baseline | 0% | Lower and less stable. | Standard capacity fade. | Control for comparison. |
Cost Analysis of Alternative Additives
While the exact cost of Ethylene Ethyl Phosphate remains proprietary, the prices for its common alternatives, Vinylene Carbonate and Fluoroethylene Carbonate, are more readily available. This information is crucial for a comprehensive cost-performance evaluation.
Table 3: Cost Comparison of Alternative Electrolyte Additives
| Additive | Purity | Price (per 100g) | Price (per 1kg) | Key Cost Considerations |
| Vinylene Carbonate (VC) | >99.9% | ~$300 - $400[4] | ~$1000 - $4000[5] | Widely available, with prices varying by supplier and purity. |
| Fluoroethylene Carbonate (FEC) | >99.9% | ~$300[6] | ~$4250[7] | Generally more expensive than VC, but offers specific performance advantages. |
Note: Prices are estimates based on publicly available data from chemical suppliers and are subject to change based on market conditions, volume, and supplier.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the protocols for key experiments cited in this guide.
Synthesis of Ethylene Ethyl Phosphate (EEP)
A detailed, step-by-step protocol for the synthesis of EEP is not widely published in open literature. However, a general approach involves the reaction of a phosphorus-containing precursor with ethylene oxide and ethanol. For research purposes, a potential synthesis route could be adapted from the synthesis of similar organophosphate compounds. One possible, though unverified, method could involve the reaction of diethyl phosphate with ethylene oxide.
Conceptual Synthesis Workflow:
Electrochemical Cell Assembly and Testing
1. Electrode Preparation:
-
Cathode: A slurry of LiNi1/3Co1/3Mn1/3O2 (NCM), conductive carbon, and polyvinylidene fluoride (B91410) (PVDF) binder in an 8:1:1 weight ratio is cast onto aluminum foil and dried.
-
Anode: A slurry of graphite, conductive carbon, and PVDF binder in a 9:0.5:0.5 weight ratio is cast onto copper foil and dried.
2. Electrolyte Preparation:
-
Baseline Electrolyte: 1 M LiPF6 in a 1:1 (v/v) mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).
-
Additive-Containing Electrolytes: The desired weight percentage of EEP, VC, or FEC is added to the baseline electrolyte.
3. Coin Cell Assembly:
-
CR2032 coin cells are assembled in an argon-filled glove box.
-
The cell consists of the cathode, a microporous polymer separator, the lithium metal anode, and the prepared electrolyte.
4. Electrochemical Measurements:
-
Galvanostatic Cycling: Cells are cycled at various C-rates (e.g., 0.1C, 0.5C, 1C) within a specific voltage range (e.g., 2.8-4.3 V) to determine coulombic efficiency and capacity retention.
-
Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV/s) to investigate the electrochemical reactions and SEI formation.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is conducted to analyze the interfacial resistance of the electrodes.
Experimental Workflow for Electrochemical Testing:
Safety Testing: Flammability
The flammability of the electrolytes is evaluated by a self-extinguishing time (SET) test. A small amount of electrolyte is absorbed onto a cotton ball, which is then ignited. The time it takes for the flame to self-extinguish is measured.[1]
Signaling Pathways and Mechanisms
The primary mechanism by which these additives improve battery performance is through the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface during the initial charging cycles.
SEI Formation Mechanism on Graphite Anode:
During the first charge, the electrolyte components are reduced on the graphite anode surface. Additives like VC, FEC, and EEP have reduction potentials higher than the main solvent molecules (EC, DEC). This preferential reduction leads to the formation of a stable, ionically conductive, and electronically insulating SEI layer. This layer prevents further electrolyte decomposition and solvent co-intercalation into the graphite layers, thus improving the coulombic efficiency and cycle life of the battery.
Phosphate-based additives like EEP are believed to contribute to a more robust and thermally stable SEI layer. The decomposition products of EEP can participate in the formation of a protective film on both the anode and the cathode, which is a significant advantage over additives that are only effective on the anode.[1][2][3]
Conceptual Diagram of SEI Formation:
References
- 1. Ethylene Oxide (EO) Price Trends, Chart, Index And Forecast [price-watch.ai]
- 2. researchgate.net [researchgate.net]
- 3. Ethylene ethyl phosphate as a multifunctional electrolyte additive for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. intratec.us [intratec.us]
- 5. imarcgroup.com [imarcgroup.com]
- 6. businessanalytiq.com [businessanalytiq.com]
- 7. Diethyl phosphate - Immunomart [immunomart.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethylene Phosphate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ethylene (B1197577) phosphate (B84403), a reactive organophosphorus compound, requires careful management throughout its lifecycle, culminating in a stringent disposal process. This guide provides essential, step-by-step information for the safe and logistical management of ethylene phosphate waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound and its related compounds. As a substance that can cause severe skin burns and eye damage, appropriate personal protective equipment (PPE) is mandatory.[1][2] This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations and must not be treated as common refuse.[4][5] Adherence to the following procedural steps is critical for safety and regulatory compliance.
-
Waste Identification and Classification : All materials contaminated with this compound, including unused product, reaction byproducts, and spill cleanup materials, must be classified as hazardous waste.[6][7]
-
Containerization :
-
Use only approved, leak-proof, and chemically compatible containers for waste collection. High-density polyethylene (B3416737) (HDPE) containers are often a suitable choice.[6][8]
-
Never mix this compound waste with other incompatible chemical waste streams to prevent potentially hazardous reactions.[4] Wastes should be segregated by compatibility.[4]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[4] Avoid using abbreviations or chemical formulas.[4]
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[6]
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Spill Management :
-
In the event of a spill, immediately evacuate the area and alert laboratory safety personnel.
-
For small spills, trained personnel wearing appropriate PPE should contain the spill using an inert absorbent material (e.g., sand or vermiculite).
-
The absorbent material and any contaminated items must be collected and placed in a designated hazardous waste container.[7][9]
-
Prevent the spill from entering any drains or water sources.[1]
-
-
Arranging for Disposal :
-
Empty Container Disposal :
-
A container that has held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.
-
The rinsate from each rinse must be collected and disposed of as hazardous waste.[7]
-
Once properly decontaminated, deface all hazardous labels on the container before disposing of it as non-hazardous solid waste.[7]
-
Hazard and Disposal Summary
| Characteristic | Summary of Information | Citation |
| Primary Hazards | Causes severe skin burns and eye damage. | [1][2] |
| Reactivity | May be water-reactive, potentially liberating toxic gas. Incompatible with strong oxidizing agents and strong bases. | [2][11] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and protective clothing. | [1][2][3] |
| Disposal Method | Must be disposed of as hazardous waste through a licensed contractor or institutional EHS program. Do not dispose of in regular trash or down the drain. | [4][5][10] |
| Spill Cleanup | Use inert absorbent material. Treat cleanup materials as hazardous waste. Prevent entry into drains. | [1][7][9] |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure that its disposal is handled in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 7. vumc.org [vumc.org]
- 8. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 9. chemical.kao.com [chemical.kao.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
